Metoprolol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023309 | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
398ºC (estimate) | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/ | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51384-51-1, 37350-58-6 | |
| Record name | Metoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51384-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoprolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METOPROLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metoprolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pharmacodynamics of Metoprolol's Enantiomers in Cardiac Tissue: A Technical Guide
Introduction
Metoprolol is a widely prescribed beta-adrenergic antagonist, recognized for its cardioselective properties in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] It is administered clinically as a racemic mixture, containing equal parts of two stereoisomers: (S)-metoprolol and (R)-metoprolol.[3][4][5] These enantiomers, while chemically similar, exhibit profound differences in their spatial arrangement, leading to distinct pharmacodynamic profiles, particularly within cardiac tissue. The therapeutic efficacy of this compound is overwhelmingly attributed to one enantiomer, highlighting the critical importance of stereochemistry in pharmacology. This guide provides an in-depth examination of the differential pharmacodynamics of this compound's enantiomers, focusing on their interaction with cardiac beta-adrenergic receptors and the subsequent cellular signaling cascades.
Stereoselectivity in Beta-Adrenergic Receptor Binding
The primary mechanism of action for this compound is the competitive blockade of β1-adrenergic receptors, which are the predominant subtype in cardiac tissue.[1][5] The interaction between this compound and these receptors is highly stereoselective. The (S)-enantiomer possesses a significantly greater affinity for β1-adrenoceptors compared to the (R)-enantiomer.
Research using radioligand binding techniques has quantified this disparity. In membranes prepared from guinea-pig left ventricular tissue, the β1-adrenoceptor affinity for (S)-metoprolol was found to be approximately 500 times greater than that of the (R)-form.[6] While (S)-metoprolol shows a clear preference for β1 over β2 receptors (about 30-fold selectivity), the (R)-enantiomer is almost non-selective.[6] This demonstrates that the binding of this compound to the β1-receptor has a much stricter steric requirement than its binding to the β2-receptor.[6]
Data Presentation: Binding Affinities of this compound Enantiomers
The following table summarizes the quantitative data on the binding affinities of (S)- and (R)-metoprolol to β1 and β2-adrenoceptors. Affinity is expressed as the -log of the equilibrium dissociation constant (Kd). A higher value indicates greater binding affinity.
| Enantiomer | Receptor Subtype | Tissue Source | -log Kd (Affinity) | Reference |
| (S)-Metoprolol | β1-adrenoceptor | Guinea-pig left ventricle | 7.73 ± 0.10 | [6] |
| (R)-Metoprolol | β1-adrenoceptor | Guinea-pig left ventricle | 5.00 ± 0.06 | [6] |
| (S)-Metoprolol | β2-adrenoceptor | Guinea-pig soleus muscle | 6.28 ± 0.06 | [6] |
| (R)-Metoprolol | β2-adrenoceptor | Guinea-pig soleus muscle | 4.52 ± 0.09 | [6] |
Differential Pharmacodynamic Effects on Cardiac Function
The profound difference in receptor affinity directly translates to disparate pharmacodynamic effects in cardiac tissue. The β1-blocking activity, which is responsible for the therapeutic effects of this compound (e.g., reduction in heart rate and contractility), resides almost exclusively in the (S)-enantiomer.[3][4][7] The (R)-enantiomer contributes negligibly to the cardioselective blockade.
Consequently, chirally pure (S)-metoprolol has been shown to be as effective as racemic this compound at half the dose in clinical settings for treating conditions like hypertension and angina.[3][4][8] The administration of the (R)-enantiomer within the racemic mixture is often considered needless, potentially increasing the risk of side effects due to its weak β2-blocking activity and loss of cardioselectivity at higher doses.[3][4] However, it is noteworthy that non-specific cardiodepressive effects observed at very high doses of this compound occur similarly for both enantiomers.[6]
Data Presentation: In Vivo β1-Blocking Potency
The following table presents data on the in vivo potency of the enantiomers in reducing heart rate in response to sympathetic nerve stimulation in an anesthetized cat model. Potency is expressed as the -log of the intravenous dose (in µmol/kg) required to cause a 50% reduction in the heart rate response (ED50).
| Enantiomer | Parameter | Potency (-log ED50) | Reference |
| (S)-Metoprolol | Reduction of Heart Rate | 0.94 ± 0.04 | [6] |
| (R)-Metoprolol | Reduction of Heart Rate | -0.85 ± 0.05 | [6] |
Impact on Cardiac Signaling Pathways
In cardiomyocytes, β1-adrenergic receptors are coupled to the stimulatory G-protein (Gs). Activation of this pathway by catecholamines (like norepinephrine) triggers a signaling cascade that increases cardiac function.[5]
-
Agonist Binding: Norepinephrine binds to the β1-adrenergic receptor.
-
Gs Protein Activation: The receptor activates the Gs protein.
-
Adenylyl Cyclase Activation: The alpha subunit of the Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[5]
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Phosphorylation: PKA phosphorylates key intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium, which in turn enhances heart rate (chronotropy) and contractility (inotropy).[1]
(S)-metoprolol acts as a competitive antagonist at the β1-receptor, blocking the binding of norepinephrine and thus inhibiting this entire downstream signaling cascade. This blockade is the molecular basis for its therapeutic effects.
Visualization: β1-Adrenergic Signaling Pathway
Caption: β1-adrenergic receptor signaling cascade and point of inhibition by (S)-metoprolol.
Experimental Protocols
The characterization of the pharmacodynamics of this compound enantiomers relies on a suite of established in vitro and in vivo experimental protocols.
A. Radioligand Binding Assays
These assays are fundamental for determining the affinity and selectivity of drugs for their receptors.
-
Objective: To quantify the binding affinity (Kd) of (S)- and (R)-metoprolol to β1 and β2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Homogenize cardiac tissue (e.g., guinea-pig left ventricle, rich in β1 receptors) in a buffer solution. Centrifuge the homogenate to pellet the cellular debris, then resuspend and centrifuge at high speed to isolate the membrane fraction containing the receptors.
-
Competition Binding: Incubate the prepared membranes with a constant concentration of a high-affinity radioligand (e.g., [125I]-(S)-pindolol) and varying concentrations of the unlabeled competitor drug ((S)-metoprolol or (R)-metoprolol).
-
Separation: After reaching equilibrium, rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.[6]
-
Visualization: Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
B. Adenylyl Cyclase (AC) Activity Assays
These functional assays measure the ability of a compound to modulate the activity of a key downstream effector in the β-adrenergic pathway.
-
Objective: To determine the functional antagonism of (S)- and (R)-metoprolol by measuring their effect on adenylyl cyclase activity.
-
Methodology:
-
Reaction Setup: In assay tubes, combine cardiac membranes, a buffer containing ATP and an ATP-regenerating system, and MgCl2.
-
Inhibition: Add varying concentrations of (S)- or (R)-metoprolol to the tubes.
-
Stimulation: Initiate the reaction by adding a β-agonist (e.g., isoproterenol) to stimulate AC activity. Often, [α-32P]ATP is used as a substrate to produce radiolabeled [32P]cAMP.[9]
-
Termination: Stop the reaction after a defined incubation period (e.g., 10-15 minutes at 30°C) by adding a stop solution (e.g., containing unlabeled cAMP and SDS).
-
cAMP Separation: Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP and other metabolites. A common method involves sequential column chromatography over Dowex and alumina columns.[9][10]
-
Quantification: Measure the radioactivity of the purified cAMP fraction using liquid scintillation counting.
-
Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated AC activity by each enantiomer to calculate potency values (e.g., IC50).
-
Visualization: Adenylyl Cyclase Assay Workflow
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound tartrate vs. succinate: Differences in uses and effects [medicalnewstoday.com]
- 3. S-metoprolol: the 2008 clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indian Heart Jouranl 143-145 [indianheartjournal.com]
- 8. Comparative clinical study of the efficacy and safety of a S-metoprolol ER tablet versus a racemate this compound ER tablet in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Metoprolol Succinate vs. Tartrate: A Comprehensive Technical Examination of Their Core Chemical and Pharmacokinetic Differences
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the fundamental chemical and pharmacokinetic distinctions between metoprolol succinate and this compound tartrate. By examining their core chemical properties, this document elucidates how these differences translate into distinct clinical applications and therapeutic profiles. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physicochemical Distinctions
The active moiety in both formulations is the cardioselective β₁-adrenergic receptor blocker, this compound. The primary chemical difference lies in the acid salt used: succinic acid for this compound succinate and tartaric acid for this compound tartrate. This seemingly subtle variation in salt form leads to significant differences in their physicochemical properties, which in turn dictates their formulation and pharmacokinetic behavior.
This compound succinate is formulated as an extended-release product, while this compound tartrate is an immediate-release formulation.[1][2][3] The choice of the succinate salt, which is less soluble than the tartrate salt, is key to achieving a slower dissolution and a more sustained release of the drug over a longer period.[4]
A crystallographic study has revealed that while both salts have similar crystal structures at the molecular level, this compound succinate exhibits a slightly greater cohesive energy. This study also highlighted different macroscopic behaviors upon temperature changes, which can be relevant in the manufacturing and formulation processes.
Below is a summary of the key physicochemical properties of the two salts:
| Property | This compound Succinate | This compound Tartrate | Reference(s) |
| Molecular Formula | C₃₄H₅₆N₂O₁₀ | C₃₄H₅₆N₂O₁₂ | [5][6] |
| Molecular Weight | 652.8 g/mol | 684.8 g/mol | [5][6] |
| Active Moiety | This compound | This compound | |
| Salt Form | Succinate | Tartrate | [1][2] |
| Aqueous Solubility | Less soluble | More soluble | [4] |
| pKa (this compound) | 9.6 | 9.6 |
Comparative Pharmacokinetics
The differing salt forms and formulations of this compound succinate and tartrate lead to distinct pharmacokinetic profiles. This compound succinate, as an extended-release formulation, is designed for once-daily administration and provides a more consistent plasma concentration over a 24-hour period.[4] In contrast, the immediate-release nature of this compound tartrate necessitates more frequent dosing, typically twice daily, and results in more pronounced peaks and troughs in plasma concentration.[1]
The half-life of this compound succinate is generally longer, in the range of 3-7 hours, compared to this compound tartrate's half-life of 3-4 hours.[1] A head-to-head study comparing extended-release this compound succinate (100 mg once daily) with immediate-release this compound tartrate (50 mg twice daily) demonstrated that the succinate formulation resulted in a significantly lower peak plasma concentration (Cmax) and a smoother plasma concentration profile over 24 hours.
The following table summarizes the key pharmacokinetic parameters:
| Parameter | This compound Succinate (Extended-Release) | This compound Tartrate (Immediate-Release) | Reference(s) |
| Dosing Frequency | Once daily | Twice daily | [1] |
| Absorption | Slow and sustained | Rapid | |
| Half-life (t½) | 3-7 hours | 3-4 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~6-12 hours | ~1-2 hours | |
| Peak Plasma Concentration (Cmax) | Lower | Higher | |
| Plasma Concentration Fluctuation | Minimal | Significant peaks and troughs | |
| Relative Bioavailability | 68-102% of immediate-release | 100% (reference) |
Experimental Protocols
In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddles)
-
Medium: Phosphate buffer, pH 6.8 (500 mL)
-
Rotation Speed: 50 rpm
-
Sampling Times: 1, 4, 8, and 24 hours
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Apparatus: USP Apparatus 2 (Paddles)
-
Medium: Simulated gastric fluid (without enzymes) or phosphate buffer pH 6.8 (900 mL)
-
Rotation Speed: 50 rpm
-
Sampling Times: Aliquots are typically withdrawn at frequent intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) to characterize the rapid release profile.
-
Analytical Method: HPLC with UV detection.
Bioavailability Study Protocol (Comparative, Crossover Design)
A typical comparative bioavailability study would involve a randomized, two-period, two-sequence crossover design in healthy adult volunteers.
-
Study Population: Healthy male and/or female volunteers, typically non-smokers, within a specified age and BMI range. Subjects would be screened for any medical conditions or use of concomitant medications that could interfere with the study.
-
Dosing: Subjects would receive a single oral dose of either this compound succinate extended-release or this compound tartrate immediate-release tablets under fasting conditions. After a washout period of at least one week, they would receive the alternate formulation.
-
Blood Sampling: Blood samples would be collected via an indwelling cannula at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) to adequately capture the absorption, distribution, and elimination phases of both formulations.
-
Plasma Analysis: Plasma concentrations of this compound would be determined using a validated HPLC method with UV or fluorescence detection.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated from the plasma concentration-time data for each subject and formulation: Cmax, Tmax, Area Under the Curve from time zero to the last measurable concentration (AUC₀-t), and Area Under the Curve extrapolated to infinity (AUC₀-∞).
-
Statistical Analysis: The bioequivalence of the two formulations would be assessed by comparing the 90% confidence intervals for the ratio of the log-transformed AUC and Cmax values.
High-Performance Liquid Chromatography (HPLC) Method for this compound in Plasma
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a specific pH.
-
Detection: UV detection at a wavelength of approximately 275 nm or fluorescence detection.
-
Internal Standard: A suitable internal standard (e.g., pinacidil monohydrate) would be used for quantification.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction would be employed to extract this compound from the plasma matrix before injection into the HPLC system.
Mandatory Visualizations
Caption: Crossover Bioavailability Study Workflow.
Caption: this compound's Mechanism of Action.
Conclusion
The fundamental chemical difference between this compound succinate and this compound tartrate, residing in their salt forms, has profound implications for their formulation, pharmacokinetic profiles, and clinical use. The lower aqueous solubility of the succinate salt allows for an extended-release formulation that provides consistent plasma levels with once-daily dosing, which is particularly beneficial for the management of chronic conditions like heart failure. Conversely, the higher solubility of the tartrate salt is suitable for an immediate-release formulation, which allows for rapid therapeutic effects and dose titration in acute settings such as myocardial infarction. A thorough understanding of these core differences is essential for researchers, scientists, and drug development professionals in the rational design and clinical application of cardiovascular therapies.
References
In-Vitro Characterization of Metoprolol's Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol, a cardioselective β-1 adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases. Its clinical efficacy and safety profile are influenced by its extensive metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides an in-depth overview of the in-vitro characterization of this compound's principal metabolites, α-hydroxythis compound and O-demethylthis compound. Understanding the formation kinetics and pharmacological activity of these metabolites is crucial for a comprehensive assessment of this compound's disposition and its clinical implications, including inter-individual variability in drug response.
This compound Metabolism Overview
This compound is primarily metabolized in the liver through two main pathways: α-hydroxylation and O-demethylation.[1] The key enzyme responsible for these transformations is CYP2D6.[2] Genetic variations in the CYP2D6 gene can lead to different enzyme activity levels, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which in turn affects this compound's plasma concentrations and clinical outcomes.[2][3]
The main metabolites formed are:
-
α-Hydroxythis compound: Formed via hydroxylation of the ethyl side chain.
-
O-Demethylthis compound: Formed via demethylation of the ether group.
While α-hydroxythis compound is considered to possess some pharmacological activity, it is significantly less potent than the parent drug.[4] O-demethylthis compound is generally considered to have negligible pharmacological activity.[1]
Quantitative In-Vitro Data
The following tables summarize the key in-vitro parameters for the formation and activity of this compound and its metabolites.
Table 1: In-Vitro Kinetic Parameters for the Formation of α-Hydroxythis compound by CYP2D6 Variants
| CYP2D6 Variant | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (CLint) (μL/min/pmol CYP2D6) | Relative CLint (%) |
| CYP2D61 (Wild Type) | 7.8 ± 1.5 | 15.6 ± 0.8 | 2.00 | 100 |
| CYP2D62 | 9.2 ± 1.8 | 13.8 ± 0.9 | 1.50 | 75 |
| CYP2D610 | 12.5 ± 2.5 | 2.2 ± 0.2 | 0.18 | 9 |
| CYP2D639 | 10.1 ± 2.1 | 6.0 ± 0.5 | 0.59 | 30 |
Data sourced from a study on the comparative metabolism of this compound by four CYP2D6 allelic variants in vitro.
Table 2: Pharmacological Activity of this compound and its Metabolites at the β1-Adrenergic Receptor
| Compound | Parameter | Value | Species |
| (S)-Metoprolol | -log Ki | 7.73 ± 0.10 | Guinea Pig |
| (R)-Metoprolol | -log Ki | 5.00 ± 0.06 | Guinea Pig |
| α-Hydroxythis compound | β1-blocking activity | ~1/10th of this compound | Dog |
| O-Demethylthis compound | Pharmacological activity | Negligible | - |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) of this compound Metabolism by Recombinant CYP2D6
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for the formation of α-hydroxythis compound and O-demethylthis compound from this compound using recombinant human CYP2D6.
1. Materials and Reagents:
-
Recombinant human CYP2D6 enzyme (e.g., in baculovirus-infected insect cell microsomes)
-
This compound (substrate)
-
α-Hydroxythis compound and O-demethylthis compound standards
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a series of this compound solutions in potassium phosphate buffer at concentrations ranging from below to above the expected Km value.
-
In a microcentrifuge tube, pre-incubate the recombinant CYP2D6 enzyme, the NADPH regenerating system, and the buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound solution to the pre-incubated mixture. The final incubation volume is typically 200 µL.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes), ensuring that the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of α-hydroxythis compound and O-demethylthis compound.
-
Generate a standard curve for each metabolite using the respective reference standards.
-
Analyze the samples from the incubation experiment.
4. Data Analysis:
-
Calculate the rate of metabolite formation (V) at each substrate concentration.
-
Plot the reaction velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the intrinsic clearance (CLint) as Vmax / Km.
Protocol 2: β1-Adrenergic Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound's metabolites for the human β1-adrenergic receptor.
1. Materials and Reagents:
-
Cell membranes prepared from a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol)
-
Unlabeled competitor ligands (this compound, α-hydroxythis compound, O-demethylthis compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
2. Assay Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the varying concentrations of the competitor ligands.
-
To determine non-specific binding, include wells with a high concentration of a potent unlabeled antagonist (e.g., propranolol).
-
To determine total binding, include wells with only the radioligand and cell membranes.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
This compound Metabolism Pathway
In-Vitro Metabolism Experimental Workflow
β1-Adrenergic Receptor Signaling Pathway
Conclusion
The in-vitro characterization of this compound's metabolites, α-hydroxythis compound and O-demethylthis compound, is essential for a complete understanding of its pharmacology. The primary metabolic pathway via CYP2D6 leads to the formation of these metabolites, with genetic polymorphisms in the enzyme significantly influencing the metabolic ratio and, consequently, the parent drug's exposure. While α-hydroxythis compound exhibits weak pharmacological activity, O-demethylthis compound is considered inactive. The provided experimental protocols offer a framework for the in-vitro assessment of these metabolites, and the visualizations illustrate the key metabolic and signaling pathways. Further research to precisely quantify the binding affinities and functional potencies of these metabolites at the human β1-adrenergic receptor would provide a more complete picture of their potential contribution to the overall clinical effects of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomic profiling of this compound hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unveiling the Molecular Blueprint of Metoprolol's Cardioselectivity in Preclinical Models
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metoprolol, a cornerstone in cardiovascular therapy, exhibits a remarkable clinical advantage through its cardioselectivity—a preferential antagonism of β1-adrenergic receptors (β1-ARs) concentrated in the heart muscle, over β2-adrenergic receptors (β2-ARs) prevalent in bronchial and vascular smooth muscle. This selectivity minimizes off-target effects, such as bronchoconstriction, which can be detrimental in patients with respiratory conditions. This technical guide delves into the molecular underpinnings of this compound's cardioselectivity, drawing upon data from preclinical models. We will explore the structural nuances of β-adrenergic receptor subtypes, dissect the downstream signaling cascades, present quantitative binding affinity and functional data, and provide detailed experimental protocols to empower further research in this domain.
The Molecular Basis of β1-Adrenergic Receptor Selectivity
The cardioselectivity of this compound is not an incidental attribute but is rooted in the subtle yet significant structural differences between β1 and β2 adrenergic receptors. Both are G-protein coupled receptors (GPCRs) with a characteristic seven-transmembrane domain structure. However, variations in the amino acid sequences of these transmembrane helices create a unique ligand-binding pocket for each subtype.
Preclinical studies utilizing chimeric β1/β2 receptors have pinpointed specific domains critical for antagonist selectivity. Research indicates that transmembrane regions VI and VII are particularly important in determining the binding specificity for β1-selective antagonists like this compound[1][2]. The chemical structure of this compound, specifically its para-substituted phenoxypropylamine backbone, is believed to form more favorable interactions with the amino acid residues within the β1-AR binding pocket compared to the β2-AR pocket. The S-enantiomer of this compound is primarily responsible for the β1-blocking activity, exhibiting a significantly higher affinity for the β1-receptor than the R-enantiomer[3][4]. It is this stereospecific and structurally-driven higher binding affinity that forms the molecular basis of its cardioselective action.
Intracellular Signaling Pathways: The Consequence of Blockade
In cardiomyocytes, the stimulation of β1-adrenergic receptors by endogenous catecholamines, such as norepinephrine and epinephrine, triggers a well-defined signaling cascade. This pathway is pivotal in regulating heart rate (chronotropy) and contractility (inotropy).
-
Activation: Catecholamine binding to the β1-AR induces a conformational change in the receptor.
-
G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium concentration and enhanced cardiac contractility and heart rate[5].
This compound, as a competitive antagonist, binds to the β1-AR but does not induce the conformational change necessary for Gs protein activation. By occupying the receptor's binding site, it prevents catecholamines from binding and initiating this signaling cascade, thereby reducing heart rate, contractility, and blood pressure[6].
Quantitative Analysis of this compound's Cardioselectivity
The cardioselectivity of this compound is quantified in preclinical models by comparing its binding affinity (Ki) or inhibitory potency (IC50) for β1-ARs versus β2-ARs. A higher β1/β2 affinity ratio indicates greater cardioselectivity.
Table 1: this compound Binding Affinity (Ki) in Preclinical Models
The equilibrium dissociation constant (Ki) represents the concentration of the drug that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Preclinical Model | Tissue/Cell Line | Ki (nM) | Selectivity (β2 Ki / β1 Ki) | Reference |
| S-Metoprolol | β1-AR | Guinea Pig | Left Ventricle | 18.6 | ~28 | [3][4] |
| S-Metoprolol | β2-AR | Guinea Pig | Soleus Muscle | 525 | [3][4] | |
| R-Metoprolol | β1-AR | Guinea Pig | Left Ventricle | 10,000 | ~3 | [3][4] |
| R-Metoprolol | β2-AR | Guinea Pig | Soleus Muscle | 30,200 | [3][4] | |
| This compound (racemic) | β1-AR | Rat | Ventricular Myocardium | - | ~30 | [7] |
| This compound (racemic) | β2-AR | Rat | Uterus | - | [7] | |
| This compound | β1-AR | Recombinant | COS-7 Cells (Human) | - | ~5 | [8] |
| This compound | β2-AR | Recombinant | COS-7 Cells (Human) | - | [8] |
Note: Ki values can be calculated from reported -log equilibrium dissociation constants. The selectivity ratio provides a direct measure of cardioselectivity.
Table 2: this compound Functional Potency (IC50) in Preclinical Models
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Parameter | Preclinical Model | Effect Measured | IC50 (ng/mL) | Reference |
| Chronotropic Potency | Fructose-fed Hypertensive Rats | Heart Rate Reduction | 123 ± 15 | [9][10] |
| Chronotropic Potency | Control Rats | Heart Rate Reduction | 216 ± 36 | [9][10] |
Key Experimental Protocols
The determination of this compound's cardioselectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for two fundamental assays.
Radioligand Binding Assay
This assay directly measures the binding affinity of a drug to its receptor.
Objective: To determine the Ki of this compound for β1 and β2 adrenergic receptors.
Principle: This is a competitive binding assay where a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Iodocyanopindolol), which binds to both β1 and β2 receptors, competes for binding with increasing concentrations of unlabeled this compound. The amount of radioactivity bound to the receptors is measured, and the data is used to calculate the IC50, from which the Ki can be derived.
Methodology:
-
Membrane Preparation:
-
Harvest tissues rich in the target receptors (e.g., guinea pig left ventricle for β1, guinea pig soleus muscle or lung for β2)[3][4].
-
Homogenize the tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA)[11].
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors[12].
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay)[11].
-
-
Binding Reaction:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add membrane preparation, radioligand (e.g., [¹²⁵I]-Iodocyanopindolol), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-selective antagonist (e.g., propranolol) to saturate all receptors[12].
-
Competitor Wells: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[11].
-
-
Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand[11].
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Perfused Heart (Langendorff) Functional Assay
This ex vivo assay assesses the functional consequences of β-receptor blockade on cardiac performance.
Objective: To evaluate the antagonist effect of this compound on agonist-induced changes in heart rate and contractility.
Principle: An isolated heart is retrogradely perfused via the aorta with an oxygenated physiological salt solution, allowing it to continue beating outside the body. This preparation allows for the direct measurement of cardiac parameters in a controlled environment, free from systemic neuronal and hormonal influences. The effects of a β-agonist (e.g., isoproterenol) on heart rate and contractility are measured in the absence and presence of this compound to determine its inhibitory potency[13][14][15].
Methodology:
-
Heart Isolation and Perfusion:
-
Anesthetize a preclinical model animal (e.g., rat or guinea pig) and rapidly excise the heart.
-
Immediately cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution. The retrograde pressure closes the aortic valve and forces the perfusate into the coronary arteries, sustaining the myocardium[13].
-
-
Data Acquisition:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile force (Left Ventricular Developed Pressure, LVDP) and its rate of change (dP/dt).
-
Record heart rate using ECG electrodes or from the pressure signal.
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
-
Experimental Protocol:
-
Generate a cumulative concentration-response curve for a non-selective β-agonist like isoproterenol, measuring the increase in heart rate and LVDP.
-
Wash out the agonist and allow the heart to return to baseline.
-
Introduce a fixed concentration of this compound into the perfusate and allow it to equilibrate.
-
Repeat the cumulative concentration-response curve for isoproterenol in the presence of this compound. A rightward shift in the curve indicates competitive antagonism.
-
This can be repeated with different concentrations of this compound to perform a Schild analysis and calculate the pA2 value, a measure of antagonist potency.
-
-
Data Analysis:
-
Measure baseline and peak responses for heart rate and LVDP at each agonist concentration.
-
Plot the percentage of maximal response against the log concentration of the agonist.
-
Compare the EC50 values (concentration of agonist that produces 50% of the maximal response) in the absence and presence of this compound to quantify the degree of antagonism.
-
Conclusion
The cardioselectivity of this compound is a well-defined pharmacological property with a clear molecular basis, demonstrable in a variety of preclinical models. Its preferential, high-affinity binding to β1-adrenergic receptors, driven by specific structural interactions within the receptor's ligand-binding pocket, effectively blocks the downstream Gs-cAMP-PKA signaling pathway in cardiomyocytes. This selective antagonism is quantifiable through in vitro binding assays and its functional consequences are readily observable in ex vivo cardiac preparations. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the nuanced molecular interactions that govern the therapeutic efficacy and safety profile of cardioselective β-blockers.
References
- 1. Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacodynamic properties of this compound in fructose-fed hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Langendorff heart - Wikipedia [en.wikipedia.org]
- 14. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Initial Studies on Metoprolol's Effects on Renin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol, a selective β1-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. One of its primary mechanisms of action in the treatment of hypertension is its ability to reduce plasma renin activity (PRA), thereby influencing the Renin-Angiotensin-Aldosterone System (RAAS). This technical guide provides an in-depth analysis of the initial studies that elucidated the effects of this compound on renin release. The document summarizes quantitative data, details experimental protocols from seminal studies, and provides visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound competitively blocks β1-adrenergic receptors, which are found in high density in the juxtaglomerular cells of the kidney. The stimulation of these receptors by catecholamines, such as norepinephrine and epinephrine, is a primary trigger for renin release. By inhibiting this stimulation, this compound effectively reduces the secretion of renin into the bloodstream. This action leads to a cascade of effects, including reduced conversion of angiotensinogen to angiotensin I, and subsequently, decreased production of the potent vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone.[1][2]
Quantitative Data from Early Clinical Trials
The initial clinical investigations into this compound's effects on renin release provided crucial quantitative data that established its efficacy. The following tables summarize key findings from these early studies.
| Study Population | This compound Dosage | Duration of Treatment | Change in Plasma Renin Activity (PRA) | Reference |
| Patients with Essential Hypertension | 25 mg t.i.d. for 1 week, then 100 mg t.i.d. for 5 weeks | 6 weeks | Lying: -67 ± 1.9% Standing: -71 ± 1.2% | [3] |
| Thiazide-Resistant Hypertensive Patients | 200 mg/day (in 12 patients) 300-400 mg/day (in 8 patients) | 1 week | -48% (p < 0.001) | [4] |
| Thiazide-Resistant Hypertensive Patients | 200-400 mg/day | 4 weeks | Initial decrease, but levels gradually rose to near control by the fourth week. | [4] |
| Study Population | Treatment | Time Point | Change in Plasma Renin Activity (PRA) from Baseline | Reference |
| Chronic Heart Failure Patients (on ACE inhibitors) | This compound 50 mg or Carvedilol 25 mg twice daily | 4 weeks | -2.0 ± 0.6 nmol/L/hour (p = 0.006) | [5] |
| 12 weeks | -1.1 ± 0.6 nmol/L/hour (p = 0.08) | [5] | ||
| 52 weeks | +1.05 ± 0.6 nmol/L/hour (p = 0.13, not significant) | [5] |
Experimental Protocols
The methodologies employed in the initial studies were foundational in understanding this compound's impact on renin. Below are detailed protocols from a representative early clinical trial and an in-vitro study.
Clinical Trial Protocol: this compound in Essential Hypertension
This protocol is based on the study conducted with 16 patients with essential hypertension.[3]
-
Patient Selection: 16 patients with diagnosed essential hypertension.
-
Study Design: Placebo-controlled, single-blind study.
-
Treatment Regimen:
-
Week 1: this compound 25 mg three times daily.
-
Weeks 2-6: this compound 100 mg three times daily.
-
-
Blood Pressure and Heart Rate Measurement: Recorded in the lying and standing positions.
-
Plasma Renin Activity (PRA) Measurement:
-
Sample Collection: Venous blood samples were collected.
-
Assay Method: Plasma renin activity was determined by radioimmunoassay (RIA) of angiotensin I generated during incubation of the plasma. While the specific commercial kit is not mentioned in the abstract, the general principle of RIA for angiotensin I was the standard method during that period.[6][7] This involves the competitive binding of radiolabeled angiotensin I and unlabeled (patient sample) angiotensin I to a specific antibody.
-
-
Isoproterenol Antagonism and Exercise Tachycardia: These were assessed to measure the degree of beta-blockade.
In-Vitro Protocol: Inhibition of Isoproterenol-Stimulated Renin Release
This protocol is based on early in-vitro studies using rat kidney slices.
-
Tissue Preparation: Renal cortical slices were prepared from rat kidneys.
-
Experimental Setup: The kidney slices were incubated in a suitable buffer.
-
Stimulation of Renin Release: Isoproterenol, a non-selective beta-agonist, was added to the incubation medium to stimulate renin release.
-
Inhibition with this compound: In experimental groups, this compound was added to the incubation medium at various concentrations prior to the addition of isoproterenol to assess its inhibitory effect.
-
Measurement of Renin Release: The concentration of renin in the incubation medium was measured, likely using a bioassay or an early form of radioimmunoassay adapted for animal studies.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Effect on the Renin-Angiotensin-Aldosterone System
The following diagram illustrates the mechanism by which this compound influences the RAAS cascade.
Experimental Workflow of a Typical Early Clinical Trial
The diagram below outlines the typical workflow of an early clinical study investigating the effects of this compound on plasma renin activity.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. Plasma levels and effects of this compound on blood pressure, adrenergic beta receptor blockade, and plasma renin activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on blood pressure and plasma renin activity in thiazide-resistant hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of beta blockade (carvedilol or this compound) on activation of the renin-angiotensin-aldosterone system and natriuretic peptides in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Genetic Variation on Metoprolol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, exhibits significant inter-individual variability in its therapeutic response and adverse effects. This variability is largely attributed to genetic polymorphisms in the enzymes responsible for its metabolism. This technical guide provides an in-depth exploration of the genetic factors influencing this compound pharmacokinetics and pharmacodynamics, with a focus on the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.
Introduction to this compound Metabolism
This compound is extensively metabolized in the liver, with approximately 70-80% of its metabolism dependent on the CYP2D6 enzyme.[1][2] The primary metabolic pathways are α-hydroxylation and O-demethylation, leading to the formation of metabolites with negligible pharmacological activity.[3] Due to the significant role of CYP2D6, genetic variations in the CYP2D6 gene can drastically alter the metabolic capacity of an individual, leading to different metabolizer phenotypes.
These phenotypes are generally categorized as:
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to accelerated metabolism.
-
Extensive Metabolizers (EMs): Individuals with two functional CYP2D6 alleles, considered the "normal" metabolizer status.
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles, resulting in significantly reduced or absent enzyme activity.[4]
The prevalence of these phenotypes varies among different ethnic populations. For instance, the poor metabolizer phenotype is more common in Caucasians.[5][6]
Impact of CYP2D6 Polymorphisms on this compound Pharmacokinetics
Genetic variations in CYP2D6 have a profound impact on the pharmacokinetic profile of this compound. A meta-analysis of several studies has quantified these differences, highlighting the substantial increase in drug exposure in individuals with reduced or no CYP2D6 enzyme activity.[7][8][9]
| Pharmacokinetic Parameter | Comparison | Fold Difference |
| Peak Plasma Concentration (Cmax) | UM vs. PM | 5.3-fold lower in UM |
| EM vs. PM | 2.3-fold lower in EM | |
| Area Under the Curve (AUC) | UM vs. PM | 13-fold lower in UM |
| EM vs. PM | 4.9-fold lower in EM | |
| Elimination Half-life (t1/2) | UM vs. PM | 2.6-fold shorter in UM |
| EM vs. PM | 2.3-fold shorter in EM | |
| Apparent Oral Clearance (CL/F) | UM vs. PM | 15-fold higher in UM |
| EM vs. PM | 5.9-fold higher in EM |
Data sourced from a meta-analysis by Blake et al.[7]
Another study provided median clearance values for different metabolizer groups following a 100 mg single dose of this compound:[10]
| CYP2D6 Phenotype | Median Total this compound Clearance (L/h) | Median Maximum Plasma Concentration (µg/L) |
| Poor Metabolizer (PM) | 31 | 260 |
| Extensive Metabolizer (EM) | 168 | 118 |
| Ultrarapid Metabolizer (UM) | 367 | 67 |
These pharmacokinetic differences are clinically significant. Poor metabolizers can have several-fold higher plasma concentrations of this compound compared to extensive metabolizers, which can lead to an increased risk of adverse effects.[5]
Clinical Implications of Altered this compound Metabolism
The pharmacokinetic variations driven by CYP2D6 genotype translate into observable differences in the pharmacodynamic response to this compound.
Heart Rate and Blood Pressure
Studies have consistently shown that CYP2D6 poor metabolizers experience a greater reduction in heart rate compared to extensive and ultrarapid metabolizers.[10][11] After a single 100 mg dose of this compound, the median reduction in exercise heart rate was 31 beats/min in PMs, 21 beats/min in EMs, and 18 beats/min in UMs.[1][10] In contrast, the effect on blood pressure is less consistent across studies.[10][12]
Adverse Drug Reactions
The increased plasma concentrations of this compound in poor metabolizers are associated with a higher incidence of adverse effects, most notably bradycardia (an abnormally slow heart rate).[2][13] One study found a statistically significant increase in the incidence of bradycardia in poor metabolizers compared to normal metabolizers.[13]
Experimental Protocols
Investigating the influence of genetic polymorphisms on this compound metabolism involves several key experimental approaches, from genotyping individuals to performing in vitro and in vivo metabolism studies.
CYP2D6 Genotyping
Determining an individual's CYP2D6 genotype is the first step in pharmacogenetic testing. Several molecular techniques are employed for this purpose.
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
This technique is used to identify single nucleotide polymorphisms (SNPs) that define specific CYP2D6 alleles.
-
Principle: A specific region of the CYP2D6 gene is amplified using PCR. The resulting PCR product is then incubated with a restriction enzyme that recognizes a specific DNA sequence. If a SNP is present, it may create or abolish a restriction site, leading to different DNA fragment sizes after digestion. These fragments are then separated and visualized using gel electrophoresis.
-
General Protocol:
-
DNA Extraction: Genomic DNA is isolated from a patient's blood or saliva sample.
-
PCR Amplification: The target region of the CYP2D6 gene is amplified using specific primers. A typical PCR reaction mix includes DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Restriction Digestion: The amplified PCR product is incubated with a specific restriction enzyme according to the manufacturer's instructions.
-
Gel Electrophoresis: The digested DNA fragments are separated on an agarose gel. The resulting banding pattern indicates the presence or absence of the specific SNP.[14][15][16]
-
Long-Range PCR (XL-PCR) for Copy Number Variation (CNV) Detection
XL-PCR is particularly useful for detecting gene duplications and deletions, which are common in the CYP2D6 locus and are characteristic of ultrarapid and poor metabolizer phenotypes, respectively.
-
Principle: This method uses a blend of DNA polymerases with proofreading activity to amplify long DNA fragments (typically >5 kb). Specific primers are designed to amplify regions that can reveal the presence of gene duplications or deletions.
-
General Protocol:
-
PCR Setup: A PCR master mix is prepared containing a long-range PCR enzyme mix, specific primers for CYP2D6 CNV detection, dNTPs, and genomic DNA.
-
PCR Cycling: The cycling conditions are optimized for the amplification of long DNA fragments, typically involving longer extension times. For example: initial denaturation at 94°C for 2 minutes, followed by 30-35 cycles of denaturation at 94°C for 20-30 seconds, annealing at a primer-specific temperature for 30 seconds, and extension at 68°C for 5-10 minutes, with a final extension at 68°C for 10 minutes.[17][18]
-
Gel Electrophoresis: The amplified products are analyzed on an agarose gel to identify fragments indicative of duplications or deletions.
-
In Vitro this compound Metabolism Studies
In vitro systems, such as human liver microsomes, are valuable tools for studying the kinetics of this compound metabolism and the inhibitory potential of other drugs.
Metabolism Assay Using Human Liver Microsomes
-
Principle: Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including CYP450s. By incubating this compound with microsomes and necessary cofactors, the formation of its metabolites can be measured over time.
-
General Protocol:
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, this compound (substrate), and a NADPH-regenerating system (cofactor) in a phosphate buffer.
-
Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C for a specific time period.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are then centrifuged, and the supernatant is analyzed using liquid chromatography-mass spectrometry (LC-MS) to quantify the parent drug and its metabolites (α-hydroxythis compound and O-demethylthis compound).[19][20][21]
-
Inhibition Studies: To determine the role of specific CYP enzymes, selective inhibitors (e.g., quinidine for CYP2D6) can be included in the incubation mixture.[20]
-
Clinical Pharmacokinetic Studies
Clinical studies are essential to understand how genetic polymorphisms affect this compound's pharmacokinetics and pharmacodynamics in humans.
-
Study Design: A common design is a single-dose pharmacokinetic study where healthy volunteers with different CYP2D6 genotypes are administered a single oral dose of this compound.[10]
-
Methodology:
-
Subject Recruitment: Participants are genotyped for CYP2D6 and grouped according to their metabolizer phenotype.
-
Drug Administration: A standardized dose of this compound is administered to each participant.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolites are measured using a validated analytical method like LC-MS. Pharmacokinetic parameters such as Cmax, AUC, t1/2, and clearance are then calculated.
-
Pharmacodynamic Assessment: Pharmacodynamic parameters, such as heart rate and blood pressure, are measured at various time points to correlate with drug concentrations.[10][22]
-
Visualizing the Pathways and Workflows
To better understand the complex relationships in this compound metabolism and its genetic determinants, the following diagrams illustrate the key processes.
References
- 1. This compound's Lowering of the Pulse in Ultra-Rapid Metabolizers of CYP2D6 [ebmconsult.com]
- 2. This compound and CYP2D6: A Retrospective Cohort Study Evaluating Genotype-Based Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Modeling of this compound Enantiomers and α-Hydroxythis compound to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. META-ANALYSIS OF CYP2D6 METABOLIZER PHENOTYPE AND this compound PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: A meta-analysis of CYP2D6 metabolizer phenotype and this compound pharmacokinetics. [scholars.duke.edu]
- 9. ClinPGx [clinpgx.org]
- 10. Impact of the ultrarapid metabolizer genotype of cytochrome P450 2D6 on this compound pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP2D6 is a major determinant of this compound disposition and effects in hospitalized Russian patients treated for acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Development of a PCR-based strategy for CYP2D6 genotyping including gene multiplication of worldwide potential use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytochrome P450 Enzymes Involved in this compound Metabolism and Use of this compound as a CYP2D6 Phenotyping Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The oxidative metabolism of this compound in human liver microsomes: inhibition by the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Examination of this compound Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into Metoprolol's Blood-Brain Barrier Permeability: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Metoprolol, a widely prescribed beta-1 selective adrenergic antagonist, is used in the management of various cardiovascular diseases. Its ability to cross the blood-brain barrier (BBB) is of significant clinical interest due to a range of associated central nervous system (CNS) effects. This technical guide provides a detailed examination of this compound's BBB permeability, consolidating quantitative data, outlining key experimental methodologies, and visualizing the underlying mechanisms and workflows. The guide synthesizes findings from in vivo, in vitro, and in silico studies to offer a comprehensive overview for researchers in pharmacology and drug development.
Introduction: The Blood-Brain Barrier and this compound
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside[1]. This barrier is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens[2]. However, it also poses a significant challenge for the delivery of therapeutic agents to the CNS[1].
This compound's therapeutic action is primarily peripheral, but its penetration into the CNS has been documented, leading to side effects such as sleep disturbances, vivid dreams, and fatigue[3][4][5]. The extent of this penetration is largely governed by its physicochemical properties, particularly its lipophilicity, and its interaction with BBB transport systems[5][6]. Understanding the dynamics of this compound's transit across the BBB is essential for optimizing its therapeutic use and mitigating potential adverse neurological effects.
Physicochemical Properties and Passive Diffusion
The primary mechanism by which many drugs cross the BBB is passive diffusion, a process heavily influenced by the molecule's lipophilicity, size, and hydrogen bonding capacity[7]. Lipophilic, small molecules tend to permeate the lipid membranes of the BBB endothelial cells more readily[6][7]. This compound is classified as a moderately lipophilic compound, positioning it between highly lipophilic beta-blockers like propranolol and hydrophilic agents like atenolol[4][5][6]. This intermediate lipophilicity allows it to cross the BBB to a significant extent, unlike hydrophilic drugs which are largely excluded from the brain[4][6].
Quantitative Data on this compound's BBB Permeability
Quantitative analysis provides a clearer picture of a drug's ability to penetrate the CNS. The most common metric from in vivo studies is the brain-to-plasma concentration ratio (Kp), which indicates the extent of drug distribution into the brain tissue.
| Parameter | Value | Species/Model | Method | Source(s) |
| Brain-to-Plasma Ratio | ~12 | Human | Post-mortem tissue analysis | [3][8] |
| BBB Permeability Class | Moderate | General Classification | Based on lipophilicity and CNS effects | [4][9] |
| P-glycoprotein (P-gp) Interaction | Not an inhibitor | In vitro (Caco-2 cells) | Digoxin transport assay | [10] |
| P-glycoprotein (P-gp) Interaction | Predicted Substrate | In silico | Computational Model | [11] |
Table 1: Summary of Quantitative Data on this compound's BBB Permeability.
Role of Efflux Transporters: P-glycoprotein
While passive diffusion is a key factor, the net accumulation of a drug in the brain is also regulated by active efflux transporters at the BBB. P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a primary efflux pump that actively transports a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream, thereby limiting their CNS penetration[12][13].
Studies on this compound's interaction with P-gp have yielded specific insights. While some computational models predict it may be a P-gp substrate, experimental evidence from in vitro models suggests it is not a significant inhibitor of P-gp[10][11]. This indicates that while P-gp might play a minor role in limiting this compound's brain access, it is unlikely to be the dominant factor in its transport dynamics, especially when compared to potent P-gp substrates.
Experimental Protocols for Permeability Assessment
The investigation of BBB permeability utilizes a variety of in vivo and in vitro models. Each provides unique advantages for screening and mechanistic studies.
In Vivo Methodology: In Situ Brain Perfusion
The in situ brain perfusion technique is a powerful in vivo method to measure the rate of drug uptake into the brain, independent of systemic pharmacokinetics.
Objective: To determine the brain uptake clearance of this compound.
Protocol:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and cannulated.
-
Perfusion: The heart is stopped, and the brain is perfused via the carotid artery with a controlled, artificial physiological buffer (perfusate) containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose).
-
Timed Infusion: Perfusion is maintained for a short, defined period (e.g., 30-300 seconds).
-
Termination & Dissection: The perfusion is stopped, the animal is decapitated, and the brain is rapidly removed and dissected into specific regions.
-
Sample Analysis: Brain tissue and perfusate samples are analyzed for this compound and marker concentrations using LC-MS/MS or scintillation counting.
-
Calculation: The brain uptake clearance (K_in) is calculated, representing the volume of perfusate cleared of the drug by the brain per unit time per gram of tissue.
In Vitro Methodology: Transwell Permeability Assay
In vitro models, such as the Transwell system using immortalized human cerebral microvascular endothelial cells (hCMEC/D3), offer a higher-throughput method for screening compound permeability[1][14].
Objective: To determine the apparent permeability coefficient (P_app) of this compound across an endothelial monolayer.
Protocol:
-
Cell Culture: hCMEC/D3 cells are seeded onto the microporous membrane of a Transwell insert, which is placed in a well of a culture plate. The insert represents the apical (blood) side, and the well represents the basolateral (brain) side.
-
Barrier Formation: Cells are cultured until they form a confluent monolayer with robust tight junctions. Barrier integrity is confirmed by measuring Trans-Endothelial Electrical Resistance (TEER).
-
Permeability Experiment:
-
The culture medium in the apical chamber is replaced with a transport buffer containing a known concentration of this compound.
-
At specified time points (e.g., 15, 30, 45, 60 minutes), samples are taken from the basolateral chamber. The volume removed is replaced with fresh transport buffer.
-
A sample is also taken from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: The concentration of this compound in all samples is quantified, typically by LC-MS/MS.
-
P_app Calculation: The apparent permeability coefficient (P_app) is calculated using the following formula: P_app (cm/s) = (dQ/dt) / (A * C_0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C_0 is the initial drug concentration in the donor chamber.
-
Conclusion
The evidence strongly indicates that this compound is capable of crossing the blood-brain barrier. Its moderate lipophilicity facilitates passive diffusion into the CNS, resulting in a brain-to-plasma concentration ratio of approximately 12[3][8]. While it may be a weak substrate for the P-glycoprotein efflux pump, this interaction does not appear to be a major determinant of its brain penetration[10]. The described experimental protocols, from in vivo perfusion to in vitro Transwell assays, provide a robust framework for quantifying this permeability. For drug development professionals, this understanding is critical for anticipating and managing the CNS side effects associated with this compound and for designing future CNS-acting drugs with tailored BBB permeability profiles.
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [en.bio-protocol.org]
- 3. Beta blocker - Wikipedia [en.wikipedia.org]
- 4. Beta-blockers and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Associated Central Nervous System Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropsychiatric Consequences of Lipophilic Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-blocker brain concentrations in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of beta-adrenoceptor antagonists as substrates and inhibitors of the drug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Interactions between antidepressants and P-glycoprotein at the blood–brain barrier: clinical significance of in vitro and in vivo findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Guide: Discovery and Characterization of Novel Metoprolol Metabolites in Human Urine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Metoprolol, a widely prescribed beta-blocker for cardiovascular diseases, undergoes extensive hepatic metabolism, primarily mediated by the polymorphic CYP2D6 enzyme.[1][2] While its main metabolic pathways are well-documented, recent advancements in analytical technologies, particularly high-resolution mass spectrometry, have enabled the discovery of previously unreported metabolites in urine. This guide provides an in-depth overview of these novel findings, detailing the experimental protocols used for their identification and presenting quantitative data in a structured format. It serves as a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and personalized medicine.
Introduction to this compound Metabolism
This compound is administered as a racemic mixture of R- and S-enantiomers and is almost completely absorbed after oral administration.[2] It undergoes significant first-pass metabolism in the liver, with about 95% of a dose being recovered in the urine as metabolites.[2][3] The variability in this compound's clinical efficacy and adverse effects is largely attributed to genetic polymorphisms in the CYP2D6 gene, which can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers.[1][3]
Established Metabolic Pathways
The primary metabolic routes for this compound are O-demethylation and α-hydroxylation, both predominantly catalyzed by CYP2D6.[1][4] A secondary pathway involves oxidative deamination.[4]
-
α-hydroxylation: Leads to the formation of α-hydroxythis compound, an active metabolite with about one-tenth the beta-blocking potency of the parent drug.[4]
-
O-demethylation: Produces O-desmethylthis compound.[1]
-
Oxidation: O-desmethylthis compound is rapidly oxidized to form the pharmacologically inactive this compound acid.[1]
These principal pathways are visualized in the diagram below.
Discovery of Novel Metabolites
Recent pharmacometabolomic studies utilizing high-resolution mass spectrometry have expanded the known metabolic profile of this compound. A real-world study in kidney transplant recipients and living donors identified numerous previously unreported metabolites in urine.[5][6]
The newly identified putative metabolites include:
-
Four distinct glucuronidated versions of α-hydroxythis compound [5]
-
Formylated, glucuronidated, and two hydroxylated versions of this compound acid [5]
-
A novel metabolite referred to as "this compound benzoic acid" [5]
-
Further oxidized forms of previously known metabolites[5]
Additionally, studies have shown that long-term this compound therapy can alter the metabolic output of the gastrointestinal microbiota.[8] Patients taking this compound had significantly elevated urinary levels of gut microbiota-dependent metabolites, such as hydroxyhippuric acid, hippuric acid, and methyluric acid .[8][9]
Experimental Protocols for Metabolite Discovery
The identification and quantification of novel, often low-abundance, metabolites require sensitive and specific analytical methods. The workflow generally involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating analytes.
-
Solid-Phase Extraction (SPE): Commonly used for cleaning up and concentrating this compound and its metabolites from urine.[4][10]
-
Liquid-Liquid Extraction (LLE): An alternative method for isolating analytes based on their partitioning between two immiscible liquid phases.[4][11]
-
Derivatization: For analysis by Gas Chromatography (GC), derivatization is necessary. A method using phosgene followed by trimethylsilylation has been reported for the simultaneous determination of this compound and its main metabolites.[12]
-
Direct Injection: For some modern LC-MS/MS methods, a simple "dilute-and-shoot" approach may be sufficient, where urine samples are centrifuged, diluted, and injected directly.[13]
Analytical Instrumentation and Methods
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone technique for novel metabolite discovery due to its high sensitivity and specificity.
-
Instrumentation:
-
UPLC-QTOF MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): Used in unbiased metabolomic analyses to identify novel compounds based on accurate mass measurements.[7][9]
-
HPLC-ESI-QqQLIT MS (High-Performance Liquid Chromatography-Electrospray Ionization-Triple Quadrupole-Linear Ion Trap Mass Spectrometry): A hybrid system that allows for sensitive precursor ion and neutral loss scans to screen for metabolites with specific structural motifs.[14]
-
-
Typical LC Conditions:
-
Column: Reversed-phase columns like a Zorbax RR Eclipse C18 (100 mm × 4.6 mm, 3.5 μm) are commonly used.[13]
-
Mobile Phase: A gradient of methanol or acetonitrile with an aqueous solution containing a modifier like 0.1% formic acid is typical.[13]
-
Flow Rate: Generally in the range of 0.8 to 1.0 mL/min.[15][16]
-
3.2.2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
While less powerful for discovering unknown metabolites, HPLC-FLD is a robust and sensitive method for quantifying known, fluorescently active metabolites.[15][17]
-
Typical HPLC-FLD Conditions:
Quantitative Data and Method Validation
The following tables summarize quantitative parameters from various validated analytical methods for this compound and its metabolites in urine.
Table 1: HPLC-FLD Method for this compound and Two Metabolites in Urine
| Parameter | This compound | α-hydroxythis compound & O-desmethylthis compound | Reference |
|---|---|---|---|
| Linear Range | 5 - 600 ng/mL | 2.5 - 300 ng/mL | [15] |
| LOQ (Limit of Quantitation) | 5.0 ng/mL | 2.5 ng/mL | [15] |
| Extraction Recovery | > 86.91% | > 86.91% | [15] |
| Precision (Intra- & Inter-day) | Good | Good | [15] |
| Accuracy | Good | Good | [15] |
Data from a study involving nine healthy volunteers after a 100 mg oral dose.[15]
Table 2: Capillary Electrophoresis (CE) for this compound Enantiomers in Urine
| Parameter | Value | Reference |
|---|---|---|
| LOD (Limit of Detection) | 0.015 µg/mL (for each enantiomer) | [11] |
| Linear Range | 0.05 - 2.0 µg/mL | [11] |
| Intra-day Precision | < 6.3% | [11] |
| Inter-day Precision | < 6.3% | [11] |
| Accuracy | Within 5.6% | [11] |
This method was applied to urine samples from 30 hypertensive patients on long-term therapy.[11]
Table 3: GC Method for this compound and Main Metabolites in Urine
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit | 4 - 20 µmol/L | [12] |
| Derivatization | Phosgene & Trimethylsilylation | [12] |
| Detection | Flame Ionization Detection (FID) | [12] |
Linear standard curves were obtained for this compound and three of its main metabolites.[12]
Conclusion and Future Directions
The application of advanced analytical techniques, particularly LC-HRMS, has significantly broadened our understanding of this compound's metabolic fate. The discovery of numerous glucuronidated conjugates and other novel metabolites highlights metabolic pathways that were previously overlooked.[5][6] Furthermore, the link between this compound therapy and altered gut microbiota metabolites opens a new avenue for investigating drug-microbiome interactions and their impact on clinical outcomes.[9]
For drug development professionals, these findings underscore the importance of conducting comprehensive, real-world metabolism studies to build a complete picture of a drug's disposition. For researchers and clinicians, this expanded metabolic profile could lead to the identification of new biomarkers for predicting CYP2D6 phenotype, drug response, or adverse events, paving the way for more effective and personalized this compound therapy.[7][9] Future research should focus on the structural confirmation of these novel metabolites and the investigation of their potential pharmacological activity and clinical relevance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacometabolomics Detects Various Unreported this compound Metabolites in Urine of (Potential) Living Kidney Donors and Kidney Transplant Recipients | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomic profiling of this compound hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomic profiling of this compound hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Profiling this compound enantiomers in urine of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of this compound and metabolites in urine by capillary column gas chromatography as oxazolidineone and trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cross-sectional study on this compound concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound and its two metabolites in human plasma and urine by high performance liquid chromatography with fluorescence detection and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Metoprolol in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension.[1] Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure safety and efficacy. This document provides a detailed protocol for a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in human plasma. The method is based on reversed-phase chromatography with UV detection and has been validated according to industry standards.
Principle
The method involves the separation of this compound from endogenous plasma components using a reversed-phase C18 column. Prior to chromatographic analysis, plasma samples are prepared using either protein precipitation (PPT) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances.[2] An internal standard (IS) is added at the beginning of the sample preparation process to ensure accuracy and precision. The quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve constructed from spiked plasma standards.
Materials and Reagents
-
This compound Tartrate (Reference Standard)
-
Atenolol (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile[3]
-
Trichloroacetic acid[4]
-
Sodium phosphate monobasic
-
Orthophosphoric acid
-
Deionized water (Milli-Q or equivalent)
-
Drug-free human plasma with K2EDTA as anticoagulant
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The parameters are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile : 25 mM NaH2PO4 Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min[3][5] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 275 nm[3] |
| Internal Standard | Atenolol |
| Run Time | ~10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Tartrate and 10 mg of Atenolol (IS) in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Perform serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to prepare working solutions at various concentrations for spiking.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Atenolol stock solution with a 50:50 mixture of methanol and water.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
To 950 µL of drug-free human plasma, add 50 µL of the appropriate this compound working standard solution to achieve final concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 200 ng/mL).
-
Prepare QC samples similarly at low, medium, and high concentrations (e.g., 15, 75, and 175 ng/mL).
Sample Preparation from Human Plasma
Two primary methods for sample extraction are provided: Protein Precipitation and Liquid-Liquid Extraction.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Pipette 200 µL of the plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 10 µg/mL Atenolol internal standard working solution.
-
Add 600 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample extract, potentially reducing matrix effects.
-
Pipette 500 µL of the plasma sample into a glass tube.
-
Add 20 µL of the 10 µg/mL Atenolol internal standard working solution.
-
Add 1.5 mL of ethyl acetate as the extraction solvent.[5][6]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted solution to an HPLC vial and inject 20 µL into the system.
Data and Results
The overall analytical workflow is depicted below.
Under the specified chromatographic conditions, typical retention times are approximately 5.1 minutes for this compound and 3.5 minutes for Atenolol (IS).[3]
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 200 ng/mL[3][7] |
| Correlation Coefficient (r²) | > 0.998[3] |
| Limit of Quantification (LOQ) | 5.0 ng/mL[8][9] |
| Limit of Detection (LOD) | 1.5 ng/mL[7][8] |
| Intra-day Precision (%RSD) | < 2.0%[3] |
| Inter-day Precision (%RSD) | < 2.5% |
| Accuracy (% Bias) | 98.5% - 103.2%[3] |
Table 2: Recovery and Stability
| Parameter | Result |
| Extraction Recovery (LLE) | > 95%[7][10] |
| Bench-Top Stability (24h, RT) | Stable (% Change < 5%) |
| Freeze-Thaw Stability (3 cycles) | Stable (% Change < 7%)[10] |
| Long-Term Stability (-70°C, 30 days) | Stable (% Change < 8%) |
Conclusion
The described HPLC-UV method provides a simple, accurate, and precise means for quantifying this compound in human plasma.[3] The method demonstrates good linearity, sensitivity, and recovery. Both protein precipitation and liquid-liquid extraction protocols are effective, offering flexibility based on laboratory throughput needs and required sample cleanliness. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings for the routine analysis of this compound.
References
- 1. eijppr.com [eijppr.com]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. researchgate.net [researchgate.net]
- 4. A cross-sectional study on this compound concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound and its two metabolites in human plasma and urine by high performance liquid chromatography with fluorescence detection and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Metoprolol and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the β-blocker metoprolol and its primary active metabolites, α-hydroxythis compound and O-demethylthis compound, in human plasma. The straightforward protein precipitation-based sample preparation and rapid chromatographic analysis make this method highly suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring. The method was validated for selectivity, linearity, accuracy, precision, and stability.
Introduction
This compound is a widely prescribed cardioselective β1-adrenergic receptor blocker used in the management of hypertension, angina pectoris, and other cardiovascular conditions. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form α-hydroxythis compound and O-demethylthis compound.[1][2] The plasma concentrations of both the parent drug and its metabolites can vary significantly among individuals due to genetic polymorphisms in CYP2D6.[1] Therefore, a reliable and efficient analytical method for the simultaneous quantification of this compound and its metabolites is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a detailed protocol for such an analysis using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound, α-hydroxythis compound, and O-demethylthis compound reference standards
-
Internal Standard (IS): e.g., this compound-d7 or other suitable stable isotope-labeled analog
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
Sample Preparation
A simple protein precipitation method is employed for sample preparation:
-
Allow all reagents and plasma samples to thaw to room temperature.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 150 x 2.1 mm, 5 µm) is recommended.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 40 °C.[4]
-
Gradient Elution: A gradient elution can be optimized for better separation. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 500 °C.[3]
-
Ion Spray Voltage: 5500 V.[3]
Data Presentation
Table 1: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 268.2 | 116.1 | Optimized |
| α-hydroxythis compound | 284.2 | 116.1 | Optimized |
| O-demethylthis compound | 254.2 | 116.1 | Optimized |
| Internal Standard (e.g., this compound-d7) | 275.2 | 123.1 | Optimized |
Note: Collision energies should be optimized for the specific instrument used.
Table 2: Method Validation Summary
| Parameter | This compound | α-hydroxythis compound | O-demethylthis compound |
| Linearity Range (ng/mL) | 2 - 1000[1] | 2 - 500[1] | 2 - 500[1] |
| LLOQ (ng/mL) | 2[1] | 2[1] | 2[1] |
| Accuracy (%) | 89.1 - 110[1] | 89.1 - 110[1] | 89.1 - 110[1] |
| Precision (CV %) | ≤ 13.2[1] | ≤ 13.2[1] | ≤ 13.2[1] |
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound and its major metabolites in human plasma. The simple sample preparation and fast chromatographic runtime make it ideal for high-throughput analysis in clinical and research settings. The method has been shown to be accurate, precise, and linear over a clinically relevant concentration range.
References
- 1. Simultaneous determination of this compound and its metabolites, α-hydroxythis compound and O-desmethylthis compound, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of this compound associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Rapid and Sensitive LC-MS/MS Method for the Determination of this compound in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of this compound Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection [mdpi.com]
- 5. Advanced LC-MS/MS Analysis for Concurrent Quantification of this compound Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Development of a Chiral Separation Method for Metoprolol Enantiomers Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol is a selective β1 receptor antagonist widely used in the treatment of cardiovascular diseases. It possesses a single chiral center, resulting in two enantiomers, (S)-Metoprolol and (R)-Metoprolol. The (S)-enantiomer is known to be the pharmacologically active form, exhibiting a significantly higher binding affinity to the β1-adrenergic receptor than the (R)-enantiomer.[1] Therefore, the development of a robust and reliable analytical method for the separation and quantification of this compound enantiomers is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and drug development. This application note provides a detailed protocol for the development of a chiral separation method for this compound enantiomers using High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the quantitative data obtained during the development and validation of a chiral HPLC method for this compound enantiomers. Two common approaches are presented: one utilizing a chiral stationary phase (CSP) and another employing a chiral mobile phase additive.
Table 1: Chromatographic Performance and System Suitability using a Chiral Stationary Phase (Chiralcel® OD-H)
| Parameter | (S)-Metoprolol | (R)-Metoprolol | Acceptance Criteria |
| Retention Time (t R ), min | 8.2 | 9.5 | - |
| Tailing Factor (T) | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 5000 | > 2000 |
| Resolution (R s ) | - | > 2.0 | > 1.5 |
| Capacity Factor (k') | 2.3 | 2.8 | 1 < k' < 10 |
| Selectivity (α) | - | 1.22 | > 1.1 |
Table 2: Method Validation Data using a Chiral Stationary Phase
| Parameter | (S)-Metoprolol | (R)-Metoprolol |
| Linearity (r²) | 0.9995 | 0.9992 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | 0.75 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.9 - 100.8% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Table 3: Chromatographic Parameters using a Chiral Mobile Phase Additive (Methyl-β-Cyclodextrin) [1][2]
| Parameter | (S)-Metoprolol | (R)-Metoprolol |
| Retention Time (t R ), min | 22.8 | 31.1 |
| Resolution (R s ) | - | 4.4 |
| Linearity (r²) | 0.9969 | 0.9975 |
| Range (mg/L) | 182.5 - 1000 | 182.5 - 1000 |
| LOD (mg/L) | 7.48 | 7.48 |
| LOQ (mg/L) | 22.6 | 22.6 |
Experimental Protocols
This section provides detailed methodologies for the chiral separation of this compound enantiomers using HPLC.
Method 1: Chiral Stationary Phase (CSP) Method
This method utilizes a polysaccharide-based chiral stationary phase, which provides excellent enantioselectivity for a wide range of compounds.[3][4]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
-
This compound tartrate reference standard
-
Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
2. Preparation of Mobile Phase Prepare a mobile phase consisting of Hexane:IPA:DEA in a ratio of 85:15:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration before use.
3. Standard Solution Preparation Prepare a stock solution of racemic this compound tartrate at a concentration of 1 mg/mL in the mobile phase. From the stock solution, prepare working standard solutions at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.
4. Chromatographic Conditions
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:IPA:DEA (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
5. System Suitability Inject the working standard solution (e.g., 25 µg/mL) six times and evaluate the system suitability parameters as listed in Table 1. The system is deemed suitable for analysis if the acceptance criteria are met.
6. Analysis of Samples Inject the prepared sample solutions and record the chromatograms. Identify the peaks for (S)- and (R)-Metoprolol based on their retention times. The elution order should be confirmed by injecting a standard of a single enantiomer if available.
Method 2: Chiral Mobile Phase Additive (CMPA) Method
This method employs a standard C18 reversed-phase column with a chiral selector added to the mobile phase.[1][2] Methyl-β-cyclodextrin is a commonly used chiral additive for the separation of enantiomers.[1][2]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound tartrate reference standard
-
Methanol (HPLC grade)
-
Methyl-β-cyclodextrin (M-β-CD)
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
Water (HPLC grade)
2. Preparation of Mobile Phase
-
Aqueous Phase: Dissolve 1.5 g of M-β-CD in 1 L of HPLC grade water. Add 3.3 mL of TEA and adjust the pH to 3.1 with glacial acetic acid.[1]
-
Mobile Phase: Mix the aqueous phase and methanol in a ratio of 86:14 (v/v).[1] Degas the mobile phase before use.
3. Standard Solution Preparation Prepare a stock solution of racemic this compound tartrate at a concentration of 1000 mg/L in the mobile phase.[1] Prepare a series of standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 182.5-1000 mg/L.[1]
4. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Aqueous M-β-CD solution (pH 3.1) : Methanol (86:14, v/v)
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: Room Temperature
-
Detection Wavelength: 274 nm[1]
-
Injection Volume: 20 µL
5. Method Validation Perform method validation by assessing linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines. The results should be comparable to the data presented in Table 3.
Visualizations
The following diagrams illustrate the workflow for developing a chiral separation method and the logical relationships of key experimental parameters.
Caption: Experimental workflow for chiral HPLC method development.
Caption: Logical relationship of key parameters in chiral separation.
References
Application Note: Solid-Phase Extraction for Metoprolol Analysis in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol is a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The analysis of this compound and its metabolites in biological fluids like urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in clinical and toxicological trials.[1][2] Urine, as a complex biological matrix, contains numerous interfering substances that can affect the accuracy and sensitivity of analytical methods. Solid-Phase Extraction (SPE) is a highly effective sample preparation technique used to isolate and concentrate this compound from urine, thereby removing matrix interferences and improving the reliability of subsequent quantitative analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][3]
Principle of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. For this compound analysis, common SPE sorbents include reversed-phase materials like C18 and mixed-mode cation-exchange sorbents.[1][3] The process involves passing the liquid urine sample through a cartridge containing the solid sorbent. This compound is retained on the sorbent while unwanted matrix components are washed away. Finally, a different solvent is used to elute the purified this compound for analysis. Mixed-mode cartridges, which combine reversed-phase and ion-exchange properties, are particularly effective for extracting basic compounds like this compound from complex matrices.[1]
Quantitative Data Summary
The following table summarizes the performance of various SPE methods for the analysis of this compound in urine.
| SPE Sorbent/Method | Analytical Finish | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Empore Disc | GC-MS | Not Specified | 30 ng/mL | Not Specified | [4] |
| Not Specified | HPLC-FLD | > 68.0% | Not Specified | 25 ng/mL (0.025 µg/mL) | [5] |
| C18 Cartridge | HPLC-FLD | Not Specified | Not Specified | Not Specified | [3] |
| Not Specified | HPLC-FLD | 96.4 ± 1.75% | 1.5 ng/mL | 5.0 ng/mL | [6] |
| Not Specified | LC-MS/MS | 86 - 94% | 0.21 µg/L (0.21 ng/mL) | 0.70 µg/L (0.70 ng/mL) | [2] |
| Molecularly Imprinted Polymer (MIP) | LC-MS/MS | Not Specified | Not Specified | 3.0 µg/L (3.0 ng/mL) | [7] |
Experimental Protocol: this compound Extraction from Urine using C18 SPE
This protocol is a representative example based on methodologies described for the extraction of this compound from urine using C18 solid-phase extraction cartridges.[3]
4.1. Materials and Reagents
-
This compound standard
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid or Acetic Acid
-
Deionized Water
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen evaporator
4.2. Sample Pre-treatment
-
Collect a urine sample in a clean container.
-
Centrifuge the urine sample at approximately 4000 rpm for 10 minutes to remove particulate matter.
-
Take a 100 µL aliquot of the supernatant for the extraction process.[3]
-
The pH of the sample may need adjustment. For basic compounds on reversed-phase media, a neutral to slightly basic pH (e.g., pH 7-10) can improve retention. One study noted the best SPE recovery for beta-blockers was at pH 10.[4]
4.3. SPE Procedure
Caption: Workflow for this compound Extraction from Urine using SPE.
Step 1: Cartridge Conditioning
-
Pass 1 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Pass 1 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry out before loading the sample.
Step 2: Sample Loading
-
Load the 100 µL pre-treated urine sample onto the conditioned C18 cartridge.
-
Apply a slow, steady flow rate (e.g., 1 mL/min) using a vacuum manifold to ensure proper binding of this compound to the sorbent.
Step 3: Washing
-
Wash the cartridge with 1 mL of deionized water or a mild organic solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences and salts.
-
Some protocols may use a wash solution containing a low concentration of acid or base depending on the sorbent type.[1] For instance, washing with 2% formic acid or ammonium hydroxide in water has been reported for mixed-mode cartridges.[1]
Step 4: Elution
-
Elute the retained this compound from the cartridge using an appropriate solvent.
-
A common elution solvent is a mixture of methanol and a small amount of acid. For example, use 1.2 mL of an aqueous acetic acid (0.1%, v/v) and methanol mixture (40:60, v/v).[3] Another option is using methanol containing acetic acid.[1]
-
Collect the eluate in a clean collection tube.
4.4. Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-250 µL) of the mobile phase used for the subsequent analytical method (e.g., HPLC or LC-MS/MS).[3]
-
Vortex the reconstituted sample to ensure the analyte is fully dissolved.
-
The sample is now ready for injection into the analytical instrument.
Conclusion
Solid-Phase Extraction is a robust and reliable method for the extraction and purification of this compound from complex urine samples. The choice of SPE sorbent, such as C18 or mixed-mode cation exchange, allows for high recovery and effective removal of matrix interferences, leading to improved sensitivity and accuracy in quantitative analysis. The protocol outlined provides a solid foundation for researchers to develop and validate their own specific methods for this compound determination in a clinical or research setting.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. A cross-sectional study on this compound concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Detection of beta-blockers in urine by solid-phase extraction-supercritical fluid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Metoprolol's Impact on Cardiac Function in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Its primary mechanism of action involves the competitive inhibition of β1-adrenergic receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[3][4] In preclinical research, various animal models are employed to investigate the efficacy and mechanisms of this compound's effects on cardiac function. These application notes provide a detailed protocol for assessing the impact of this compound in a murine model, a commonly used species in cardiovascular research.
I. Quantitative Data Summary
The following tables summarize typical dosages of this compound and key parameters for assessing cardiac function in different animal models based on published literature.
Table 1: this compound Dosage and Administration in Animal Models
| Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Mouse | Oral | 10-30 mg/kg/day | Dilated Cardiomyopathy | [5] |
| Mouse | Oral | 2.5 mg/kg/day | Duchenne Muscular Dystrophy Cardiomyopathy | [6] |
| Mouse | Intravenous | 3 mg/kg | Acute Cardiovascular Physiology | [7][8] |
| Mouse | Subcutaneous (osmotic minipumps) | 1.4-4.1 mg/kg/hour | Atherosclerosis | [9] |
| Rat | Oral | 20 mg/kg b.i.d. | Acute Myocardial Infarction | [6] |
| Rat | Intravenous followed by Oral | 2.5 mg/kg i.v. then 50 mg/kg b.i.d. orally | Acute Myocardial Infarction | [6] |
| Dog | Intravenous | 0.6-1.6 mg/kg | Myocardial Infarction | [10] |
| Dog | Intravenous | 1 mg/kg | Systemic Hemodynamics | [11] |
| Dog | Oral | 4 mg/kg | Myocardial Perfusion | [12] |
| Pig | Intravenous | 0.75 mg/kg | ST-segment elevation myocardial infarction | [13] |
Table 2: Key Parameters for Cardiac Function Assessment
| Assessment Method | Key Parameters | Description |
| Echocardiography | Left Ventricular Internal Diameter (LVIDd, LVIDs) | Measures the diameter of the left ventricle at end-diastole and end-systole. |
| Fractional Shortening (FS) | A measure of systolic function, calculated as [(LVIDd - LVIDs) / LVIDd] x 100.[14] | |
| Ejection Fraction (EF) | The fraction of blood pumped out of the left ventricle with each heartbeat. | |
| Heart Rate (HR) | Number of heartbeats per minute. | |
| Hemodynamics | Systolic/Diastolic Blood Pressure | The pressure in the arteries during and between heartbeats. |
| Cardiac Output (CO) | The volume of blood pumped by the heart per minute. | |
| dP/dt max | A measure of myocardial contractility. | |
| Electrocardiography (ECG) | Heart Rate (HR) | Assesses the rate and rhythm of the heart. |
| PR interval, QT interval, QRS duration | Measures of electrical conduction through the heart.[1][15] |
II. Experimental Protocols
This section outlines a detailed methodology for assessing the impact of this compound on cardiac function in a mouse model of cardiac dysfunction.
Protocol 1: Chronic Oral Administration of this compound in a Mouse Model of Myocardial Infarction
1. Animal Model and Study Design:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Model: Myocardial infarction (MI) induced by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Groups:
-
Sham-operated + Vehicle
-
MI + Vehicle
-
MI + this compound (e.g., 20 mg/kg/day)
-
-
Administration: this compound is administered orally via gavage once daily, starting 24 hours post-MI surgery and continuing for a specified duration (e.g., 4 weeks).
2. Surgical Procedure: LAD Ligation:
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Intubate and ventilate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery with a suture. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.
-
Close the chest in layers.
-
Provide postoperative analgesia and monitor the animal's recovery.
3. Echocardiographic Assessment:
-
Perform baseline echocardiography before surgery and at specified time points post-MI (e.g., 1, 2, and 4 weeks).
-
Anesthetize the mice lightly with isoflurane (1-1.5%) to minimize effects on cardiac function.[16]
-
Use a high-frequency ultrasound system designed for small animals.
-
Acquire M-mode images from the parasternal short-axis view to measure LVIDd, LVIDs, and calculate FS and EF.[14][16]
-
Acquire Doppler images to assess blood flow and diastolic function.
4. Hemodynamic Assessment (Terminal Procedure):
-
At the end of the study period, anesthetize the mice.
-
Insert a pressure-volume catheter into the left ventricle via the right carotid artery to measure blood pressure, heart rate, cardiac output, and dP/dt max.
5. Data Analysis:
-
Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups. A p-value of <0.05 is typically considered statistically significant.
III. Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via β1-adrenergic receptor blockade.
Experimental Workflow
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. corticostatin.com [corticostatin.com]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound impairs resistance artery function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound impairs resistance artery function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Effects of this compound on systemic haemodynamics, myocardial performance and the coronary circulation during halothane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The effect of carvedilol on contrast echocardiography in comparison to this compound in conscious dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound blunts the time-dependent progression of infarct size - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. mmpc.org [mmpc.org]
Application Notes and Protocols for Clinical Trials Comparing Metoprolol and Carvedilol Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials to compare the efficacy of Metoprolol and Carvedilol, particularly in the context of heart failure. This document includes detailed experimental protocols for key assessments, structured data presentation formats, and visualizations of relevant pathways and workflows.
Introduction and Rationale
This compound and Carvedilol are both beta-blockers commonly prescribed for cardiovascular conditions, including heart failure. However, they possess distinct pharmacological profiles. This compound is a selective β1-adrenergic receptor blocker, primarily targeting the heart to reduce heart rate and contractility. In contrast, Carvedilol is a non-selective beta-blocker, acting on β1, β2, and α1-adrenergic receptors.[1] This broader mechanism of action results in vasodilation and a greater impact on blood pressure regulation in addition to its effects on the heart.[1]
Clinical trials have demonstrated the benefits of both drugs in improving symptoms and outcomes in patients with heart failure.[2] The Carvedilol Or this compound European Trial (COMET) was a landmark study that directly compared the long-term effects of Carvedilol and this compound tartrate on survival in patients with chronic heart failure.[3] The results of COMET suggested that Carvedilol may extend survival compared to this compound.[3] However, debates surrounding the dose and formulation of this compound used in the trial have led to further research and ongoing discussion within the scientific community.[3]
These application notes aim to provide a standardized approach for designing future clinical trials to further elucidate the comparative efficacy of these two important therapies.
Clinical Trial Design
A prospective, randomized, double-blind, parallel-group study is the gold standard for comparing the efficacy of this compound and Carvedilol.
2.1. Study Objectives
-
Primary Objective: To compare the efficacy of this compound Succinate and Carvedilol in reducing the risk of a composite endpoint of all-cause mortality or first hospitalization for worsening heart failure.
-
Secondary Objectives:
-
To compare the effects of this compound Succinate and Carvedilol on:
-
All-cause mortality.
-
Cardiovascular mortality.
-
Hospitalizations for any reason.
-
Changes in Left Ventricular Ejection Fraction (LVEF).
-
Changes in exercise capacity as measured by the 6-minute walk test.
-
Changes in patient-reported quality of life using the SF-36 questionnaire.
-
Changes in New York Heart Association (NYHA) functional classification.
-
-
To evaluate the safety and tolerability of both treatments.
-
2.2. Participant Selection
Inclusion Criteria:
-
Patients aged 18 years or older.
-
Diagnosed with stable, symptomatic chronic heart failure (NYHA Class II-IV).
-
Reduced Left Ventricular Ejection Fraction (LVEF) of ≤40%.
-
On stable, optimal medical therapy for heart failure for at least 30 days prior to randomization.
Exclusion Criteria:
-
Recent acute coronary syndrome or stroke (within the last 3 months).
-
Severe valvular heart disease.
-
History of severe bronchospastic disease.
-
Symptomatic bradycardia or advanced heart block in the absence of a pacemaker.
-
Hypotension (systolic blood pressure <90 mmHg).
-
Severe hepatic or renal impairment.
2.3. Intervention
-
Treatment Arm 1: this compound Succinate, initiated at a low dose (e.g., 12.5 mg or 25 mg once daily) and up-titrated every 2 weeks to a target dose of 200 mg once daily, as tolerated.
-
Treatment Arm 2: Carvedilol, initiated at a low dose (e.g., 3.125 mg twice daily) and up-titrated every 2 weeks to a target dose of 25 mg twice daily (or 50 mg twice daily for patients >85 kg), as tolerated.
2.4. Study Duration and Follow-up
The study duration should be sufficient to observe a meaningful difference in the primary endpoint, typically ranging from 2 to 5 years. Follow-up visits should be scheduled at regular intervals (e.g., 1, 3, 6, and 12 months post-randomization, and every 6 months thereafter).
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between the two treatment groups.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | This compound (N=...) | Carvedilol (N=...) | p-value |
| Demographics | |||
| Age (years), mean ± SD | |||
| Male, n (%) | |||
| Clinical Parameters | |||
| NYHA Class, n (%) | |||
| - Class II | |||
| - Class III | |||
| - Class IV | |||
| LVEF (%), mean ± SD | |||
| Systolic Blood Pressure (mmHg), mean ± SD | |||
| Diastolic Blood Pressure (mmHg), mean ± SD | |||
| Heart Rate (bpm), mean ± SD | |||
| Etiology of Heart Failure, n (%) | |||
| Ischemic | |||
| Non-ischemic | |||
| Concomitant Medications, n (%) | |||
| ACE Inhibitors/ARBs | |||
| Diuretics | |||
| Aldosterone Antagonists |
Table 2: Primary and Secondary Efficacy Endpoints
| Endpoint | This compound (N=...) | Carvedilol (N=...) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Endpoint | ||||
| All-Cause Mortality or HF Hospitalization, n (%) | ||||
| Secondary Endpoints | ||||
| All-Cause Mortality, n (%) | ||||
| Cardiovascular Mortality, n (%) | ||||
| HF Hospitalization, n (%) | ||||
| Change in LVEF from Baseline (%), mean ± SD | ||||
| Change in 6-Minute Walk Distance from Baseline (m), mean ± SD | ||||
| Change in SF-36 Physical Component Score from Baseline, mean ± SD | ||||
| Change in SF-36 Mental Component Score from Baseline, mean ± SD |
Table 3: Safety and Tolerability
| Adverse Event | This compound (N=...) | Carvedilol (N=...) | p-value |
| Bradycardia, n (%) | |||
| Hypotension, n (%) | |||
| Dizziness, n (%) | |||
| Fatigue, n (%) | |||
| Discontinuation due to Adverse Events, n (%) |
Experimental Protocols
4.1. Protocol for Measurement of Left Ventricular Ejection Fraction (LVEF) by 2D Echocardiography
Objective: To quantitatively assess left ventricular systolic function.
Methodology:
-
Patient Preparation: The patient should be in a resting state, in the left lateral decubitus position.
-
Image Acquisition:
-
Standard transthoracic echocardiographic views will be obtained, including the parasternal long-axis, parasternal short-axis, apical four-chamber, and apical two-chamber views.
-
Images should be optimized for endocardial border definition.
-
-
LVEF Calculation (Biplane Method of Disks - Modified Simpson's Rule):
-
From the apical four-chamber and two-chamber views, trace the endocardial border at end-diastole (largest cavity size) and end-systole (smallest cavity size).[4][5]
-
The echocardiography machine software will divide the ventricle into a series of disks and calculate the volume at end-diastole (EDV) and end-systole (ESV).
-
LVEF is calculated using the formula: LVEF (%) = [(EDV - ESV) / EDV] x 100.
-
-
Data Recording: Record the EDV, ESV, and calculated LVEF. All measurements should be performed in triplicate and the average reported.
4.2. Protocol for the 6-Minute Walk Test (6MWT)
Objective: To assess functional exercise capacity.
Methodology:
-
Test Environment: A flat, straight, enclosed corridor of at least 30 meters in length should be used. Mark the turnaround points clearly.
-
Patient Preparation:
-
Test Procedure:
-
The patient is instructed to walk as far as possible for 6 minutes, back and forth along the corridor.
-
Standardized phrases of encouragement should be given at regular intervals.
-
The patient is allowed to slow down, stop, and rest if necessary, but the timer continues.
-
-
Data Recording:
4.3. Protocol for Health-Related Quality of Life Assessment (SF-36)
Objective: To assess the patient's self-perceived health and well-being.
Methodology:
-
Questionnaire Administration: The 36-item Short Form Health Survey (SF-36) should be self-administered by the patient.[1][2] If the patient is unable to complete it independently, a trained administrator can assist by reading the questions aloud.
-
Scoring:
-
The SF-36 consists of eight scaled scores: physical functioning, role limitations due to physical health, role limitations due to emotional problems, vitality, mental health, social functioning, bodily pain, and general health perceptions.
-
Scores for each scale are calculated according to the official scoring manual.[2][3]
-
Two summary scores, the Physical Component Summary (PCS) and the Mental Component Summary (MCS), are also calculated.
-
-
Data Recording: Record the individual scale scores and the two summary scores.
4.4. Protocol for Holter Monitoring
Objective: To detect and quantify cardiac arrhythmias.
Methodology:
-
Device Setup:
-
A 3- or 12-lead Holter monitor is attached to the patient. Skin preparation (shaving and cleaning) may be necessary to ensure good electrode contact.[10][11]
-
The patient is instructed on how to wear the device and to maintain a diary of activities and any symptoms experienced during the monitoring period.[10]
-
-
Monitoring Period: Continuous ECG recording for 24 to 48 hours.
-
Data Analysis:
-
The recorded ECG data is downloaded and analyzed using specialized software.
-
The analysis should focus on identifying and quantifying arrhythmias such as atrial fibrillation, ventricular tachycardia, and significant pauses.[12]
-
Correlation between patient-reported symptoms and ECG findings should be assessed.[12]
-
-
Data Recording: Report the types and frequency of arrhythmias detected, and any correlation with symptoms.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound and Carvedilol.
Experimental Workflow
References
- 1. rand.org [rand.org]
- 2. scribd.com [scribd.com]
- 3. czresearch.com [czresearch.com]
- 4. Left Ventricular Ejection Fraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. echonous.com [echonous.com]
- 6. heartonline.org.au [heartonline.org.au]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. Quick 6 Minute Walk Test Score Sheet + Template [jitsi.cmu.edu.jm]
- 9. prtelerehab.com [prtelerehab.com]
- 10. Holter monitor - Mayo Clinic [mayoclinic.org]
- 11. Holter Monitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medmastery.com [medmastery.com]
Application Note: Methodology for Creating a Sustained-Release Delivery System for Metoprolol
Introduction
Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1][2] Its therapeutic efficacy is well-established, but its relatively short biological half-life of 3 to 7 hours necessitates frequent dosing, which can lead to fluctuations in plasma drug concentration and reduced patient compliance.[3][4] The development of a sustained-release (SR) delivery system for this compound aims to overcome these limitations by maintaining a steady therapeutic drug concentration over an extended period, reducing dosing frequency, and minimizing potential side effects associated with peak plasma levels.[5][6]
This application note provides a detailed methodology for the formulation and evaluation of a sustained-release matrix tablet system for this compound Succinate, a common salt form used in extended-release formulations.[1] The protocols outlined below cover formulation development using the wet granulation technique, physicochemical characterization, and in-vitro release studies.
Part 1: Formulation Development using Matrix System
The most common approach for oral sustained-release formulations is the matrix tablet, where the drug is embedded within a polymer matrix that controls its release.[4][6] Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are widely used; upon contact with gastrointestinal fluid, the polymer swells to form a gel layer through which the drug diffuses.[7][8]
Principle of Matrix Tablets Matrix tablets control drug release by dispersing the active pharmaceutical ingredient (API) within a polymer network.[9] The release can be governed by diffusion, erosion of the matrix, or a combination of both mechanisms.[4] The choice and concentration of polymers are critical for achieving the desired release profile.[10]
Table 1: Example Components for this compound Succinate SR Matrix Tablet
| Component | Function | Example Concentration (% w/w) |
|---|---|---|
| This compound Succinate | Active Pharmaceutical Ingredient (API) | 20 - 30% |
| HPMC K100M | Hydrophilic matrix-forming polymer | 20 - 40% |
| Microcrystalline Cellulose (MCC) | Filler / Binder | 30 - 50% |
| Povidone (PVP K30) | Binder | 2 - 5% |
| Magnesium Stearate | Lubricant | 0.5 - 1% |
| Talc | Glidant | 1 - 2% |
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of Sustained Release Capsules Containing “Coated Matrix Granules of this compound Tartrate” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. jptcp.com [jptcp.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Metoprolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for effective drug development and clinical application. This document provides detailed application notes and protocols for conducting in vivo studies to characterize the pharmacokinetic profile of this compound.
Key Pharmacokinetic Parameters of this compound
This compound is rapidly and completely absorbed from the gastrointestinal tract after oral administration.[1] However, it undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 50%.[1][3][4] The peak plasma concentration is typically reached within 1 to 2 hours after an oral dose.[1] this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6.[1][3] Less than 5-10% of an oral dose is excreted unchanged in the urine.[1][3] The elimination half-life of this compound ranges from 3 to 7 hours.[1]
Experimental Protocols for In Vivo Pharmacokinetic Studies
Animal Models
Various animal models can be utilized for in vivo pharmacokinetic studies of this compound, with the choice depending on the specific research question. Commonly used species include:
-
Rats: Sprague-Dawley (SD) and Wistar rats are frequently used due to their well-characterized physiology and ease of handling.[5][6] DA rats can be used as a model for poor metabolizers via CYP2D6, while Wistar rats can represent extensive metabolizers.[7]
-
Mice: CD-1 mice are also suitable for pharmacokinetic screening.[5]
-
Dogs: Dogs have been used to study the cardiac effects of this compound in relation to plasma concentrations.[2][8]
-
Rabbits: Rabbits can be used to investigate the impact of disease states, such as liver failure, on this compound's pharmacokinetics.[9]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetic-pharmacodynamic (PK-PD) modeling of cardiovascular effects of this compound in spontaneously hypertensive rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of this compound and propranolol in the female DA and female Wistar rat: the female DA rat is not always an animal model for poor metabolizers of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Pharmacokinetic and pharmacodynamic modelling of this compound in rabbits with liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Metoprolol's Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Its primary mechanism of action involves the competitive inhibition of β1-adrenergic receptors in cardiac tissue, thereby attenuating the effects of catecholamines like epinephrine and norepinephrine.[2] This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure.[1][2] Understanding the detailed cellular and molecular sequelae of this compound's interaction with its target is crucial for optimizing its therapeutic use and for the development of novel cardiovascular drugs.
These application notes provide a comprehensive set of protocols for cell-based assays designed to elucidate the cellular mechanisms of this compound. The described assays will enable researchers to quantify the effects of this compound on key signaling pathways, cellular health, and apoptosis.
Core Signaling Pathway of this compound
This compound exerts its effects by blocking the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This action inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets involved in cardiac myocyte contraction and metabolism.
Recommended Cell Lines
For studying the effects of this compound, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are highly recommended as they provide a physiologically relevant model.[3] Alternatively, primary neonatal rat ventricular cardiomyocytes can be used. For more simplified mechanistic studies, cell lines engineered to express the β1-adrenergic receptor, such as HEK293 or CHO cells, are also suitable.
Experimental Assays and Protocols
The following section details key in vitro assays to dissect this compound's cellular mechanisms.
cAMP Production Assay
This assay directly measures the impact of this compound on the second messenger cAMP, a crucial downstream effector of β1-adrenergic receptor signaling.[4] A common method is a competitive immunoassay or a bioluminescence-based assay.[5][6][7]
Experimental Workflow:
Protocol: cAMP-Glo™ Assay [5][7]
-
Cell Plating: Seed cardiomyocytes in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well and culture overnight.
-
This compound Treatment: Prepare serial dilutions of this compound. Remove culture medium and add this compound-containing medium to the cells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a known β-agonist, such as Isoproterenol (1 µM final concentration), to all wells except the negative control. Incubate for 15 minutes at 37°C.
-
Cell Lysis: Add cAMP-Glo™ Lysis Buffer and incubate for 20 minutes at room temperature.
-
cAMP Detection: Add cAMP Detection Solution containing Protein Kinase A and incubate for 20 minutes at room temperature.
-
ATP Detection: Add Kinase-Glo® Reagent to measure the remaining ATP. Incubate for 10 minutes at room temperature.
-
Measurement: Read luminescence using a plate reader.
-
Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in each sample and normalize the data to the Isoproterenol-only treated cells.
Data Presentation:
| Treatment Group | This compound (µM) | Isoproterenol (1 µM) | Luminescence (RLU) | [cAMP] (nM) | % Inhibition |
| Vehicle Control | 0 | - | |||
| Isoproterenol | 0 | + | 0% | ||
| This compound | 0.1 | + | |||
| This compound | 1 | + | |||
| This compound | 10 | + |
Protein Kinase A (PKA) Activity Assay
This assay measures the activity of PKA, the primary downstream kinase activated by cAMP.[8] A variety of kits are available that typically measure the phosphorylation of a specific substrate by PKA.[8][9][10]
Protocol: Colorimetric PKA Activity Assay [9]
-
Cell Lysate Preparation: Culture and treat cells with this compound and Isoproterenol as described for the cAMP assay. Lyse the cells using a non-denaturing lysis buffer and determine the protein concentration.
-
Assay Plate Preparation: Add equal amounts of protein lysate (e.g., 10-20 µg) to the wells of a microplate pre-coated with a PKA substrate.
-
Kinase Reaction: Add ATP to initiate the phosphorylation reaction. Incubate for 90 minutes at 30°C.
-
Detection: Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes at room temperature.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the protein concentration and compare the PKA activity across different treatment groups.
Data Presentation:
| Treatment Group | This compound (µM) | Isoproterenol (1 µM) | Absorbance (450 nm) | PKA Activity (Fold Change) |
| Vehicle Control | 0 | - | ||
| Isoproterenol | 0 | + | ||
| This compound | 0.1 | + | ||
| This compound | 1 | + | ||
| This compound | 10 | + |
Intracellular Calcium Imaging
This compound's modulation of the β1-adrenergic pathway ultimately affects intracellular calcium handling, which is critical for cardiomyocyte contractility. Calcium imaging allows for the real-time visualization and quantification of these changes.[11]
Protocol: Fluo-4 Calcium Imaging [12]
-
Cell Plating: Seed cardiomyocytes on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-45 minutes at 37°C.[12]
-
Wash: Gently wash the cells with a physiological buffer (e.g., Tyrode's solution) to remove excess dye.
-
Imaging: Mount the dish on a fluorescence microscope equipped with a camera for live-cell imaging.
-
Baseline Recording: Record baseline fluorescence for a few minutes.
-
Treatment: Perfuse the cells with this compound for a designated period.
-
Stimulation: Perfuse with Isoproterenol to induce calcium transients.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the amplitude, frequency, and duration of the calcium transients in individual cells or regions of interest.
Data Presentation:
| Treatment Group | [this compound] (µM) | Calcium Transient Amplitude (ΔF/F0) | Calcium Transient Frequency (events/min) |
| Baseline | 0 | ||
| Isoproterenol | 0 | ||
| This compound + Isoproterenol | 1 | ||
| This compound + Isoproterenol | 10 |
Cell Viability and Cytotoxicity Assays
It is important to assess whether this compound exhibits cytotoxic effects, particularly at higher concentrations. The MTT and LDH assays are standard methods for this purpose.
Experimental Workflow for Viability/Cytotoxicity:
Protocol: MTT Assay
-
Cell Treatment: Plate and treat cells with a range of this compound concentrations for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol: LDH Cytotoxicity Assay [13][14]
-
Cell Treatment: Plate and treat cells with this compound as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture.[14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium compared to the maximum release control.
Data Presentation (Combined Table):
| [this compound] (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Control) | 100 | 0 |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Apoptosis Assays
To investigate if cell death induced by high concentrations of this compound occurs via apoptosis, caspase activity assays and TUNEL staining can be performed.
Protocol: Caspase-3/7 Activity Assay [17][18]
-
Cell Treatment: Plate and treat cells with this compound for a specified duration (e.g., 24 hours).
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) directly to the wells.[17]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence, which is proportional to the amount of active caspase-3 and -7.[17]
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.
Protocol: TUNEL Assay [19][20]
-
Cell Plating and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.[19][20]
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.[20]
-
Staining: Counterstain the nuclei with a DNA dye like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells.
Data Presentation (Apoptosis):
| [this compound] (µM) | Caspase-3/7 Activity (Fold Change) | % TUNEL-Positive Cells |
| 0 (Control) | 1.0 | |
| 10 | ||
| 100 | ||
| 1000 |
Conclusion
The assays outlined in these application notes provide a robust framework for investigating the cellular mechanisms of this compound. By systematically evaluating its effects on the β1-adrenergic receptor signaling cascade, intracellular calcium dynamics, cell viability, and apoptosis, researchers can gain a comprehensive understanding of this important cardiovascular drug. The provided protocols and data presentation formats are intended to serve as a guide and can be adapted based on specific experimental needs and available resources.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Advancing Cardiovascular Drug Screening Using Human Pluripotent Stem Cell-Derived Cardiomyocytes [mdpi.com]
- 4. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. cAMP-Glo™ Assay Protocol [promega.jp]
- 6. GloSensor™ cAMP Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. arborassays.com [arborassays.com]
- 10. abcam.com [abcam.com]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Spectrophotometric Determination of Metoprolol in Pharmaceutical Formulations
Introduction
Metoprolol is a widely prescribed beta-blocker for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical formulations containing this compound. UV-Visible spectrophotometry offers a simple, cost-effective, and efficient technique for the quantitative analysis of this compound in bulk and dosage forms.[3] This document provides detailed application notes and protocols for two common spectrophotometric methods for the determination of this compound: Direct Ultraviolet (UV) Spectrophotometry and Colorimetric Methods based on complexation reactions.
These methods have been validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[1][3]
Method 1: Direct Ultraviolet (UV) Spectrophotometry
This method relies on the direct measurement of the absorbance of this compound in a suitable solvent at its wavelength of maximum absorbance (λmax).
Experimental Protocol
1. Instrumentation:
-
A UV-Visible spectrophotometer (double or single beam) with a 1 cm quartz cuvette is required.
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (analytical grade)
-
Distilled water[1]
-
0.1N Hydrochloric acid (HCl)[3]
-
Phosphate buffer (pH 6.8)[1]
-
Pharmaceutical formulations of this compound (tablets)
3. Preparation of Standard Stock Solution:
-
Accurately weigh 50 mg of this compound reference standard and dissolve it in a 50 ml volumetric flask with the chosen solvent (e.g., methanol) to obtain a stock solution of 1000 µg/ml.
-
From this stock solution, prepare a working standard solution of 100 µg/ml by diluting with the same solvent.
4. Preparation of Sample Solution (from Tablets):
-
Weigh and pulverize ten this compound tablets to obtain a fine powder.
-
Transfer a quantity of the powder equivalent to 40 mg of this compound into a 100 ml volumetric flask.[4]
-
Add a suitable solvent (e.g., distilled water), sonicate for 15-20 minutes to ensure complete dissolution of the drug, and then dilute to the mark with the solvent.[4]
-
Filter the solution through a suitable filter paper.
-
Further dilute the filtrate with the solvent to obtain a final concentration within the Beer's law range.
5. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan a standard solution of this compound (e.g., 10 µg/ml) in the UV region (200-400 nm) against a solvent blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. The reported λmax for this compound varies depending on the solvent used (see Table 1).
6. Calibration Curve:
-
From the working standard solution, prepare a series of dilutions with the solvent to obtain concentrations in the linear range (e.g., 2-16 µg/ml or 5-30 µg/ml).[5][6]
-
Measure the absorbance of each dilution at the predetermined λmax against the solvent blank.
-
Plot a graph of absorbance versus concentration. The graph should be linear, and the correlation coefficient (R²) should be close to 0.999.
7. Analysis of Pharmaceutical Formulations:
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound in the tablet formulation.
Quantitative Data Summary for Direct UV Spectrophotometry
| Parameter | Methanol | 0.1N HCl | Distilled Water | Phosphate Buffer (pH 6.8) | Reference |
| λmax (nm) | 222, 280 | 229 | 221, 222 | 223 | [1][3][5][7] |
| Linearity Range (µg/ml) | 2-16, 50-250 | 1-10 | 5-25 | 5-25 | [1][3][5] |
| Correlation Coefficient (R²) | 0.998 | 0.9916 | - | - | [3] |
| % Recovery | - | 98.66-101.25 | - | - | [3] |
Experimental Workflow for Direct UV Spectrophotometry
Caption: Workflow for Direct UV Spectrophotometric Analysis of this compound.
Method 2: Colorimetric Method using Complexation
This method involves the formation of a colored complex between this compound and a suitable reagent, which can then be quantified spectrophotometrically in the visible region. This approach can offer enhanced selectivity.
Protocol 1: Complexation with Copper (II) Ions
This protocol is based on the reaction of this compound tartrate with Cu(II) ions to form a blue-colored adduct.[4][8]
Experimental Protocol
1. Instrumentation:
-
UV-Visible spectrophotometer with 1 cm matched cells.
-
Water bath.
2. Reagents and Materials:
-
This compound Tartrate reference standard
-
Copper (II) solution (e.g., from copper chloride)
-
Pharmaceutical formulations of this compound tartrate (tablets)
3. Preparation of Standard and Sample Solutions:
-
Follow the procedures outlined in Method 1 for the preparation of standard stock and sample solutions, using distilled water as the solvent.
4. Color Development:
-
In a series of 10 ml volumetric flasks, add aliquots of the standard or sample solution.
-
Add the Britton-Robinson buffer (pH 6.0) and the Cu(II) solution.
-
Heat the mixture in a thermostatically controlled water bath (e.g., 35°C for a specified time) to facilitate complex formation.[9]
-
Cool the solutions and dilute to the mark with distilled water.
5. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting blue-colored complex at its λmax of 675 nm against a reagent blank.[4][8]
-
Construct a calibration curve by plotting absorbance versus concentration.
Quantitative Data Summary for Copper (II) Complexation Method
| Parameter | Value | Reference |
| Reagent | Copper (II) ions | [4][8] |
| pH | 6.0 (Britton-Robinson buffer) | [4][8] |
| λmax (nm) | 675 | [4][8] |
| Linearity Range (µg/ml) | 8.5-70 | [4][8] |
| Correlation Coefficient (r) | 0.998 | [4][8] |
| Limit of Detection (LOD) (µg/ml) | 5.56 | [4][8] |
Protocol 2: Reaction with 2,3-dichloro-1,4-naphthoquinone (DCNQ)
This method is based on the reaction of this compound tartrate with DCNQ in a dimethylformamide (DMF) medium to form a colored product.[10]
Experimental Protocol
1. Instrumentation:
-
UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Water bath.
2. Reagents and Materials:
-
This compound Tartrate reference standard
-
2,3-dichloro-1,4-naphthoquinone (DCNQ) solution (4% in DMF)[10]
-
Dimethylformamide (DMF)[10]
-
Pharmaceutical formulations of this compound tartrate (tablets)
3. Preparation of Solutions:
-
Prepare a working standard solution of this compound tartrate in DMF.[10]
-
Prepare the sample solution by extracting the tablet powder with DMF.[10]
4. Color Development:
-
To aliquots of the standard or sample solution in volumetric flasks, add the DCNQ solution.
-
Heat the mixture in a water bath at a specified temperature and time to optimize the reaction.[10]
-
Cool the solutions and dilute to the mark with DMF.
5. Spectrophotometric Measurement:
-
Measure the absorbance of the colored product at its λmax of 493 nm against a reagent blank.[10]
-
Construct a calibration curve and determine the concentration of this compound in the sample.
Quantitative Data Summary for DCNQ Method
| Parameter | Value | Reference |
| Reagent | 2,3-dichloro-1,4-naphthoquinone (DCNQ) | [10] |
| Solvent | Dimethylformamide (DMF) | [10] |
| λmax (nm) | 493 | [10] |
| Linearity Range (mg/100 ml) | 18.00-28.00 | [10] |
Experimental Workflow for Colorimetric Determination
Caption: Workflow for Colorimetric Analysis of this compound.
Conclusion
The described spectrophotometric methods are simple, rapid, accurate, and economical for the routine quality control analysis of this compound in pharmaceutical formulations.[1][3][5] The choice of method may depend on the available instrumentation, the desired sensitivity, and the potential for interference from excipients in the formulation. The direct UV method is simpler and faster, while the colorimetric methods may offer increased selectivity. All methods should be properly validated according to ICH guidelines before implementation in a quality control laboratory.
References
- 1. ijpbs.com [ijpbs.com]
- 2. chemijournal.com [chemijournal.com]
- 3. UV-spectrophotometric method for this compound in bulk and tablets. [wisdomlib.org]
- 4. Spectrophotometric Determination of this compound Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II) [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. japsonline.com [japsonline.com]
- 7. longdom.org [longdom.org]
- 8. Spectrophotometric Determination of this compound Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II) [article.sapub.org]
- 9. Spectrophotometric Determination of this compound Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Optimizing mobile phase for Metoprolol separation in reverse-phase HPLC
Technical Support Center: Optimizing Metoprolol Separation in RP-HPLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the separation of this compound using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase when developing a method for this compound?
A common and effective starting point for the mobile phase in this compound analysis is a combination of a phosphate buffer and a polar organic solvent like acetonitrile or methanol.[1][2][3] The pH of the buffer is a critical parameter and should be adjusted to be at least 1.5 to 2 pH units away from the pKa of this compound to ensure consistent ionization and retention.[4][5] A typical starting ratio could be in the range of 70:30 to 80:20 (v/v) of the aqueous buffer to the organic modifier.[2][6]
Q2: Which organic modifiers are most commonly used for this compound separation, and how do I choose between them?
Acetonitrile and methanol are the most frequently used organic modifiers for this compound separation in RP-HPLC.[3][7]
-
Acetonitrile often provides better peak shapes and lower backpressure.
-
Methanol is a suitable alternative and can alter the selectivity of the separation, which might be useful if co-eluting peaks are an issue.
The choice between them often comes down to empirical testing to see which provides the better resolution and peak shape for your specific sample matrix and column. A mixture of both can also be employed.[8]
Q3: What role does the pH of the mobile phase play in the retention of this compound?
The pH of the mobile phase is a critical factor influencing the retention time and peak shape of this compound, which is a basic compound.[4][9]
-
At a pH below its pKa, this compound will be in its ionized (protonated) form, which is more polar and will result in a shorter retention time on a reverse-phase column.
-
As the pH of the mobile phase increases towards the pKa, the proportion of the non-ionized form increases, leading to longer retention times.[4]
-
For robust and reproducible results, it is crucial to use a buffer and control the pH to be at least 1.5-2 units away from the analyte's pKa.[5] For this compound, acidic pH values, typically between 2.75 and 3.5, are commonly used to ensure consistent protonation and good peak shape.[10][11]
Q4: What are some common buffer systems used for this compound analysis?
Phosphate-based buffers are very common for controlling the pH in this compound HPLC methods.[1][2][12]
-
Potassium dihydrogen phosphate (KH₂PO₄) and sodium dihydrogen phosphate (NaH₂PO₄) are frequently used, with the pH adjusted using an acid like orthophosphoric acid.[1][10]
-
Sodium acetate buffer has also been reported.[8] The buffer concentration is typically in the range of 10-50 mM.[1][10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My this compound peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing for a basic compound like this compound in RP-HPLC is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acid like orthophosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA) (~0.1%), into the mobile phase can mask the active silanol sites.[13][14]
-
Check for Column Contamination: The column may be contaminated with strongly retained sample matrix components. Use a guard column to protect the analytical column and flush the column with a strong solvent.
-
Consider Column Type: If tailing persists, consider using a column with a highly deactivated, end-capped stationary phase designed for basic compounds.
Q: My this compound peak is showing fronting. What should I investigate?
A: Peak fronting can be caused by several factors, including column overload and issues with the sample solvent.[15]
Troubleshooting Steps:
-
Reduce Sample Concentration: Overloading the column is a common cause of fronting. Try diluting your sample and injecting a smaller amount.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase. Dissolving the sample in a much stronger solvent can cause the peak to distort as it enters the column.
-
Inspect the Column: A void or channel in the column packing at the inlet can also cause fronting. This may require column replacement.
Q: Why is my this compound peak splitting?
A: Peak splitting can be a complex issue with several potential causes.
Troubleshooting Steps:
-
Mobile Phase pH near pKa: If the mobile phase pH is very close to the pKa of this compound, both the ionized and non-ionized forms may exist, potentially causing a split or shouldered peak. Ensure the mobile phase pH is at least 1.5-2 units away from the pKa.
-
Clogged Frit or Column Inlet: A partially blocked column inlet frit can distort the sample band, leading to a split peak. Try back-flushing the column or replacing the frit.
-
Injection Solvent Incompatibility: Injecting the sample in a solvent that is immiscible with the mobile phase can cause peak splitting. Ensure your sample solvent is fully compatible.
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between injections. What is causing this?
A: Shifting retention times are typically due to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.
Troubleshooting Steps:
-
Ensure Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your injection sequence. This can take 10-20 column volumes.
-
Check Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Ensure the components are measured accurately and mixed thoroughly. If using a buffer, confirm the pH is consistent batch-to-batch.[16]
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations. Degas your mobile phase using sonication or an inline degasser.
-
Inspect for Leaks: Check the HPLC system for any leaks, as this can cause pressure and flow rate instability.
-
Monitor Column Temperature: Ensure a stable column temperature is maintained, preferably using a column oven, as temperature fluctuations can affect retention times.[1][8]
Data and Protocols
Summary of Mobile Phase Compositions for this compound Analysis
| Organic Modifier | Aqueous Phase / Buffer | Ratio (v/v) | pH | Reference |
| Acetonitrile | 10 mM KH₂PO₄ | 70:30 | 2.75 | [10] |
| Methanol | OPA Buffer | 30:70 | 3.0 | [6] |
| Acetonitrile & Methanol | Sodium Acetate Buffer | 80:20 (Organic:Buffer) | 3.0 | [8] |
| Acetonitrile | 0.05M NaH₂PO₄ | 25:75 | 3.0 | [1] |
| Methanol | Water | 70:30 | N/A | |
| Acetonitrile | Phosphate Buffer | 80:20 | 3.0 | [2] |
| Acetonitrile | Phosphate Buffer (pH 7.0, 12.5 mM) | Gradient | 7.0 | [12] |
Example Experimental Protocol: Isocratic RP-HPLC Method
This protocol is based on a validated method for the analysis of this compound.[1]
1. Materials:
-
This compound Succinate reference standard
-
Acetonitrile (HPLC Grade)
-
Sodium Dihydrogen Phosphate Monohydrate
-
Orthophosphoric Acid
-
Water (HPLC Grade)
2. Mobile Phase Preparation (Acetonitrile and 0.05M Sodium Dihydrogen Phosphate, 25:75 v/v, pH 3.0): a. To prepare the 0.05M sodium dihydrogen phosphate buffer, dissolve the appropriate amount of sodium dihydrogen phosphate monohydrate in HPLC grade water. b. Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid. c. Filter the buffer solution through a 0.45 µm membrane filter. d. Mix 250 mL of Acetonitrile with 750 mL of the prepared phosphate buffer. e. Degas the final mobile phase mixture by sonication for 10-15 minutes or using an inline degasser.
3. Standard Solution Preparation: a. Prepare a stock solution of this compound working standard (e.g., 1 mg/mL) in the mobile phase. b. Perform serial dilutions from the stock solution using the mobile phase to create calibration standards at the desired concentrations (e.g., 10-50 µg/mL).[17]
4. Chromatographic Conditions:
-
HPLC System: Standard RP-HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 280 nm.[1]
5. System Suitability: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a standard solution multiple times (e.g., n=5) to check for system suitability parameters like retention time repeatability (RSD < 2%), peak asymmetry (tailing factor < 2.0), and theoretical plates.[6]
Visualized Workflows
Caption: Workflow for RP-HPLC mobile phase optimization for this compound.
Caption: Troubleshooting decision tree for common peak shape problems.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. moravek.com [moravek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Validated RP-HPLC method for telmisartan and this compound analysis. [wisdomlib.org]
- 12. Development of a RP-HPLC method for simultaneous determination of atenolol, this compound tartrate and phenol red for in-situ rat intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. uhplcs.com [uhplcs.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. rjptonline.org [rjptonline.org]
Technical Support Center: Analysis of Metoprolol in Blood by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Metoprolol in blood samples.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS experiments.
Problem 1: Poor reproducibility of quantitative results for this compound.
-
Question: My quantitative results for this compound are inconsistent across different preparations of the same blood or plasma sample. What is the likely cause?
-
Answer: Inconsistent results are a classic sign of uncompensated matrix effects. Co-eluting endogenous components from your sample matrix, such as phospholipids, can interfere with the ionization of this compound, leading to either ion suppression or enhancement.[1][2][3] This interference can vary between samples, causing poor reproducibility.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering matrix components.[4][5] Consider more rigorous cleanup techniques.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d7) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6][7][8]
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from the regions where phospholipids typically elute.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity required to reach the lower limit of quantification (LLOQ).[9]
Problem 2: Low signal intensity or failure to meet required sensitivity for this compound.
-
Question: I am observing a significantly lower-than-expected signal for this compound, making it difficult to achieve the desired LLOQ. Why is this happening?
-
Answer: Low signal intensity is often a direct result of ion suppression caused by co-eluting matrix components, particularly phospholipids in plasma samples.[4][10] These compounds can compete with this compound for ionization in the MS source, reducing its signal.[1]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective solution is to remove the interfering phospholipids. Techniques like Solid Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE) are more effective than simple Protein Precipitation (PPT).[4][5][11][12]
-
Optimize Chromatography: Adjusting the gradient or changing the stationary phase of your LC column can help separate this compound from the bulk of the phospholipids.
-
Check for Source Contamination: Phospholipids can accumulate in the MS source, leading to a general decrease in sensitivity over time. Regular cleaning and maintenance are crucial.
-
Method of Standard Additions: While more labor-intensive, this method can help to accurately quantify this compound in the presence of matrix effects by creating a calibration curve within the sample matrix.[13]
Problem 3: Inconsistent peak shapes for this compound.
-
Question: The peak shape for this compound is tailing or splitting in some of my samples. What could be causing this?
-
Answer: Poor peak shape can be caused by several factors, including matrix effects. High concentrations of matrix components can overload the column, and strongly retained matrix components can alter the chromatography.[14]
Troubleshooting Steps:
-
Column Contamination: Implement a robust column washing protocol between injections to remove strongly retained matrix components.[14]
-
Sample Preparation: Improve your sample cleanup to minimize the introduction of complex matrix components onto the column.[15]
-
Injection Volume: Overloading the column with matrix can lead to poor peak shape. Try reducing the injection volume.[9][15]
-
Mobile Phase Compatibility: Ensure that the solvent used to reconstitute your final extract is compatible with the initial mobile phase to avoid peak distortion.[15]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, whole blood).[1][2][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy and reproducibility of quantitative results.[3][16]
Q2: How can I quantitatively assess matrix effects for this compound?
A2: The most common method is the post-extraction spike method.[16] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard normalized MF should also be calculated to assess the effectiveness of the IS in compensating for the matrix effect.[17]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound in blood?
A3: While the optimal technique can be method-specific, more selective methods are generally better at reducing matrix effects. Here's a comparison:
-
Protein Precipitation (PPT): Simple and fast, but generally ineffective at removing phospholipids, a major source of matrix effects.[4][5]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an organic solvent, leaving many matrix components behind.[6][18]
-
Solid Phase Extraction (SPE): Provides even better selectivity and cleanup than LLE, with the ability to wash away interfering compounds before eluting the analyte.[12][18]
-
Phospholipid Removal Plates (e.g., HybridSPE): These are specifically designed to remove phospholipids and can significantly reduce matrix effects.[11][19][20]
Q4: Can I use an analog internal standard instead of a stable isotope-labeled one?
A4: While an analog internal standard (e.g., Bisoprolol) can be used, it is not ideal.[21] For best results, a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7, is strongly recommended.[6][7][8] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and be affected by matrix effects in the same way, thus providing more accurate correction.
Q5: My results are still variable even after improving my sample preparation. What else could be the issue?
A5: If you've optimized sample preparation and are using a SIL-IS, consider the following:
-
Chromatography: Ensure your chromatographic method is robust and provides adequate separation of this compound from any remaining interferences.
-
Instrument Performance: Systematically check the performance of your LC and MS systems. This includes checking for leaks, pump performance, and MS source cleanliness and calibration.[22][23]
-
Metabolites: this compound has known metabolites, such as α-hydroxythis compound and O-desmethylthis compound.[24] Ensure that these are not interfering with the quantification of the parent drug.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression/Enhancement) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 87-101%[18] | High potential for ion suppression due to residual phospholipids.[4][5] | Simple, fast, and inexpensive. | Poor removal of matrix components.[4][5] |
| Liquid-Liquid Extraction (LLE) | 60-79%[6][8] | Reduced matrix effects compared to PPT.[6] | Good sample cleanup, relatively low cost. | Can be labor-intensive and require larger solvent volumes. |
| Solid Phase Extraction (SPE) | >94%[18] | Significant reduction in matrix effects.[12] | High selectivity and excellent sample cleanup. | Can be more expensive and require method development. |
| HybridSPE (Phospholipid Removal) | 94-102%[19][20] | Dramatically reduces phospholipid-based matrix effects.[11] | Combines simplicity of PPT with high selectivity for phospholipids.[11] | Higher cost per sample compared to PPT and LLE. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, quality control, or calibration standard.
-
Add 50 µL of the internal standard working solution (e.g., this compound-d7 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound in plasma.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Advanced LC-MS/MS Analysis for Concurrent Quantification of this compound Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. mdpi.com [mdpi.com]
- 22. myadlm.org [myadlm.org]
- 23. cgspace.cgiar.org [cgspace.cgiar.org]
- 24. researchgate.net [researchgate.net]
- 25. Rapid and Sensitive LC-MS/MS Method for the Determination of this compound in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in the chiral separation of Metoprolol
This technical support center provides troubleshooting guidance for common issues encountered during the chiral separation of Metoprolol, a beta-blocker where the (S)-enantiomer possesses significantly higher beta-adrenergic receptor affinity than the (R)-enantiomer.[1] This guide is intended for researchers, scientists, and drug development professionals to help resolve poor peak resolution and other chromatographic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any separation of the this compound enantiomers. What are the primary factors to investigate?
If you observe co-eluting peaks, it indicates a lack of enantioselectivity. The most critical factors to re-evaluate are your chiral stationary phase (CSP) and mobile phase composition.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount for achieving chiral separation. For this compound, several polysaccharide-based and macrocyclic glycopeptide-based columns have proven effective. If your current column is not providing separation, consider switching to one of the following documented to resolve this compound enantiomers:
-
Mobile Phase Mode: Chiral separations are highly sensitive to the mobile phase. If you are operating in one mode without success, switching to another may provide the necessary selectivity. Common modes for this compound include:
Q2: My peaks are broad and show poor resolution (Rs < 1.5). How can I improve this?
Poor resolution with some initial separation indicates that while chiral recognition is occurring, the chromatographic conditions are not optimal. Several parameters can be adjusted to improve peak shape and increase the distance between the enantiomeric peaks.
-
Mobile Phase Composition: Fine-tuning the mobile phase is often the most effective way to improve resolution.
-
Modifier Ratio (Normal-Phase): If using a normal-phase method (e.g., hexane/ethanol), systematically adjust the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can enhance resolution.
-
Organic Modifier (Reversed-Phase): The choice and ratio of organic modifier (e.g., methanol vs. acetonitrile) in a reversed-phase system can impact selectivity.
-
Additives: For basic compounds like this compound, the addition of a basic modifier like diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution.[4] Similarly, an acidic modifier like acetic acid or trifluoroacetic acid (TFA) can be beneficial, particularly in polar organic or reversed-phase modes.[5][7] The concentration of these additives should be carefully optimized.
-
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time. A typical starting point for a 4.6 mm I.D. column is 1.0 mL/min, which can be lowered to 0.5 mL/min to enhance resolution.[1][5]
-
Temperature: Temperature can significantly influence chiral separations by altering the thermodynamics of the interaction between the enantiomers and the CSP.[8][9] It is recommended to screen a range of temperatures (e.g., 15°C to 40°C). Lowering the temperature often improves resolution, but this is not always the case.
Q3: I am observing peak tailing for my this compound enantiomers. What is the likely cause and how can I fix it?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic system.
-
Mobile Phase Additives: Since this compound is a basic compound, secondary interactions with acidic sites on the silica support of the CSP can cause tailing. Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mitigate these interactions and improve peak symmetry.[4]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Dissolving the sample in a stronger solvent can lead to peak distortion.[10]
-
Column Contamination: Contamination at the head of the column can lead to poor peak shape. If the column has been used for other applications, consider a dedicated column for your chiral separation or follow the manufacturer's cleaning protocol.[11]
Q4: My retention times are drifting and the resolution is inconsistent between runs. What should I check?
Inconsistent results point towards a lack of system equilibration or stability.
-
Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require longer equilibration times than achiral columns. Ensure the column is flushed with a sufficient volume of the mobile phase (at least 20-30 column volumes) before the first injection and between any mobile phase changes.[10]
-
Mobile Phase Stability: Prepare fresh mobile phase daily, especially if it contains volatile additives or is a mixture of aqueous and organic solvents that can change composition over time.
-
Temperature Control: Use a column thermostat to maintain a consistent temperature, as temperature fluctuations can lead to shifts in retention time and selectivity.[9]
Data Summary Tables
Table 1: Reported Chiral Stationary Phases and Mobile Phases for this compound Separation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Additives | Reference |
| Chiralcel OD | Hexane/Ethanol/Isopropanol/Diethylamine | Diethylamine | [3] |
| Chirobiotic T | Acetonitrile/Methanol/Methylene Chloride/Glacial Acetic Acid/Triethylamine | Acetic Acid, Triethylamine | [7] |
| Chirobiotic V | Methanol/Acetic Acid/Triethylamine | Acetic Acid, Triethylamine | [5] |
| Lux-Cellulose-2 | n-Hexane/Ethanol/Diethylamine | Diethylamine | [4] |
| Methyl-β-Cyclodextrin (as additive) | Water/Methanol | Triethylamine, Acetic Acid | [1] |
Table 2: Influence of Mobile Phase Composition on Resolution (Rs) of this compound Enantiomers
| CSP | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Lux-Cellulose-2 | n-Hexane:Ethanol:DEA (75:25:0.1) | 1.0 | 1.94 | [4] |
| Chirobiotic V | Methanol:Acetic Acid:TEA (100:0.20:0.15) | 0.5 | >1.5 | [5] |
| C18 (with chiral additive) | Aqueous buffer:Methanol (86:14) with 1.5g/L M-β-CD | 0.5 | 4.1 | [1] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Chiral Separation on a Polysaccharide-Based CSP (e.g., Lux-Cellulose-2)
This protocol outlines a systematic approach to optimizing the mobile phase in normal-phase mode.
-
Initial Conditions:
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the this compound standard solution.
-
Evaluation: Assess the resolution (Rs) between the enantiomer peaks.
-
Optimization - Modifier Concentration:
-
If resolution is poor, decrease the ethanol percentage in increments of 5% (e.g., to 20%, then 15%).
-
Re-equilibrate the column for at least 20 minutes after each change in mobile phase composition.
-
Inject the standard and re-evaluate the resolution.
-
-
Optimization - Additive Concentration:
-
If peak shape is poor (tailing), adjust the DEA concentration between 0.05% and 0.2%.
-
Ensure thorough mixing of the mobile phase and adequate re-equilibration.
-
-
Final Selection: Choose the mobile phase composition that provides the best balance of resolution (Rs > 1.5), analysis time, and peak shape.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the chiral separation of this compound.
Caption: A step-by-step workflow for troubleshooting poor chiral separation of this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Chiral separation of the enantiomers of this compound and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantiomeric separation of this compound and alpha-hydroxythis compound by liquid chromatography and fluorescence detection using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chiraltech.com [chiraltech.com]
Enhancing the stability of Metoprolol in biological samples during storage
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of metoprolol in biological samples during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in biological samples?
A1: The stability of this compound in biological matrices can be influenced by several factors, including storage temperature, pH, exposure to light, and the number of freeze-thaw cycles. Stress studies have shown that this compound is susceptible to degradation in alkaline conditions and under thermal stress[1].
Q2: What is the optimal temperature for storing plasma and serum samples for this compound analysis?
A2: For long-term storage, it is recommended to keep plasma and serum samples at -80°C. Stability tests have demonstrated that this compound is stable for at least 30 days at -80±10 °C[2]. For short-term storage, such as 24 hours, samples have been found to be stable at room temperature[3].
Q3: How many freeze-thaw cycles can this compound in plasma withstand without significant degradation?
A3: this compound has been shown to be stable in human plasma for at least three freeze-thaw cycles when stored at -80°C[2]. To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q4: Which anticoagulant is recommended for blood sample collection for this compound quantification?
A4: K2EDTA is a commonly used and validated anticoagulant for collecting human plasma samples for this compound analysis using LC-MS/MS methods[4][5].
Q5: What are the main degradation pathways and metabolites of this compound?
A5: this compound is primarily metabolized in the liver by the CYP2D6 enzyme through two main pathways: O-demethylation and subsequent oxidation to this compound acid, and α-hydroxylation to form α-hydroxythis compound[6]. Under stress conditions, such as exposure to alkaline environments, hydrolysis can occur[1]. Photoinduced degradation can also lead to the formation of various intermediate products[7].
Troubleshooting Guide
Problem: I am observing a significant decrease in this compound concentration in my plasma samples.
| Possible Cause | Troubleshooting Action |
| Improper Storage Temperature | Ensure samples are consistently stored at or below -80°C for long-term storage. Verify freezer temperature logs. |
| Multiple Freeze-Thaw Cycles | Avoid repeated freezing and thawing. Prepare single-use aliquots after the initial sample processing. Stability is generally confirmed for up to three cycles[2]. |
| pH Instability | This compound is more susceptible to degradation in alkaline conditions[1]. Ensure the pH of the sample matrix remains stable and avoid alkaline buffers during sample preparation if possible. |
| Sample Contamination | Microbial growth can alter the sample matrix. Ensure sterile collection and handling procedures. Visually inspect samples for any signs of contamination. |
Problem: I am seeing unexpected peaks in my chromatograms after storing samples.
| Possible Cause | Troubleshooting Action |
| Formation of Degradation Products | Degradation can occur due to thermal stress, hydrolysis, or oxidation[1]. Compare the chromatograms of fresh samples with stored ones to identify potential degradation peaks. Review storage conditions to minimize stress. |
| Metabolite Formation | The primary metabolites are α-hydroxythis compound and O-demethylthis compound[6]. If analyzing non-serum/plasma samples or after prolonged room temperature storage, in-vitro metabolism could be a factor. |
| Interference from Co-administered Drugs | If analyzing clinical samples, check the patient's medication record for potential interferences. |
Data Summary: this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Biological Samples
| Matrix | Storage Condition | Duration | Analyte Stability | Reference |
| Human K₂EDTA Plasma | Bench Top (Room Temp) | 8 hours | Stable | [2] |
| Human K₂EDTA Plasma | Processed (Autosampler at 10°C) | 26 hours | Stable | [2] |
| Human K₂EDTA Plasma | Freeze-Thaw Cycles (-80°C to RT) | 3 cycles | Stable | [2] |
| Human K₂EDTA Plasma | Long-Term Storage | 30 days | Stable | [2] |
| Human Serum | Room Temperature (Daylight & Dark) | 24 hours | Stable | [3] |
| This compound Tartrate Injection (Undiluted, 1 mg/mL) | Room Temperature | 30 hours | >99% of initial concentration remaining | [8][9] |
| This compound Tartrate in 0.9% NaCl (0.5 mg/mL) | Room Temperature | 30 hours | >99% of initial concentration remaining | [8][9] |
| This compound Tartrate in 5% Dextrose (0.5 mg/mL) | Room Temperature | 30 hours | >99% of initial concentration remaining | [8][9] |
Table 2: Summary of Forced Degradation Studies for this compound Succinate
| Stress Condition | Observation | Reference |
| Alkaline Hydrolysis | Extensive degradation occurred. | [1] |
| Acidic Hydrolysis | Minimal degradation was observed. | [1] |
| Oxidative Stress | Minimal degradation was observed. | [1] |
| Photolytic Stress | Minimal degradation was observed. | [1] |
| Thermal Stress | Extensive degradation occurred. | [1] |
Experimental Protocols & Visualizations
Protocol 1: Blood Sample Collection and Plasma Preparation
A standardized procedure for sample collection is critical for ensuring sample integrity.
-
Collection: Draw whole blood samples into collection tubes containing K2EDTA as the anticoagulant[4][5].
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within 1 hour of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, clean polypropylene tubes. To avoid freeze-thaw cycles, create multiple smaller aliquots for different analyses.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis[2].
Caption: Workflow for blood collection and plasma processing for this compound analysis.
Protocol 2: Bioanalytical Quantification using LC-MS/MS
This protocol outlines a general procedure for this compound quantification. Specific parameters should be optimized for your instrumentation.[4]
-
Sample Thawing: Thaw plasma samples on ice.
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., this compound-d7).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation & Reconstitution (Optional): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase. This step can improve sensitivity.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column. A common mobile phase consists of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 0.1% formic acid) run in a gradient or isocratic mode[4].
-
Mass Spectrometry: Operate the mass spectrometer in selected reaction monitoring (SRM) mode with positive electrospray ionization (ESI+). Monitor specific parent-to-product ion transitions for this compound and its internal standard.
-
This compound Metabolic Pathway
This compound is primarily metabolized by CYP2D6 in the liver. Understanding this pathway is crucial for interpreting bioanalytical results.
Caption: Primary metabolic pathways of this compound mediated by the CYP2D6 enzyme.
References
- 1. Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of this compound succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method development and validation for the determination of this compound and meldonium in human plasma [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpscr.info [ijpscr.info]
- 5. Bioanalytical Method Development and Validation for the Estimation of this compound in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of this compound tartrate injection 1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride injection and 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Refining the dosage of Metoprolol succinate for heart failure studies in rats
This technical support center provides guidance for researchers using Metoprolol succinate in rat models of heart failure.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound succinate in a rat model of heart failure induced by myocardial infarction?
A typical starting oral dose of this compound succinate in a post-myocardial infarction rat model can range from 10 mg/kg/day to 50 mg/kg/day, administered once or twice daily.[1][2] The selection of the initial dose often depends on the severity of the induced heart failure and the specific research question. It is crucial to start with a lower dose and titrate upwards based on tolerability and therapeutic effect.
Q2: How should this compound succinate be administered to rats?
Oral gavage is the most common method for administering this compound succinate in rats. The drug can be dissolved or suspended in a suitable vehicle like sterile water or saline. For long-term studies, administration in drinking water or formulated in feed are also options, though these may offer less precise dosing. One study dissolved this compound tartrate in a sucrose solution to encourage voluntary ingestion by the rats.[3]
Q3: What are the expected therapeutic effects of this compound succinate in a rat heart failure model?
This compound succinate, a selective β1-adrenergic receptor blocker, is expected to reduce heart rate, decrease myocardial contractility, and lower blood pressure.[4] In the context of heart failure, these effects decrease the workload on the heart, which can lead to improved cardiac function and attenuation of adverse cardiac remodeling.[1]
Q4: How long after inducing heart failure should I start this compound succinate treatment?
The timing for initiating treatment depends on the study's objective. Early intervention, for instance, starting 30 minutes after induction of myocardial infarction with an intravenous bolus followed by oral administration 24 hours later, has been shown to improve heart function and inhibit left ventricular remodeling.[1] Other protocols have initiated oral dosing 20 days post-injection of monocrotaline in a pulmonary hypertension-induced heart failure model.[3]
Q5: What is the mechanism of action of this compound succinate in heart failure?
This compound succinate selectively blocks β1-adrenergic receptors in the cardiac tissue.[4] This prevents the binding of catecholamines like adrenaline and noradrenaline, which are chronically elevated in heart failure. The blockade of these receptors leads to the downregulation of the cyclic adenosine monophosphate (cAMP) signaling pathway, resulting in reduced heart rate and myocardial contractility.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive Bradycardia (abnormally slow heart rate) | Overdose of this compound succinate. Individual rat sensitivity. | Immediately reduce the dosage or temporarily discontinue treatment. Monitor the rat's heart rate closely. Consider using telemetry for continuous monitoring in future experiments.[5] |
| Hypotension (low blood pressure) | High dose of this compound succinate. Interaction with other medications (e.g., anesthetics). | Lower the dose of this compound succinate. Ensure the rat is adequately hydrated. If using anesthesia, select an agent with minimal cardiovascular depressant effects. |
| Signs of Central Nervous System (CNS) Depression (e.g., sedation, ataxia) | High doses of this compound succinate (e.g., 1000 mg/kg) have been shown to cause mild CNS depression in rats.[6] | Reduce the dosage to the therapeutic range. Observe the rat for resolution of symptoms. If symptoms persist, consult with a veterinarian. |
| Variable drug effects between animals | Inconsistent drug administration (e.g., inaccurate gavage). Genetic variability within the rat strain. | Ensure proper training in oral gavage techniques for consistent dosing. Use a well-defined and homogenous rat population for your studies. |
| Mortality during treatment | Severe heart failure. Drug toxicity at high doses (mortality observed at doses above 500 mg/kg).[6] | Carefully assess the severity of heart failure before starting treatment and adjust the dose accordingly. Start with a low dose and titrate up gradually. Perform regular health monitoring of the animals. |
| Difficulty with voluntary ingestion of medicated food/water | Unpalatability of the this compound succinate formulation. | Consider flavoring agents (e.g., sucrose) to improve palatability.[3] If precision is critical, revert to oral gavage. |
Quantitative Data Summary
Table 1: Summary of this compound Succinate Dosages in Rat Heart Failure and Related Studies
| Study Focus | Rat Strain | Dosage | Administration Route | Duration | Reference |
| Myocardial Infarction | Not Specified | 2.5 mg/kg (IV bolus x3), then 50 mg/kg b.i.d. | IV, then Oral | 4 weeks | [1] |
| Myocardial Infarction with air pollution exposure | Not Specified | 20 mg/kg b.i.d. | Oral | Not Specified | [1] |
| Pulmonary Hypertension | Wistar | 10 mg/kg/day | Oral | Until heart failure signs observed | [2] |
| Pharmacokinetics & Toxicity | Wistar Albino | 60, 120, and 240 mg/kg/day | Oral | 28 days | [7] |
| Toxicity Study | Wistar | 300, 500, 750, 1000 mg/kg (divided in two doses) | Oral | 28 days | [6] |
Experimental Protocols
Induction of Heart Failure via Left Coronary Artery (LCA) Ligation in Rats
This protocol describes a standard surgical procedure to induce myocardial infarction and subsequent heart failure in rats.
1. Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine, or isoflurane inhalation).
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Intubate the rat and connect it to a rodent ventilator.
-
Shave and disinfect the chest area.
2. Surgical Procedure:
-
Make a left thoracotomy incision at the fourth or fifth intercostal space.
-
Gently retract the ribs to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery, which is typically visible on the surface of the left ventricle.
-
Pass a suture (e.g., 6-0 silk) under the LAD.
-
Permanently ligate the LAD by tying a secure knot. Successful ligation is often confirmed by the observation of myocardial blanching in the area supplied by the artery.
3. Closure and Post-operative Care:
-
Close the chest wall in layers.
-
Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Suture the skin incision.
-
Administer analgesics as per your institution's animal care guidelines.
-
Monitor the rat closely during recovery for signs of pain, distress, or respiratory compromise.
-
House the animals individually or in small groups after recovery and provide easy access to food and water.
Oral Administration of this compound Succinate via Gavage
1. Preparation:
-
Accurately weigh the rat to calculate the correct dose.
-
Prepare the this compound succinate solution or suspension at the desired concentration in a suitable vehicle. Ensure it is well-mixed.
-
Draw the calculated volume into a syringe fitted with a gavage needle (a flexible or rigid tube with a ball tip).
2. Administration:
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Once the needle is in the correct position (in the esophagus, not the trachea), slowly administer the solution.
-
Withdraw the needle gently.
3. Post-administration:
-
Observe the rat for a few minutes to ensure there are no signs of respiratory distress (which could indicate accidental administration into the trachea).
-
Return the rat to its cage.
Visualizations
Caption: this compound Succinate Signaling Pathway in Cardiomyocytes.
Caption: General Experimental Workflow for this compound Studies in Rat HF Models.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Mitochondrial function remains impaired in the hypertrophied right ventricle of pulmonary hypertensive rats following short duration this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal model and this compound treatment [bio-protocol.org]
- 4. What is the mechanism of this compound Succinate? [synapse.patsnap.com]
- 5. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, pharmacodynamics and toxicity of a combination of this compound succinate and telmisartan in Wistar albino rats: safety profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying the protocol for Metoprolol extraction from plasma to improve recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Metoprolol from plasma and improve recovery rates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of this compound from plasma.
Q1: My this compound recovery is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery of this compound can stem from several factors related to your chosen extraction method. Here are some common causes and troubleshooting steps:
-
Suboptimal pH: The extraction efficiency of this compound, a basic compound, is highly dependent on the pH of the sample. Ensure the plasma sample is basified (pH > 9) before extraction to neutralize the charge on the this compound molecule, making it more soluble in organic solvents.
-
Inappropriate Extraction Solvent (LLE): The choice of organic solvent in Liquid-Liquid Extraction (LLE) is critical. Solvents like methyl tertiary butyl ether and ethyl acetate are commonly used.[1][2] If recovery is low, consider testing different solvents or solvent mixtures. For instance, a mixture of diethyl ether and dichloromethane has been used effectively.[3]
-
Inefficient Phase Separation (LLE): Incomplete separation of the aqueous and organic layers during LLE will result in lower recovery. Ensure adequate centrifugation time and force to achieve a clear separation. Avoid aspirating any part of the aqueous layer along with the organic layer.
-
Poor Sorbent Selection (SPE): In Solid-Phase Extraction (SPE), the choice of sorbent is crucial. For this compound, a weak cation exchange or a reversed-phase (e.g., C18) sorbent is typically used.[4][5] If recovery is low, ensure the sorbent is appropriate for the properties of this compound and that it has been conditioned and equilibrated correctly according to the manufacturer's instructions.
-
Incomplete Elution (SPE): The elution solvent in SPE must be strong enough to disrupt the interaction between this compound and the sorbent. A common issue is using a solvent that is too weak, leaving a significant portion of the analyte on the column. Consider increasing the organic solvent concentration or adding a small amount of a modifier (e.g., ammonia or formic acid, depending on the sorbent) to the elution solvent to improve recovery.
-
Matrix Effects: Components in the plasma matrix can interfere with the extraction process. These effects can suppress the analytical signal, leading to apparent low recovery. A thorough sample clean-up is essential. If matrix effects are suspected, consider using a more selective extraction technique like SPE over simpler methods like protein precipitation.[1]
Q2: I am observing high variability in my recovery results between samples. What could be the reason?
A2: High variability can be attributed to inconsistencies in the experimental procedure. Here are some points to check:
-
Inconsistent pH Adjustment: Ensure the pH of every sample is consistently adjusted to the optimal range. Use a calibrated pH meter for accurate measurements.
-
Variable Extraction Times: Maintain consistent vortexing or mixing times for all samples during LLE to ensure uniform extraction.
-
Inconsistent Solvent Volumes: Use calibrated pipettes to dispense all solvents and reagents to ensure consistency across all samples.
-
SPE Cartridge/Well Inconsistency: If using SPE, variations between individual cartridges or wells can lead to variable recovery. Test a few cartridges from the same batch to ensure consistency.
-
Evaporation Issues: During the solvent evaporation step, ensure all samples are treated identically. Over-drying can lead to loss of the analyte, while incomplete drying can affect reconstitution and subsequent analysis.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, where co-eluting endogenous components from plasma interfere with the ionization of the target analyte, can significantly impact accuracy and precision. Here are some strategies to minimize them:
-
Optimize Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanup of the plasma sample. SPE generally provides a cleaner extract compared to LLE or protein precipitation.[6]
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve baseline separation of this compound from interfering matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different stationary phase.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d7) is the gold standard for correcting for matrix effects. Since it has the same physicochemical properties as the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.
-
Dilution: Diluting the plasma sample before extraction can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact the analysis. However, this may compromise the limit of quantification.
Quantitative Data Summary
The following tables summarize quantitative data from various this compound extraction protocols to aid in method selection and optimization.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 82 - >95[2][3] | High recovery, cost-effective. | Can be labor-intensive, may form emulsions, less clean extract than SPE. |
| Solid-Phase Extraction (SPE) | ~94 - 100[4][5] | High recovery, clean extracts, amenable to automation.[1] | More expensive than LLE, requires method development. |
| Protein Precipitation (PPT) | 76 - >95[5][7] | Simple, fast, and inexpensive. | Less clean extracts, high potential for matrix effects.[6] |
| Hollow Fiber-Liquid Phase Microextraction | ~86[8] | High enrichment factor, requires small sample volume. | Can be technically challenging. |
Table 2: Liquid-Liquid Extraction Solvent Efficiency for this compound
| Extraction Solvent | Reported Recovery (%) | Reference |
| Methyl tertiary butyl ether | >90[2] | [2] |
| Ethyl acetate | 82[3] | [3] |
| Diethyl ether-dichloromethane mixture | Not specified, but used effectively | [3] |
Experimental Protocols
Below is a detailed protocol for Liquid-Liquid Extraction (LLE) of this compound from plasma, which can be modified to improve recovery.
Protocol: Liquid-Liquid Extraction of this compound from Plasma
1. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
2. Aliquoting:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add an appropriate volume of the internal standard solution (e.g., a stable isotope-labeled this compound).
3. Basification (Crucial for High Recovery):
-
Add 50 µL of 1 M Sodium Hydroxide (NaOH) to the plasma sample.
-
Vortex briefly to mix. The pH should be > 9. This step is critical to deprotonate this compound, making it more soluble in the organic extraction solvent.
4. Liquid-Liquid Extraction:
-
Add 1 mL of the extraction solvent (e.g., methyl tertiary butyl ether).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
5. Phase Separation:
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
6. Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding any of the lower aqueous layer or the protein interface.
7. Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
8. Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex briefly to ensure the analyte is fully dissolved.
9. Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in this compound extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. eijppr.com [eijppr.com]
- 3. scispace.com [scispace.com]
- 4. Solid-phase extraction and direct high-performance liquid chromatographic determination of this compound enantiomers in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Sensitive LC-MS/MS Method for the Determination of this compound in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a hollow fiber-liquid phase microextraction method using tissue culture oil for the extraction of free this compound from plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Metoprolol's oral bioavailability in research subjects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent variability in metoprolol's oral bioavailability during their experiments.
Troubleshooting Guide
Unexpected variability in this compound plasma concentrations can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating common issues.
| Problem | Potential Causes | Recommended Solutions |
| High inter-individual variability in plasma this compound concentrations | CYP2D6 Genetic Polymorphism: Subjects may have different CYP2D6 metabolizer phenotypes (Ultrarapid, Extensive, Intermediate, or Poor Metabolizers), significantly altering drug clearance.[1][2][3][4] | - CYP2D6 Genotyping/Phenotyping: Conduct genotyping to identify subjects' CYP2D6 alleles or phenotyping to assess metabolic activity before the study. - Stratify Subjects: Group subjects based on their metabolizer status for data analysis. |
| Concomitant Medications: Co-administration of CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) or inducers (e.g., rifampin) can alter this compound metabolism.[5][6][7] | - Medication History Review: Thoroughly screen subjects for the use of interacting medications. - Washout Period: Implement an adequate washout period for any interacting drugs before this compound administration. | |
| Food Effects: The presence and type of food can affect the absorption of this compound, particularly for immediate-release formulations.[5][8] | - Standardize Food Intake: Administer this compound under standardized fasting or fed conditions. - Record Food Intake: If fasting is not possible, meticulously record the composition and timing of meals. | |
| Lower than expected oral bioavailability | First-Pass Metabolism: this compound undergoes extensive first-pass metabolism in the liver, primarily by CYP2D6, which can significantly reduce the amount of drug reaching systemic circulation.[5][8][9] | - Consider Intravenous Administration: For baseline pharmacokinetic data, an intravenous dose can bypass first-pass metabolism. - CYP2D6 Phenotyping: Identify ultrarapid metabolizers who will have more extensive first-pass metabolism.[2] |
| Formulation Issues: The formulation of the this compound product (e.g., immediate-release vs. extended-release) can impact the rate and extent of absorption.[7][8] | - Verify Formulation: Ensure the correct formulation is being used as per the study protocol. - In Vitro Dissolution Testing: Perform dissolution testing to confirm the drug release profile of the formulation. | |
| Higher than expected oral bioavailability | CYP2D6 Poor Metabolizer Phenotype: Individuals lacking functional CYP2D6 enzymes will have significantly reduced first-pass metabolism and clearance, leading to higher plasma concentrations.[2][10] | - CYP2D6 Genotyping/Phenotyping: Essential for identifying poor metabolizers to avoid potential toxicity. - Dose Adjustment: Consider dose reduction for subjects identified as poor metabolizers. |
| Hepatic Impairment: Reduced liver function can decrease this compound clearance and increase bioavailability.[11] | - Screen for Liver Function: Assess liver function tests (e.g., ALT, AST, bilirubin) before subject enrollment. - Exclude Subjects with Hepatic Impairment: If not part of the study design, exclude subjects with clinically significant liver disease. | |
| Inconsistent results between in vitro and in vivo experiments | Differences in Metabolic Enzyme Activity: The activity of recombinant CYP2D6 in in vitro systems may not fully recapitulate the complex in vivo metabolic environment. | - Use Human Liver Microsomes/Hepatocytes: These systems provide a more physiologically relevant in vitro model. - Correlate with In Vivo Data: Whenever possible, correlate in vitro metabolism data with pharmacokinetic data from different CYP2D6 metabolizer groups. |
| Role of Drug Transporters: While metabolism is primary, drug transporters could play a minor role in this compound's disposition, which may not be accounted for in simple in vitro systems. | - Transporter Interaction Studies: If investigating specific interactions, consider in vitro assays with relevant uptake and efflux transporters. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the significant variability in this compound's oral bioavailability?
A1: The primary reason is the extensive metabolism of this compound by the cytochrome P450 enzyme CYP2D6 in the liver.[5][8] This enzyme is highly polymorphic in the human population, leading to different metabolizer phenotypes:
-
Ultrarapid Metabolizers (UMs): Have multiple copies of the CYP2D6 gene and metabolize this compound very quickly, resulting in lower plasma concentrations.
-
Extensive Metabolizers (EMs): Have normal CYP2D6 activity.
-
Intermediate Metabolizers (IMs): Have reduced CYP2D6 activity.
-
Poor Metabolizers (PMs): Have little to no CYP2D6 activity, leading to significantly higher plasma concentrations and a prolonged half-life.[2][10]
The oral bioavailability of this compound is approximately 50% due to this first-pass metabolism.[5][6]
Q2: How can I control for the variability caused by CYP2D6 polymorphism in my research?
A2: The most effective way to control for this variability is to perform CYP2D6 genotyping or phenotyping on your research subjects before initiating the study.
-
Genotyping: Identifies the specific CYP2D6 alleles present in an individual, allowing for the prediction of their metabolizer phenotype.
-
Phenotyping: Involves administering a known CYP2D6 substrate (probe drug) and measuring the metabolic ratio of the parent drug to its metabolite in urine or plasma. This provides a direct measure of the enzyme's activity.
Once subjects are phenotyped, you can stratify them into different metabolizer groups for more precise data analysis.
Q3: What are the key pharmacokinetic parameters of this compound that are affected by CYP2D6 phenotype?
A3: The following table summarizes the key pharmacokinetic parameters of this compound in different CYP2D6 metabolizer phenotypes.
| Pharmacokinetic Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) |
| Oral Bioavailability | Significantly Increased | ~50%[5][6] | Significantly Decreased |
| Peak Plasma Concentration (Cmax) | 2.3-fold higher than EM[4] | Baseline | 5.3-fold lower than PM[4] |
| Area Under the Curve (AUC) | 4.9-fold higher than EM[4] | Baseline | 13-fold lower than PM[4] |
| Elimination Half-life (t½) | ~7 hours (2.3-fold longer than EM)[4][7] | ~3 hours[7] | 2.6-fold shorter than PM[4] |
| Oral Clearance (CL/F) | 5.9-fold lower than EM[4] | Baseline | 15-fold higher than PM[4] |
Note: These values are approximate and can vary between studies.
Q4: Can co-administered drugs affect this compound's bioavailability?
A4: Yes, drugs that are inhibitors or inducers of CYP2D6 can significantly alter this compound's pharmacokinetics.
-
CYP2D6 Inhibitors: Drugs like quinidine, fluoxetine, and paroxetine can inhibit the activity of CYP2D6, leading to increased plasma concentrations of this compound, essentially mimicking a poor metabolizer phenotype.[5][6][7]
-
CYP2D6 Inducers: Conversely, drugs like rifampin can increase the expression of CYP2D6, leading to enhanced metabolism and lower plasma concentrations of this compound.[5]
It is crucial to obtain a detailed medication history from research subjects to account for potential drug-drug interactions.
Q5: Does food intake influence the oral bioavailability of this compound?
A5: Yes, food can influence the absorption of this compound, although the effect may not be as pronounced as that of genetic polymorphism. For immediate-release formulations, co-administration with food can increase the extent of absorption.[8] To minimize this variability, it is recommended to administer this compound under standardized conditions (either consistently with food or in a fasted state).
Experimental Protocols
Protocol 1: CYP2D6 Genotyping
Objective: To determine the CYP2D6 genotype of research subjects to predict their metabolizer phenotype.
Methodology:
-
Sample Collection: Collect a whole blood or saliva sample from each subject.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available DNA extraction kit.
-
Genotyping Assay: Use a validated genotyping assay, such as TaqMan allele-specific PCR or DNA microarray, to detect common CYP2D6 alleles associated with altered enzyme activity (e.g., *3, *4, *5, *6 for no function; *10, *17, *41 for reduced function; and gene duplications for increased function).
-
Data Analysis: Based on the combination of alleles detected, assign a diplotype to each subject and infer their metabolizer phenotype (UM, EM, IM, or PM).
Protocol 2: In Vitro this compound Metabolism Assay using Human Liver Microsomes
Objective: To determine the in vitro metabolic profile of this compound and identify the P450 enzymes involved.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
This compound (at various concentrations, e.g., 1-100 µM)
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Phosphate buffer (to maintain pH 7.4)
-
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the disappearance of the parent drug (this compound) and the formation of its major metabolites (e.g., α-hydroxythis compound and O-demethylthis compound).
-
Enzyme Inhibition (Optional): To confirm the role of CYP2D6, perform parallel incubations in the presence of a specific CYP2D6 inhibitor (e.g., quinidine) and observe the reduction in this compound metabolism.
Visualizations
Caption: Metabolic pathway of oral this compound.
Caption: Troubleshooting workflow for this compound pharmacokinetic variability.
Caption: Experimental workflow for a this compound bioavailability study.
References
- 1. Examination of this compound Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CYP2D6 polymorphism and its impact on the clinical response to this compound: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: A meta-analysis of CYP2D6 metabolizer phenotype and this compound pharmacokinetics. [scholars.duke.edu]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Adjusting HPLC gradient to resolve Metoprolol from its main metabolites
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in resolving Metoprolol from its primary metabolites using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving Co-elution of this compound and its Metabolites
Question: My HPLC method shows poor resolution between this compound and its main metabolites, α-hydroxythis compound and O-demethylthis compound. How can I adjust my gradient to separate them?
Answer:
Co-elution of this compound and its metabolites is a common issue, often solvable by systematically optimizing the HPLC gradient. Metabolites are typically more polar than the parent drug and will elute earlier in a reversed-phase system. The key is to create a gradient that provides sufficient separation for these early-eluting compounds without unnecessarily extending the run time.
Initial Steps: The Scouting Gradient
If you are developing a method from scratch or your current method is failing, begin with a wide "scouting" gradient.[1][2][3] This will help you determine the approximate retention time for each compound.
-
Action: Run a fast, broad linear gradient (e.g., 5% to 95% organic solvent over 15-20 minutes).[1][2]
-
Purpose: To map the elution profile of this compound and its metabolites. You will likely see the more polar metabolites eluting first, followed by the parent drug, this compound.
Optimizing the Gradient for Resolution
Once you have the approximate elution times from the scouting run, you can design a more effective gradient.
-
Introduce an Initial Hold (Isocratic Step): To improve retention of the polar metabolites, start the gradient with a low percentage of organic solvent and hold it for a few minutes.[4] This allows the compounds to bind to the stationary phase before the gradient begins, leading to better focusing and sharper peaks at the start of the chromatogram.
-
Decrease the Gradient Slope: A steep gradient can cause compounds to elute too quickly and bunch together.[1] After the initial hold, introduce a shallow gradient in the region where the metabolites and this compound elute. A slower increase in the organic solvent concentration provides more time for the column to differentiate between analytes with similar polarities, thereby increasing resolution.[1]
-
Incorporate a Step Gradient: If a shallow linear gradient is still insufficient, a step gradient can be effective.[1][5] This involves a series of small, sharp increases in organic solvent concentration, with brief isocratic holds in between.[1] This can precisely target the separation of closely eluting peaks.
-
Final Wash Step: After your compounds of interest have eluted, rapidly increase the organic solvent concentration to a high level (e.g., 95%) to wash off any strongly retained, non-polar impurities from the column. This prepares the column for the next injection and prevents ghost peaks.
Workflow for HPLC Gradient Optimization
Caption: Workflow for optimizing an HPLC gradient to resolve co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of this compound I should be looking for?
A1: this compound is primarily metabolized in the liver by the CYP2D6 enzyme.[6][7] The three main metabolites are α-hydroxythis compound, O-demethylthis compound, and this compound acid.[8][9] α-hydroxythis compound and O-demethylthis compound are formed through hydroxylation and O-dealkylation, respectively.[8][10] O-demethylthis compound is subsequently oxidized to form this compound acid.[9]
Metabolic Pathway of this compound
Caption: Principal metabolic pathways of this compound via CYP2D6.
Q2: Besides the gradient, what other mobile phase parameters can I change to improve resolution?
A2: Adjusting the mobile phase composition and additives can significantly impact selectivity:
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the elution order and selectivity between analytes.[3]
-
Adjust pH: this compound is a basic compound. Operating with an acidic mobile phase (pH 2.5-3.5) ensures that both the analyte and residual silanols on the column are in a consistent protonation state, which can dramatically improve peak shape and reduce tailing.[2] This is commonly achieved by adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the aqueous and organic mobile phase components.[2][11][12]
-
Modify Buffer Concentration: If using a buffer like potassium phosphate, ensure its concentration is sufficient (typically >10 mM) to control the pH effectively.[13] However, be aware that high buffer concentrations can increase backpressure.
Q3: My peaks are broad or tailing. Is this related to the gradient?
A3: While an unoptimized gradient can contribute to broad peaks, other factors are more common causes:
-
Injection Solvent Mismatch: The most common cause of peak distortion is injecting the sample in a solvent that is stronger (less polar) than the initial mobile phase. Always try to dissolve your sample in the initial mobile phase (e.g., 95% water / 5% acetonitrile).
-
Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Peak tailing for basic compounds like this compound can occur due to interactions with acidic silanol groups on the silica-based C18 column.[2] Using an acidic mobile phase modifier like 0.1% TFA helps to minimize these interactions.[2][4]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[14] Ensure all connections are short and use tubing with a narrow internal diameter.
Q4: Can you provide a validated starting protocol for separating this compound and its metabolites?
A4: The following protocol, adapted from published literature, serves as an excellent starting point for method development.[11][12]
Reference Experimental Protocol
This method is designed for the separation of this compound, α-hydroxythis compound, and O-demethylthis compound in biological matrices.
| Parameter | Condition |
| HPLC System | Standard Analytical HPLC with Gradient Pump and UV or Fluorescence Detector |
| Column | Reversed-Phase C18 (e.g., Agilent XDB-C18, 150 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Flow Rate | 0.8 - 1.0 mL/min[11] |
| Column Temp. | 25 - 30 °C |
| Injection Vol. | 10 - 20 µL |
| Detector | Fluorescence: Excitation 216 nm, Emission 312 nm[11] or UV: ~225 nm[13] |
Optimized Gradient Program Example
This table outlines a sample gradient designed for resolving the more polar metabolites from the parent drug.
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve | Comments |
| 0.0 | 95.0 | 5.0 | Linear | Initial hold to focus polar analytes |
| 2.0 | 95.0 | 5.0 | Linear | End of hold |
| 12.0 | 60.0 | 40.0 | Linear | Shallow gradient for separation |
| 12.1 | 5.0 | 95.0 | Linear | Rapid wash step to clean column |
| 15.0 | 5.0 | 95.0 | Linear | Hold wash |
| 15.1 | 95.0 | 5.0 | Linear | Return to initial conditions |
| 20.0 | 95.0 | 5.0 | Linear | Column re-equilibration |
References
- 1. mastelf.com [mastelf.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. This compound | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound and its two metabolites in human plasma and urine by high performance liquid chromatography with fluorescence detection and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Minimizing interference in the bioanalytical method for Metoprolol
Welcome to the technical support center for the bioanalytical method of Metoprolol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the bioanalytical method for this compound?
A1: Interference in this compound bioanalysis can originate from several sources:
-
Endogenous Matrix Components: Lipids, phospholipids, and proteins from biological samples like plasma can co-elute with this compound and cause ion suppression or enhancement in the mass spectrometer.[1][2][3][4][5]
-
Metabolites: this compound is metabolized in the body to several compounds, with O-desmethylthis compound (DMT) and α-hydroxythis compound (HMT) being potential interferents that may have similar chromatographic behavior.[6][7]
-
Co-administered Drugs: Other medications taken by the subject can interfere with the analysis if they are not adequately separated from this compound.[3][6]
-
Sample Collection and Handling: Contamination from collection tubes, anticoagulants, or improper storage can introduce interfering substances.
Q2: How can I minimize the matrix effect for this compound analysis?
A2: Minimizing the matrix effect is crucial for accurate quantification. Here are some effective strategies:
-
Effective Sample Preparation: Employing a robust sample clean-up technique is the first line of defense. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[1][2]
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to separate this compound from the regions where most matrix components elute (typically very early or late in the chromatogram). Using a gradient elution can be particularly effective.[5][8]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as this compound-d7, is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3]
-
Dilution: If the sensitivity of the assay allows, diluting the sample extract can reduce the concentration of interfering matrix components.[9]
Q3: My this compound peak is showing poor shape or splitting. What could be the cause?
A3: Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. The injection solvent should ideally be the same as or weaker than the mobile phase.
-
Column Contamination or Degradation: The column may have accumulated non-eluted matrix components. Try washing the column with a strong solvent or replacing it if it has reached the end of its lifespan.
-
pH Mismatch: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the chosen column and analyte.
Q4: I am observing a high background or noisy baseline in my chromatogram. What are the possible reasons?
A4: A high background or noisy baseline can compromise the sensitivity of your assay. Common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to a noisy baseline. Use high-purity solvents (e.g., LC-MS grade) and freshly prepared mobile phases.
-
Mass Spectrometer Contamination: The ion source can become contaminated over time. Regular cleaning and maintenance are essential.
-
Inadequate Sample Clean-up: Insufficient removal of matrix components can lead to a high chemical background.
-
Leaks in the LC System: Air bubbles introduced through loose fittings can cause baseline disturbances.
Troubleshooting Guides
Issue 1: Inconsistent or Low Recovery
Symptoms:
-
The peak area of the analyte is significantly lower than expected in extracted samples compared to neat solutions.
-
High variability in analyte response across different samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent, pH, and mixing time for LLE. For SPE, evaluate different sorbents, wash steps, and elution solvents. |
| Analyte Instability | Investigate the stability of this compound in the biological matrix and during the sample preparation process (e.g., bench-top, freeze-thaw stability).[4] |
| Improper pH Adjustment | Ensure the pH of the sample is optimized for the chosen extraction method to ensure this compound is in the correct ionization state for efficient partitioning. |
| Suboptimal Internal Standard | Use a stable isotope-labeled internal standard (e.g., this compound-d7) for the most accurate compensation of recovery variations.[3] If using an analog IS, ensure it has similar extraction properties to this compound. |
Issue 2: Interference Peak Co-eluting with this compound
Symptoms:
-
A peak is present at or near the retention time of this compound in blank matrix samples.
-
The ion ratio for this compound is inconsistent across samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Endogenous Interference | Improve sample clean-up by switching to a more selective method (e.g., from PPT to SPE).[1][2] |
| Metabolite Interference | Modify the chromatographic conditions (e.g., change the mobile phase composition, gradient slope, or column chemistry) to resolve this compound from its metabolites like HMT and DMT.[6][7] |
| Co-administered Drug | If the identity of the interfering drug is known, develop a chromatographic method that separates it from this compound. If unknown, a more selective sample preparation or chromatographic method is needed. |
| Cross-talk from Internal Standard | Ensure that the MS/MS transition for the internal standard does not produce a fragment ion with the same m/z as the this compound precursor or product ion. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Pipette 200 µL of human plasma into a clean polypropylene tube.
-
Add 25 µL of the internal standard working solution (e.g., this compound-d7 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[3][10]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 2 min, hold for 1 min, return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | This compound: m/z 268.2 → 116.1this compound-d7: m/z 275.2 → 123.1 |
Note: The specific m/z transitions may vary slightly depending on the instrument and source conditions. These should be optimized by infusing a standard solution of this compound.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery (%) | Matrix Effect | Throughput | Selectivity |
| Protein Precipitation (PPT) | 85-105 | High | High | Low |
| Liquid-Liquid Extraction (LLE) | 70-95 | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | 80-100 | Low | Low to Moderate | High |
Table 2: Common MS/MS Transitions for this compound and Potential Interferences
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 268.2 | 116.1, 133.1 |
| This compound-d7 (IS) | 275.2 | 123.1 |
| O-desmethylthis compound (DMT) | 254.1 | 116.1 |
| α-hydroxythis compound (HMT) | 284.1 | 116.1 |
Data compiled from multiple sources.[6][11]
Visualizations
Caption: Troubleshooting workflow for this compound bioanalysis.
Caption: Comparison of sample preparation techniques.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. eijppr.com [eijppr.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method development and validation for the determination of this compound and meldonium in human plasma [pharmacia.pensoft.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. faa.gov [faa.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Metoprolol Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of metoprolol in human plasma, alongside alternative bioanalytical techniques. The supporting experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their bioequivalence studies, adhering to regulatory standards.
Data Presentation: A Head-to-Head Comparison of Bioanalytical Methods for this compound
The selection of a bioanalytical method is a critical decision in the conduct of bioequivalence studies. The following tables summarize the key performance characteristics of various analytical techniques used for the quantification of this compound in biological matrices. This allows for a direct and objective comparison to guide the method selection process.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.501–349.342[1][2] | 5 - 500[3] | 5 - 1000 ng/L |
| Correlation Coefficient (r²) | > 0.99 | > 0.995[3] | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.501[4] | 5[3] | 0.042 ng/L |
| Accuracy (% Recovery) | 100.40% at LLOQ[4] | Within 15% of nominal values | Within 15% of nominal values |
| Precision (% RSD) | 5.81% at LLOQ[4] | <15%[3] | < 10.28% |
| Internal Standard (IS) | This compound-d7[4] | Bisoprolol[3] | Bisoprolol fumarate |
Table 2: Comparison of LC-MS/MS with Alternative Bioanalytical Methods for this compound
| Parameter | LC-MS/MS | HPLC-UV[5] | HPLC-Fluorescence[6] | GC-MS[7] |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by fluorescence emission. | Separation by gas chromatography, detection by mass-to-charge ratio. |
| Linearity Range | 0.5 - 500 ng/mL (Typical) | 10 - 50 µg/mL | 3 - 200 ng/mL (Plasma) | 50 - 3000 ng/mL (Urine)[7] |
| LLOQ | ~0.5 ng/mL[4] | ~10 µg/mL | 3 ng/mL (Plasma)[6] | 15 ng/mL (Urine)[7] |
| Selectivity/Specificity | High | Moderate; prone to interferences. | High | High |
| Analysis Time per Sample | ~3-5 minutes | ~10-15 minutes[5] | < 10 minutes[6] | ~8 minutes[7] |
| Sample Preparation | Protein precipitation or liquid-liquid extraction. | Protein precipitation or solid-phase extraction. | Liquid-liquid extraction. | Liquid-liquid extraction and derivatization.[7] |
| Cost & Complexity | High cost, complex instrumentation. | Lower cost, simpler instrumentation. | Moderate cost and complexity. | Moderate cost, requires derivatization. |
Experimental Protocols: A Validated LC-MS/MS Method
This section details the experimental protocol for a validated LC-MS/MS method for the quantification of this compound in human plasma, a benchmark for bioequivalence studies.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., this compound-d7, 100 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of a basifying agent (e.g., 2% ammonia in water) and vortex again.
-
Add 2.5 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Shake the tubes on a vibrating shaker at 2500 rpm for 15 minutes.
-
Centrifuge the samples at 4000 rpm and 10°C for 5 minutes.
-
Transfer the upper organic layer (approximately 2 mL) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 300 µL of the mobile phase.
-
Vortex the reconstituted samples and transfer to autosampler vials for injection.
Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C8 or C18 analytical column (e.g., Phenomenex LUNA C8).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid in water. The exact ratio should be optimized for best separation.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 268.1 → 116.2 (Quantifier) and 268.1 → 133.1 (Qualifier).
-
This compound-d7 (IS): m/z 275.2 → 123.2.
-
-
Optimized Source Parameters:
-
Spray Voltage: 4500 V.
-
Vaporizer Temperature: 350°C.
-
Sheath Gas Pressure: 40 psi.
-
Auxiliary Gas Pressure: 10 psi.
-
Collision Gas: Argon.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the validation of the LC-MS/MS method for this compound.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of bioanalytical method validation parameters.
References
- 1. ijpscr.info [ijpscr.info]
- 2. Bioanalytical Method Development and Validation for the Estimation of this compound in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry | PDF [slideshare.net]
- 3. scispace.com [scispace.com]
- 4. japsonline.com [japsonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Determination of this compound in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of Metoprolol Succinate and Tartrate on Heart Rate Variability
For Researchers, Scientists, and Drug Development Professionals
Metoprolol, a selective beta-1 adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases. It is available in two primary salt forms: succinate and tartrate. These formulations exhibit distinct pharmacokinetic profiles, with this compound succinate being an extended-release formulation administered once daily, and this compound tartrate an immediate-release version requiring multiple daily doses. These differences in drug delivery have significant implications for their clinical efficacy and their influence on autonomic nervous system function, which can be non-invasively assessed through heart rate variability (HRV). This guide provides a comparative study of the effects of this compound succinate and tartrate on HRV, supported by experimental data and detailed methodologies.
Pharmacodynamic and Pharmacokinetic Profiles
This compound succinate's extended-release formulation ensures a more consistent plasma concentration over a 24-hour period, leading to a steady beta-1 blockade. In contrast, the immediate-release nature of this compound tartrate results in peaks and troughs in plasma concentration, causing a more fluctuating beta-blockade. This fundamental difference is pivotal in their clinical applications, with the succinate form being favored for chronic conditions like heart failure where stable, continuous beta-blockade is beneficial for reducing mortality. This compound tartrate is often utilized in acute settings, such as myocardial infarction, where rapid onset and the ability to make swift dose adjustments are critical.
Impact on Heart Rate Variability: A Comparative Overview
While direct head-to-head clinical trials exhaustively comparing the full spectrum of HRV parameters between this compound succinate and tartrate are limited, existing research on the individual formulations and other beta-blockers allows for a comprehensive analysis. The sustained and consistent beta-1 blockade by this compound succinate is hypothesized to lead to a more stable and potentially greater improvement in HRV parameters compared to the fluctuating effects of this compound tartrate.
Quantitative Data on HRV Parameters
The following table summarizes the observed effects of this compound succinate on various HRV parameters from a study involving symptomatic patients with mitral valve prolapse (MVP). It is important to note the absence of directly comparable data for this compound tartrate in a similar patient population and study design.
| Heart Rate Variability Parameter | Baseline (Pre-treatment) | After this compound Succinate Treatment (3 months) | Percentage Change |
| Time-Domain | |||
| SDNN (ms) | 125 ± 28 | 145 ± 35 | ↑ 16.0% |
| RMSSD (ms) | 25 ± 9 | 33 ± 12 | ↑ 32.0% |
| pNN50 (%) | 5.8 ± 4.1 | 10.2 ± 7.3 | ↑ 75.9% |
| Frequency-Domain | |||
| LF power (ms²) | 354 ± 182 | 489 ± 213 | ↑ 38.1% |
| HF power (ms²) | 187 ± 98 | 298 ± 145 | ↑ 59.4% |
| LF/HF Ratio | 2.1 ± 0.8 | 1.7 ± 0.6 | ↓ 19.0% |
Data adapted from a study on symptomatic patients with Mitral Valve Prolapse treated with this compound succinate (25-100 mg/day)[1]. The values are presented as mean ± standard deviation.
Interpretation of Data:
The data indicates that treatment with this compound succinate leads to a significant improvement in HRV. The increases in time-domain parameters such as SDNN (overall HRV), RMSSD, and pNN50 (parasympathetic influence) suggest an enhancement of vagal tone. In the frequency domain, the increase in both LF and HF power, coupled with a decrease in the LF/HF ratio, points towards a shift in the autonomic balance towards increased parasympathetic activity and reduced sympathetic dominance. This modulation of the autonomic nervous system is a key mechanism through which beta-blockers exert their cardioprotective effects.
Due to the lack of direct comparative studies, it is challenging to provide a similar quantitative analysis for this compound tartrate. However, based on its pharmacokinetic profile, it can be inferred that the fluctuating plasma concentrations might lead to less consistent effects on HRV over a 24-hour period.
Experimental Protocols
A robust methodology is crucial for the accurate assessment of drug effects on heart rate variability. The following outlines a representative experimental protocol for a clinical trial designed to compare the effects of this compound succinate and tartrate on HRV.
1. Study Design: A randomized, double-blind, crossover study design is recommended to minimize bias and intra-individual variability.
2. Participant Selection:
- Inclusion Criteria: Patients with a specific cardiovascular condition (e.g., stable coronary artery disease, hypertension) aged between 18 and 75 years.
- Exclusion Criteria: Patients with contraindications to beta-blockers, significant arrhythmias, diabetes with autonomic neuropathy, or those taking other medications known to affect autonomic function.
3. Intervention:
- Treatment Arms:
- This compound Succinate (e.g., 100 mg once daily)
- This compound Tartrate (e.g., 50 mg twice daily)
- Placebo
- Washout Period: A washout period of at least two weeks between each treatment phase is essential to eliminate any carry-over effects of the medications.
4. Data Acquisition:
- 24-Hour Holter Monitoring: Continuous ambulatory electrocardiogram (ECG) recording for 24 hours is the gold standard for long-term HRV analysis.[2][3][4] This allows for the assessment of circadian variations in HRV.
- Standardization: To ensure data quality, participants should be instructed to maintain their usual daily activities but to avoid strenuous exercise and alcohol during the monitoring period. A diary should be kept to log activities and symptoms.
5. Heart Rate Variability Analysis:
- Data Preprocessing: The recorded ECG data is scanned for artifacts and ectopic beats, which are then excluded from the analysis.
- Time-Domain Analysis: Calculation of standard parameters including SDNN, SDANN, RMSSD, and pNN50.[5][6][7]
- Frequency-Domain Analysis: Power spectral analysis is performed using Fast Fourier Transform (FFT) to quantify the power in the following frequency bands:
- Very Low Frequency (VLF): 0.003-0.04 Hz
- Low Frequency (LF): 0.04-0.15 Hz
- High Frequency (HF): 0.15-0.4 Hz
- LF/HF Ratio: Calculation of the ratio of LF to HF power as an indicator of sympathovagal balance.
6. Statistical Analysis: Appropriate statistical tests (e.g., paired t-test or ANOVA for repeated measures) should be used to compare the HRV parameters between the different treatment arms. A p-value of <0.05 is typically considered statistically significant.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize its effect on the cardiac signaling pathways.
The diagram above illustrates the signaling pathway initiated by the binding of norepinephrine to the β1-adrenergic receptor, leading to increased heart rate and contractility. This compound, in both its succinate and tartrate forms, acts as a competitive antagonist at this receptor, thereby blocking this cascade and reducing sympathetic stimulation of the heart.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of heart rate variability using 24‐hour Holter electrocardiography in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 24-Hour Holter Monitoring for Identification of an Ideal Ventricular Rate for a Better Quality of Life in Atrial Fibrillation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heart rate variability and arrhythmic patterns of 24-hour Holter electrocardiography among Nigerians with cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heart Rate Variability Predicts Therapeutic Response to this compound in Children With Postural Tachycardia Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of low-dose this compound succinate sustained-release tablets on patients with paroxysmal atrial fibrillation undergoing circumferential pulmonary vein isolation: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Clinical Trial Analysis: Metoprolol vs. Carvedilol in Chronic Heart Failure
For Researchers, Scientists, and Drug Development Professionals
In the management of chronic heart failure (CHF), beta-blockers are a cornerstone of therapy, proven to reduce mortality and morbidity. However, the question of whether all beta-blockers are created equal has been a subject of intense research. This guide provides an objective comparison of two commonly prescribed beta-blockers, metoprolol and carvedilol, focusing on the evidence from head-to-head clinical trials, most notably the Carvedilol Or this compound European Trial (COMET).
Comparative Efficacy: Insights from Clinical Trials
The COMET trial stands as a landmark study directly comparing the long-term effects of carvedilol and this compound tartrate in patients with chronic heart failure.[1][2][3] The findings of this and other comparative studies are summarized below.
Data Presentation: Key Clinical Endpoints
| Outcome | Carvedilol | This compound Tartrate | Hazard Ratio (95% CI) | P-value | Citation |
| All-Cause Mortality | 34% (512/1511) | 40% (600/1518) | 0.83 (0.74-0.93) | 0.0017 | [2][4][5] |
| Annual Mortality Rate | 8.3% | 10.0% | - | - | [4] |
| Cardiovascular Mortality | Reduced | - | 0.80 (0.70-0.90) | 0.0004 | [6][7] |
| Sudden Death | Reduced | - | - | <0.05 | [7] |
| Death from Stroke | Reduced | - | - | <0.0006 | [6] |
| All-Cause Mortality or All-Cause Hospitalization (Composite) | 74% (1116/1511) | 76% (1160/1518) | 0.94 (0.86-1.02) | 0.122 | [2][5] |
| Fatal or Nonfatal Myocardial Infarction | Reduced | - | 0.71 (0.52-0.97) | 0.03 | [7] |
A meta-analysis of 19 randomized controlled trials also demonstrated that long-term treatment with carvedilol resulted in a greater improvement in left ventricular ejection fraction (LVEF) compared to this compound.[8] In placebo-controlled trials, the placebo-corrected increase in LVEF was +0.065 for carvedilol and +0.038 for this compound (P = .0002).[8] In direct head-to-head trials, LVEF increased by +0.084 with carvedilol versus +0.057 with this compound (P = .009).[8]
It is important to note that the COMET trial utilized this compound tartrate, an immediate-release formulation, which has been a point of debate.[3][4] Some researchers suggest that the comparison with the controlled-release this compound succinate, which has also shown mortality benefits in heart failure, may have yielded different results.[9] A meta-analysis including studies with this compound succinate found no significant difference in all-cause mortality or hospitalizations between carvedilol and this compound succinate.[10]
Experimental Protocols
The methodologies employed in key clinical trials are crucial for interpreting the results. The following is a detailed overview of the experimental protocol for the COMET trial.
The Carvedilol Or this compound European Trial (COMET)
-
Study Design: A multicenter, double-blind, randomized, parallel-group trial.[1][2]
-
Patient Population: 3,029 patients with chronic heart failure (NYHA class II-IV), a left ventricular ejection fraction of ≤35%, and a prior cardiovascular-related hospitalization.[2][4] Patients were required to be on stable, optimal treatment with diuretics and ACE inhibitors.[2]
-
Exclusion Criteria: Included recent cerebrovascular accident, acute myocardial infarction, or unstable angina; untreated significant valve disease or arrhythmias; and contraindications to beta-blocker therapy.
-
Randomization and Blinding: Patients were randomly assigned to receive either carvedilol or this compound tartrate in a double-blind manner.
-
Treatment Regimen:
-
Primary Endpoints:
-
Secondary Endpoints: Included cardiovascular mortality, worsening of heart failure, and NYHA class.[4]
-
Follow-up: The mean follow-up duration was 58 months.[2]
Pharmacological Signaling Pathways
The differing clinical outcomes between carvedilol and this compound can be attributed to their distinct pharmacological profiles and their impact on downstream signaling pathways in cardiomyocytes.
This compound: A β1-Selective Adrenergic Antagonist
This compound is a selective antagonist of β1-adrenergic receptors, which are predominantly located in the heart.[1] Its mechanism of action in heart failure is primarily through the blockade of these receptors.
Carvedilol: A Non-selective Adrenergic Antagonist
Carvedilol is a non-selective beta-blocker that also possesses α1-adrenergic blocking properties.[1] This broader spectrum of activity is believed to contribute to its observed clinical benefits. Carvedilol blocks β1, β2, and α1 receptors.
Experimental Workflow: A Generalized Approach
The design of a head-to-head clinical trial comparing two active treatments in a chronic disease setting like heart failure follows a structured workflow to ensure robust and unbiased results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Nuclear Compartmentalization of α1-Adrenergic Receptor Signaling in Adult Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 6. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
- 7. β-Adrenergic Receptor-Stimulated Cardiac Myocyte Apoptosis: Role of β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ahajournals.org [ahajournals.org]
- 10. Carvedilol - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and LC-MS/MS Methods for Metoprolol Analysis
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, is no exception. This guide provides a detailed comparison of two common analytical techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This objective overview, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Methodology Overview
Both HPLC and LC-MS/MS are powerful separation techniques, but they differ significantly in their detection principles. HPLC with UV detection relies on the absorption of ultraviolet light by the analyte, a method that is robust and widely available. In contrast, LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry, which identifies and quantifies a substance based on its mass-to-charge ratio.
Below are detailed experimental protocols for each method, compiled from various validated studies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
A common approach for this compound analysis using HPLC involves a reversed-phase column with UV detection.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : Agilent Eclipse XBD-C18 (5 µm, 150 mm × 4.6 mm I.D.) or a similar RP Spherisorb C-18 column (10µm, 250×4.6 mm ID).[1][2]
-
Mobile Phase : A mixture of acetonitrile and 10 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 2.75 with orthophosphoric acid) in a 70:30 v/v ratio is one common mobile phase.[1] Another validated method uses a mobile phase of methanol and water in a 70:30 ratio. A third option consists of acetonitrile, methanol, and a 10mM aqueous phosphate buffer (20:20:60% v/v).[2]
-
Flow Rate : Typically set at 0.6 mL/min or 1.0 mL/min.[1][2]
-
Injection Volume : 20 µL.[1]
-
Detection Wavelength : UV detection is commonly performed at 225 nm, 215 nm, or 254 nm.[1][2]
-
Column Temperature : Analyses are often carried out at ambient temperature (e.g., 22 ºC).[1]
-
Sample Preparation : For bulk or pharmaceutical dosage forms, tablets are crushed, and the active ingredient is extracted with a solvent like methanol. The resulting solution is then filtered before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods for this compound offer enhanced sensitivity and are particularly suited for analysis in complex biological matrices like plasma.
-
Instrumentation : An HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : An Ultimate XB-C18 column (150 × 2.1 mm ID, 5 μm) or a Phenomenex LUNA C8 column are suitable choices.[3][4]
-
Mobile Phase : A common mobile phase is a mixture of methanol and water containing 0.2% formic acid (65:35, v/v).[3] Another option is a mixture of acetonitrile, methanol, and 0.1% formic acid.[4]
-
Flow Rate : A typical flow rate is 0.2 mL/min or 0.6 mL/min.[3][4]
-
Ionization Mode : Positive electrospray ionization (ESI) is commonly used.[7]
-
Mass Spectrometric Detection : Detection is achieved in multiple reaction monitoring (MRM) mode. For this compound, the transition m/z 268.1 → m/z 115.6 is frequently monitored.[3][7]
-
Sample Preparation : For plasma samples, a simple protein precipitation with methanol is often employed.[3] Alternatively, liquid-liquid extraction using solvents like a mixture of diethyl ether and dichloromethane can be used.[4] The supernatant is then typically evaporated and reconstituted in the mobile phase before injection.[4][5]
Quantitative Performance Comparison
The following tables summarize the key validation parameters for both HPLC and LC-MS/MS methods based on published data.
Table 1: Performance Characteristics of HPLC Methods for this compound Analysis
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 10-100 µg/mL; 10–50µg/ml | ,[8] |
| Correlation Coefficient (r²) | > 0.998; 0.9990; 0.999 | [2],[1], |
| Limit of Detection (LOD) | 0.02 µg/mL | |
| Limit of Quantification (LOQ) | 0.09 µg/mL | |
| Accuracy (% Recovery) | 98.00% - 102.72% | |
| Precision (%RSD) | < 2% | [2] |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Analysis
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 5-1000 ng/L; 2–1000 ng/ml | [7],[9] |
| Correlation Coefficient (r²) | 0.992 | [7] |
| Lower Limit of Quantification (LLOQ) | 0.042 ng/L; 2.31 ng/mL | [7],[10] |
| Accuracy (% Relative Error) | Within ±15%; Maximum 5.38% | [7] |
| Precision (%CV) | < 15%; Maximum 10.28% | [7] |
| Recovery | 87.5% - 110.1% | [7] |
Workflow and Validation Diagrams
To visualize the analytical processes, the following diagrams illustrate the experimental workflow and the logical steps in a cross-validation study.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Rapid and Sensitive LC-MS/MS Method for the Determination of this compound in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Advanced LC-MS/MS Analysis for Concurrent Quantification of this compound Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method development and validation for the determination of this compound and meldonium in human plasma [pharmacia.pensoft.net]
A comparative pharmacokinetic study of Metoprolol in different animal species
A Comparative Guide to the Pharmacokinetics of Metoprolol Across Preclinical Animal Models
This guide offers a comparative analysis of the pharmacokinetic profiles of this compound, a selective β₁ receptor antagonist, across various animal species commonly used in preclinical research. Understanding the interspecies differences in drug absorption, distribution, metabolism, and excretion (ADME) is crucial for the accurate extrapolation of animal data to human clinical outcomes. This document synthesizes experimental data to aid researchers, scientists, and drug development professionals in designing and interpreting non-clinical pharmacokinetic studies.
Data Presentation: Pharmacokinetic Parameters of this compound
The pharmacokinetic parameters of this compound exhibit significant variability across different species and even between sexes within the same species. The following tables summarize key parameters following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Sex | Dose (mg/kg) | T½ (hr) | Vdss (L/kg) | CL (L/hr) | AUC₀-last (ng·h/mL) |
| Rat | Male | - | ~0.6[1] | - | - | 215 ± 22.6[2][3] |
| Rat | Female | - | ~0.6[1] | - | - | 180 ± 23.2[2][3] |
| Dog | Mixed | - | 1.33 ± 0.40[4] | 1.04 ± 0.4[4] | 6.55 ± 2.21[4] | - |
T½: Half-life; Vdss: Volume of distribution at steady state; CL: Total body clearance; AUC₀-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Sex | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | Absolute Bioavailability (%) |
| Rat | Male | 5.0[5] | 41.0[3][6] | 0.25[5][6] | ~15[2][3] |
| Rat | Female | 5.0[5] | 270.4[3][6] | 0.25 - 0.5[5][6] | ~27[2][3] |
| Mouse | Male | 10.0[2] | 878.8[3][6] | - | ~41[2][3] |
| Mouse | Female | 10.0[2] | 404.0[3][6] | - | ~52[2][3] |
| Dog | Mixed | - | - | <2[7] | 20 - 40[1] |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration.
Experimental Protocols
The data presented is derived from studies employing standardized methodologies. Below are representative protocols for conducting a pharmacokinetic study of this compound in rodents.
1. Animal Models and Husbandry
-
Species: Sprague-Dawley (SD) rats and CD-1 mice.[2]
-
Health Status: Healthy, adult animals.[2]
-
Weight: Rats (200–250 g), Mice (25–35 g).[2]
-
Acclimatization: Animals are acclimatized for a minimum of 3 days prior to the study under controlled laboratory conditions (12-hour light-dark cycle, 22 ± 2°C).[2]
-
Ethics: All experimental procedures are conducted in accordance with protocols approved by an Institutional Animal Ethics Committee (IAEC).[2][8]
2. Dosing and Sample Collection
-
Formulation: this compound tartrate is prepared in normal saline (0.9% NaCl) on the day of dosing.[8]
-
Administration:
-
Blood Sampling:
-
Time Points: Serial blood samples are collected at predetermined intervals, such as 0.033, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]
-
Sample Processing: Whole blood is collected into tubes containing an anticoagulant and immediately centrifuged to separate the plasma.[8] Plasma is stored frozen until analysis.
-
3. Bioanalytical Method
-
Technique: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[2]
-
Method Parameters:
-
Transitions: Product ion transitions at m/z 268.20 → 116.20 are used for the quantification of this compound.[2][8]
-
Linearity: The assay demonstrates linearity over a concentration range of approximately 1.08 to 5000 ng/mL.[2]
-
Quantification Limit: The lower limit of quantification (LLOQ) is typically around 1.08 ng/mL.[2]
-
Visualizations
Experimental Workflow
Caption: Workflow for a typical preclinical pharmacokinetic study.
Mechanism of Action
Caption: Simplified signaling pathway of this compound's action.
Comparative Discussion
Significant interspecies and intersex differences are evident in the pharmacokinetics of this compound.
-
Interspecies Variation: The elimination half-life of this compound is considerably shorter in rats (~0.6 hours) compared to dogs (~1.3-1.5 hours).[1][4] Bioavailability also varies widely, from approximately 4% in the rat and 15-27% in male and female rats, respectively, to 20-40% in the dog.[1][2][3] These differences are largely attributed to variations in first-pass metabolism. This compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6, with contributions from other enzymes like CYP3A4 and CYP2B6.[3][9][10] The expression and activity of these enzymes can differ significantly between species, leading to the observed pharmacokinetic discrepancies.
-
Intersex Variation: Pronounced differences are observed between male and female rodents. In rats, females exhibit a seven-fold higher Cₘₐₓ after oral administration compared to males, suggesting lower first-pass metabolism in females.[3][6] Conversely, in mice, males show a two-fold higher Cₘₐₓ than females following an oral dose.[3][6] These sex-dependent differences highlight the influence of physiological and anatomical characteristics on drug disposition.[2][3]
Conclusion
The pharmacokinetics of this compound are highly variable across preclinical animal species and are further influenced by sex. Rats exhibit rapid elimination and low oral bioavailability, while dogs show pharmacokinetic characteristics that are more comparable to humans.[1] The significant sex-based differences observed in rodents underscore the importance of including both males and females in non-clinical safety and efficacy studies. These findings emphasize that a multi-species approach and careful consideration of metabolic pathways are essential for accurately predicting human pharmacokinetics from preclinical data.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. actascientific.com [actascientific.com]
- 9. Frontiers | Cytochrome P450 Enzymes Involved in this compound Metabolism and Use of this compound as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]
- 10. droracle.ai [droracle.ai]
Efficacy of Metoprolol Versus Other Beta-Blockers in Preclinical Hypertension Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Metoprolol against other commonly used beta-blockers in preclinical models of hypertension. The data presented is collated from a range of experimental studies, offering insights into the differential effects of these agents on key cardiovascular parameters.
Executive Summary
This compound, a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for hypertension. However, its efficacy in comparison to other beta-blockers with varied pharmacological profiles warrants detailed examination in controlled preclinical settings. This guide summarizes key findings from studies comparing this compound with Atenolol, Carvedilol, and Nebivolol in spontaneously hypertensive rat (SHR) models, a well-established animal model for human essential hypertension. The data consistently demonstrates that while all beta-blockers effectively reduce blood pressure, there are significant differences in their effects on heart rate, cardiac output, and vascular resistance.
Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, highlighting the comparative effects of different beta-blockers on key hemodynamic parameters in spontaneously hypertensive rats.
Table 1: Comparison of this compound and Atenolol in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound | Atenolol | Key Findings |
| Systolic Blood Pressure (mmHg) | ↓ | ↓ | Both drugs effectively prevent the development of hypertension in diabetic rats.[1] In another study, both atenolol and this compound lowered blood pressure, with atenolol showing a more effective reduction 25 hours after administration.[2] |
| Heart Rate (beats/min) | ↓ | ↓↓ | Atenolol produced a further reduction in heart rate compared to this compound in diabetic rats with STZ-induced bradycardia.[1] |
| Serum Glucose | ↓ (slight but significant) | ↑ (slight) | This compound slightly reduced serum glucose while atenolol slightly increased it in diabetic rats.[1] |
| Serum Insulin | ↑ | No effect | This compound elevated serum insulin levels, whereas atenolol had no effect.[1] |
| Triglyceride Levels | ↓ (significant) | No effect | This compound significantly prevented the STZ-induced increase in triglycerides.[1] |
Table 2: Comparison of this compound and Carvedilol in Hypertensive Patients
| Parameter | This compound | Carvedilol | Key Findings |
| Systolic Blood Pressure | ↓ | ↓ | Both drugs lowered systolic blood pressure.[3] |
| Diastolic Blood Pressure | No persistent reduction | ↓ | Diastolic blood pressure was persistently reduced only by carvedilol.[3] |
| Heart Rate | ↓↓ | ↓ | The reduction in heart rate at 2 hours was significantly greater after this compound.[4] |
| Cardiac Output | ↓ | No significant change | Cardiac output was significantly reduced in this compound-treated patients but not in those treated with carvedilol.[3][4] |
| Systemic & Femoral Vascular Resistance | ↑ | ↓ | This compound increased vascular resistance, while carvedilol led to reductions.[3] |
Table 3: Comparison of this compound and Nebivolol in Hypertensive Patients
| Parameter | This compound Succinate | Nebivolol | Key Findings |
| Brachial Blood Pressure | ↓ | ↓ | Both drugs significantly reduced brachial systolic and diastolic blood pressure to a similar degree.[5] |
| Central Systolic & Diastolic Blood Pressure | No significant change | ↓ | Reductions in central systolic and diastolic blood pressures were significant only in the nebivolol group.[5] |
| Central Pulse Pressure | No significant change | ↓ | The reduction in central pulse pressure was significant only in the nebivolol group.[5] |
| Heart Rate | ↓ | ↓ | Both drugs significantly reduced heart rate.[5] |
| Microvascular Blood Volume (during exercise) | Attenuated increase | No significant effect | This compound significantly attenuated the increase in microvascular blood volume during handgrip exercise, an effect not observed with nebivolol.[6][7] |
Experimental Protocols
The following methodologies represent a synthesis of typical experimental designs used in the cited studies for evaluating the efficacy of beta-blockers in spontaneously hypertensive rats (SHR).
1. Animal Model
-
Species: Male Spontaneously Hypertensive Rats (SHR) are a commonly used model as they genetically develop hypertension, mimicking human essential hypertension.[8]
-
Age: Experiments are often initiated in young SHR (e.g., 7 weeks old) to study the preventive effects of the drugs on the development of hypertension.[8]
-
Control Group: Age-matched normotensive Wistar-Kyoto (WKY) rats serve as the control group.[8]
2. Drug Administration
-
Route of Administration: Drugs are typically administered orally (p.o.), often mixed with food or administered via gavage, to simulate clinical usage.[9]
-
Dosage: Dosages are determined based on previous studies and are often administered once or twice daily. For example, propranolol has been administered at 20 mg/kg/day.[9]
-
Treatment Duration: The treatment period can range from a few weeks to several months to assess both acute and chronic effects.[9]
3. Blood Pressure and Heart Rate Measurement
-
Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure and heart rate in conscious rats.[10] Direct intra-arterial monitoring can also be used for more continuous and accurate measurements.[11]
-
Frequency: Measurements are typically taken at baseline before treatment and then at regular intervals throughout the study period.
4. Hemodynamic Assessments
-
For more detailed hemodynamic studies, techniques such as echocardiography can be used to measure parameters like cardiac output, ejection fraction, and ventricular wall thickness.
-
In some studies, vascular resistance is calculated based on blood pressure and cardiac output measurements.
5. Biochemical Analysis
-
At the end of the study, blood samples may be collected to measure various biochemical parameters, including serum glucose, insulin, and lipid profiles.[1]
-
Tissue samples (e.g., heart, aorta) can be harvested for histological examination and to assess for markers of cardiac hypertrophy and fibrosis.[9]
Visualizing Mechanisms and Workflows
Signaling Pathway of Beta-Blockers in Hypertension
The following diagram illustrates the general signaling pathway through which beta-blockers exert their antihypertensive effects. They primarily act by blocking the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors.
Caption: Mechanism of action of beta-blockers.
Experimental Workflow for Comparing Beta-Blockers in SHR
The diagram below outlines a typical experimental workflow for a comparative study of beta-blockers in a spontaneously hypertensive rat model.
Caption: Preclinical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of 100 mg atenolol and 100 mg this compound once a day at rest and during exercise in hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic differences between this compound and carvedilol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the hemodynamic effects of this compound and carvedilol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of long-term treatment with beta-blocker on cardiac hypertrophy in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Models of experimental hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Green High-Performance Liquid Chromatography (HPLC) Method for Metoprolol Analysis Against a Validated UV-Vis Spectrophotometric Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, environmentally friendly High-Performance Liquid Chromatography (HPLC) method for the quantification of Metoprolol against a well-established, validated UV-Vis spectrophotometric reference method. The presented data is intended to demonstrate the performance characteristics of the new method, highlighting its potential advantages in a research and quality control setting.
Introduction to Analytical Methods for this compound
This compound is a widely prescribed beta-blocker for cardiovascular conditions, necessitating accurate and reliable analytical methods for its quantification in pharmaceutical formulations.[1] High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry are two common techniques employed for this purpose.[2][3] While both methods are effective, there is a growing interest in developing "green" analytical methodologies that minimize environmental impact by reducing hazardous solvent consumption.[1] This guide compares a novel green HPLC method with a conventional UV-Vis spectrophotometric method, providing a comprehensive assessment of their respective analytical merits.
Experimental Protocols
Reference Method: UV-Vis Spectrophotometry
This method is based on the measurement of the absorbance of this compound succinate in a solution.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells was used.
-
Reagents and Solutions:
-
This compound Succinate reference standard.
-
Methanol (analytical grade).
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound Succinate and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2-10 µg/mL using methanol.
-
-
Procedure:
-
The spectrophotometer is set to scan in the UV region.
-
The wavelength of maximum absorbance (λmax) for this compound in methanol is determined, which is approximately 224 nm.[2]
-
A calibration curve is generated by measuring the absorbance of the working standard solutions at the λmax.
-
The absorbance of the sample solution is measured, and the concentration of this compound is determined using the calibration curve.
-
New Method: Green Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This novel method utilizes a more environmentally friendly mobile phase and a shorter run time.
-
Instrumentation: An HPLC system equipped with a photodiode array detector, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents and Solutions:
-
This compound Succinate reference standard.
-
Mobile Phase: A mixture of ethanol and a 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 40:60 v/v ratio.
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound Succinate and dissolve it in 100 mL of the mobile phase to get a concentration of 100 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 5-30 µg/mL using the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Procedure:
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
A calibration curve is constructed by injecting the working standard solutions and plotting the peak area against the concentration.
-
The sample solution is injected, and the peak area of this compound is recorded. The concentration is then calculated from the calibration curve.
-
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a new analytical method against a reference standard, as per ICH guidelines.[2][4]
Caption: Workflow for analytical method validation and comparison.
Data Presentation and Comparison
The performance of the new green HPLC method was evaluated against the reference UV-Vis spectrophotometric method based on key validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | Reference Method (UV-Vis) | New Method (Green HPLC) |
| Linearity Range | 2 - 10 µg/mL | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Regression Equation | y = 0.0987x + 0.0012 | y = 4589.1x + 120.3 |
Table 2: Accuracy (Recovery Studies)
| Spike Level | Reference Method (UV-Vis) (% Recovery) | New Method (Green HPLC) (% Recovery) |
| 80% | 99.2% | 99.8% |
| 100% | 100.5% | 100.2% |
| 120% | 99.8% | 100.7% |
Table 3: Precision
| Parameter | Reference Method (UV-Vis) (%RSD) | New Method (Green HPLC) (%RSD) |
| Repeatability (Intra-day) | 0.85% | 0.65% |
| Intermediate Precision (Inter-day) | 1.20% | 0.95% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Reference Method (UV-Vis) | New Method (Green HPLC) |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 0.25 µg/mL |
Table 5: Method Characteristics
| Parameter | Reference Method (UV-Vis) | New Method (Green HPLC) |
| Analysis Time per Sample | ~5 minutes | ~7 minutes (including injection and elution) |
| Solvent Consumption | Moderate (Methanol) | Low (Ethanol/Aqueous Buffer) |
| Environmental Impact | Higher | Lower |
| Specificity | Lower (potential for interference) | Higher (separates this compound from excipients) |
Conclusion
The new green HPLC method for the analysis of this compound demonstrates excellent performance characteristics that are comparable, and in some aspects superior, to the established UV-Vis spectrophotometric method. The HPLC method offers enhanced specificity and sensitivity, as indicated by the lower LOD and LOQ values. While the analysis time per sample is slightly longer, the significant reduction in hazardous solvent consumption positions it as a more sustainable and environmentally responsible alternative for routine quality control and research applications. Both methods exhibit high levels of accuracy and precision, confirming their suitability for the quantitative analysis of this compound.
References
A Comparative Analysis of the Long-Term Effects of Metoprolol and Bisoprolol in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the long-term effects of two widely prescribed beta-blockers, Metoprolol (specifically the succinate formulation) and Bisoprolol. Both are cardioselective beta-1 adrenergic receptor antagonists crucial in the management of cardiovascular diseases, primarily chronic heart failure and hypertension. This document synthesizes data from pivotal clinical trials and research studies to offer a comprehensive overview of their comparative efficacy, safety, and underlying mechanisms of action for a scientific audience.
Pharmacological Profile and Mechanism of Action
This compound and Bisoprolol exert their therapeutic effects by selectively blocking beta-1 adrenergic receptors in the heart. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand.[1] While both are selective for the beta-1 receptor, Bisoprolol exhibits a higher degree of selectivity.[2]
The metabolism of these drugs also differs; this compound is primarily metabolized by the CYP2D6 enzyme, whereas Bisoprolol is metabolized by CYP3A4.[1] This can have implications for drug-drug interactions. This compound is available in two salt forms: tartrate (immediate-release) and succinate (extended-release), with the succinate formulation being the focus of long-term heart failure studies due to its once-daily dosing and sustained effect.[1] Bisoprolol is typically administered once daily.[1]
Signaling Pathway of Beta-1 Adrenergic Receptor Blockade
The therapeutic effects and long-term impact of this compound and Bisoprolol stem from their modulation of the beta-1 adrenergic signaling pathway in cardiomyocytes. Chronic activation of this pathway by catecholamines can lead to detrimental effects such as apoptosis and pathological cardiac hypertrophy. By blocking this pathway, these drugs help to mitigate these long-term negative consequences.
Comparative Efficacy: Long-Term Clinical Outcomes
The long-term efficacy of this compound succinate and Bisoprolol in heart failure with reduced ejection fraction (HFrEF) has been established in the landmark clinical trials MERIT-HF and CIBIS-II, respectively.[3][4] Both trials demonstrated a significant reduction in all-cause mortality compared to placebo.[3][4]
Data Presentation: Long-Term Clinical Outcomes in Heart Failure
| Outcome | This compound Succinate (MERIT-HF) | Bisoprolol (CIBIS-II) |
| All-Cause Mortality | 34% relative risk reduction vs. placebo[5] | 34% relative risk reduction vs. placebo[4] |
| Sudden Cardiac Death | 41% relative risk reduction vs. placebo[5] | 44% relative risk reduction vs. placebo[4] |
| Death from Worsening Heart Failure | 49% relative risk reduction vs. placebo[5] | N/A |
| All-Cause Hospitalization | 19% relative risk reduction vs. placebo[6] | 20% relative risk reduction vs. placebo[7] |
| Hospitalization for Worsening Heart Failure | 31% relative risk reduction vs. placebo[6] | 36% relative risk reduction vs. placebo[7] |
A meta-analysis of studies comparing Bisoprolol to other beta-blockers, including this compound, found no significant difference in all-cause mortality between the drugs.[8][9] However, some studies suggest that Bisoprolol may be associated with a lower rate of hospital readmission compared to this compound succinate.[2]
In patients with hypertension, one study found Bisoprolol to be significantly more effective in reducing both systolic and diastolic blood pressure compared to this compound.[10]
Long-Term Effects on Renal Function and Metabolic Profile
For patients with heart failure and chronic kidney disease, some evidence suggests that Bisoprolol may be associated with a lower risk of major cardiac events compared to carvedilol, while data for this compound succinate in this specific population is more limited.[11] In patients with end-stage renal disease and HFrEF, one study found that Bisoprolol was associated with lower 1-year all-cause mortality compared to this compound succinate.[12]
Regarding metabolic effects, both drugs are generally considered to have a neutral impact on glucose metabolism.[13] One study found no significant difference in the incidence of diabetes mellitus between patients treated with this compound and Bisoprolol.[14] However, another study suggested that this compound may be associated with a worsening of glucose and lipid control, while Bisoprolol has a more neutral profile.[13]
Experimental Protocols: Key Clinical Trials
MERIT-HF (this compound CR/XL Randomized Intervention Trial in Heart Failure)
The MERIT-HF trial was a double-blind, randomized, placebo-controlled study designed to assess the effect of this compound succinate (controlled-release/extended-release) on mortality in patients with chronic heart failure.[15]
-
Patient Population: 3,991 patients with symptomatic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of ≤0.40.[5][15]
-
Intervention: Patients were randomized to receive either this compound CR/XL or a placebo, in addition to standard heart failure therapy.[15]
-
Dosing and Titration: The starting dose of this compound CR/XL was 12.5 mg or 25 mg once daily, depending on the patient's NYHA class. The dose was then titrated up to a target of 200 mg once daily.[15]
-
Primary Endpoints: The primary endpoints were total mortality and the combined endpoint of all-cause mortality or all-cause hospitalization.[15]
-
Follow-up: The mean follow-up period was one year.[6]
CIBIS-II (Cardiac Insufficiency Bisoprolol Study II)
The CIBIS-II trial was a multicenter, double-blind, randomized, placebo-controlled study to evaluate the effect of Bisoprolol on all-cause mortality in patients with chronic heart failure.[4][16]
-
Patient Population: 2,647 patients with symptomatic heart failure (NYHA class III or IV) and a left ventricular ejection fraction of ≤35%, who were receiving standard therapy with diuretics and ACE inhibitors.[4][16]
-
Intervention: Patients were randomly assigned to receive either Bisoprolol or a placebo.[4]
-
Dosing and Titration: The initial dose of Bisoprolol was 1.25 mg once daily, which was progressively increased to a maximum target dose of 10 mg once daily.[4][16]
-
Primary Endpoint: The primary endpoint was all-cause mortality.[16]
-
Follow-up: The mean follow-up duration was 1.3 years.[4]
Comparative Safety and Tolerability
Both this compound succinate and Bisoprolol are generally well-tolerated.[1] The most common side effects for both drugs include bradycardia, fatigue, and dizziness.[1] Some evidence suggests that this compound may be associated with more central nervous system side effects, such as vivid dreams or depression, compared to Bisoprolol.[1]
Data Presentation: Adverse Events
| Adverse Event | This compound | Bisoprolol |
| Overall Adverse Events | 22%[10] | 18%[10] |
| Fatigue | 10%[10] | 8%[10] |
| Dizziness | 8%[10] | 6%[10] |
| Mild Bradycardia | 6%[10] | 4%[10] |
| Discontinuation due to Adverse Events | 6%[10] | 4%[10] |
Conclusion
References
- 1. knyamed.com [knyamed.com]
- 2. Effectiveness and safety of four different beta‐blockers in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Different Beta Blockers in Reducing Mortality in Heart-Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II): a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 6. Effects of controlled-release this compound on total mortality, hospitalizations, and well-being in patients with heart failure: the this compound CR/XL Randomized Intervention Trial in congestive heart failure (MERIT-HF). MERIT-HF Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 8. scispace.com [scispace.com]
- 9. Bisoprolol compared with carvedilol and this compound succinate in the treatment of patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Efficacy and Tolerability of Bisoprolol and this compound in Patients with Stage-1 Hypertension: An Observational Study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 11. Beta blockers not all the same for patients with heart failure and CKD - Kaiser Permanente Department of Research & Evaluation [kp-scalresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. Beta-blockers used in cardiac failure and blood glucose level impairment - a literature review | Journal of Education, Health and Sport [apcz.umk.pl]
- 14. researchgate.net [researchgate.net]
- 15. Rationale, design, and organization of the this compound CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF). The International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of the cardiac insufficiency bisoprolol study II (CIBIS II). The CIBIS II Scientific Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Quantitative Assays for Metoprolol in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Metoprolol in human plasma. The data presented is collated from various single-laboratory validation studies, offering insights into the performance of different analytical approaches. This document is intended to assist researchers in selecting and implementing a suitable assay for their pharmacokinetic and bioequivalence studies.
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and accuracy of data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This guide summarizes key performance characteristics of several published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this compound analysis.
Quantitative Data Summary
The following tables summarize the validation parameters for different LC-MS/MS-based assays for this compound in human plasma. These parameters are essential for evaluating the performance and suitability of a method for its intended purpose.[3][4]
Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Methodology | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard | Reference |
| LC-MS/MS with Automated Sample Preparation | 0.005 - 1 | 0.042 | Bisoprolol fumarate | [5][6] |
| LC-MS/MS with Liquid-Liquid Extraction | 0.501 - 349.342 | 0.501 | This compound D7 Hydrochloride | [7][8] |
| LC-MS/MS for this compound and Meldonium | 2 - 200 | 2.31 | Not specified | [9] |
| LC-MS/MS with Liquid-Liquid Extraction | 5 - 500 | Not specified | Ramipril | [10] |
| LC-MS/MS with Liquid-Liquid Extraction | 0.501 - Not specified | 0.501 | MET d7 | [11] |
| HPLC with Fluorescence Detection | Not specified | 7.5 | Propranolol | [12] |
Table 2: Comparison of Precision and Accuracy
| Methodology | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias or % Recovery) | Reference |
| LC-MS/MS with Automated Sample Preparation | ≤ 10.28 | ≤ 10.28 | ER% ≤ 5.38 | [5] |
| LC-MS/MS with Liquid-Liquid Extraction | Not specified | Not specified | Not specified | [7][8] |
| LC-MS/MS for this compound and Meldonium | Not specified | Not specified | 96.8% - 107.5% (mean recovery) | [9] |
| LC-MS/MS with Liquid-Liquid Extraction | Not specified | Not specified | 92% - 105% | [10] |
| LC-MS/MS with Liquid-Liquid Extraction | 5.81% (at LLOQ) | Not specified | 100.40% (at LLOQ) | [11] |
| HPLC with Fluorescence Detection | Not specified | Not specified | Not specified | [12] |
Table 3: Comparison of Sample Preparation and Stability
| Methodology | Sample Preparation Technique | Analyte Stability | Reference |
| LC-MS/MS with Automated Sample Preparation | Automated sample clean-up (TurboFlow) | Stable for 7 days at -20°C | [5][6] |
| LC-MS/MS with Liquid-Liquid Extraction | Liquid-Liquid Extraction | Not specified | [7][8] |
| LC-MS/MS for this compound and Meldonium | Protein Precipitation | Stable for 30 days at -80°C, 8 hrs bench top, 3 freeze-thaw cycles | [9] |
| LC-MS/MS with Liquid-Liquid Extraction | Liquid-Liquid Extraction with diethyl ether-dichloromethane | Not specified | [10] |
| LC-MS/MS with Liquid-Liquid Extraction | Liquid-Liquid Extraction | Not specified | [11] |
| HPLC with Fluorescence Detection | Liquid-Liquid Extraction | Not specified | [12] |
Experimental Protocols
The following sections detail generalized methodologies for the key experiments cited in the validation of a quantitative assay for this compound in plasma. These protocols are based on common practices described in the referenced literature and should be adapted and optimized for specific laboratory conditions.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a common technique used to isolate this compound from plasma.[7][10][11]
-
Objective: To extract this compound and the internal standard from the plasma matrix, removing proteins and other interfering substances.
-
Procedure:
-
Pipette a known volume of plasma sample (e.g., 50 µL) into a clean microcentrifuge tube.[5]
-
Add a specific volume of the internal standard solution (e.g., this compound D7).[7][8]
-
Add an extraction solvent (e.g., ethyl acetate, or a mixture of diethyl ether and dichloromethane).[5][10]
-
Vortex the mixture for a specified time to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer containing the analyte and internal standard to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Objective: To chromatographically separate this compound and its internal standard from any remaining matrix components and to detect and quantify them using mass spectrometry.
-
Typical LC Conditions:
-
Column: A reversed-phase C18 or C8 column is commonly used.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is typical.[5][7]
-
Flow Rate: A constant flow rate is maintained (e.g., 0.3 mL/min).[5]
-
Injection Volume: A small volume of the prepared sample is injected (e.g., 3 µL).[6]
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally used.[5]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[10]
-
Ion Transitions: Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 268.1 → 116.1) and the internal standard.[5]
-
3. Method Validation Parameters
Bioanalytical method validation is performed according to regulatory guidelines (e.g., FDA, EMA).[1][2][4][13] Key parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3][4]
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with at least six non-zero concentration levels is typically used.[3]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal concentration (±20% at the LLOQ).[3]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[3]
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.[3]
-
Recovery: The efficiency of the extraction procedure.[9]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[3][9]
Visualizations
Diagram 1: General Workflow for Inter-Laboratory Validation of a Bioanalytical Method
Caption: Workflow for a typical inter-laboratory bioanalytical method validation study.
Diagram 2: Logical Relationship of Key Validation Parameters
Caption: Core parameters for the validation of a bioanalytical method.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpscr.info [ijpscr.info]
- 8. Bioanalytical Method Development and Validation for the Estimation of this compound in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry | PDF [slideshare.net]
- 9. Bioanalytical method development and validation for the determination of this compound and meldonium in human plasma [pharmacia.pensoft.net]
- 10. scispace.com [scispace.com]
- 11. japsonline.com [japsonline.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. fda.gov [fda.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Metoprolol Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of metoprolol, a widely used beta-blocker in research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the handling of pharmaceutical compounds.
I. Standard Operating Procedure for this compound Disposal
This step-by-step guide outlines the approved procedure for the disposal of this compound and its preparations in a laboratory setting. The primary principle is to avoid environmental release and ensure the compound is rendered non-hazardous through controlled destruction.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[1][2][3]
-
Conduct all handling and preparation for disposal in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all solid this compound waste, including unused compounds, contaminated materials (e.g., weighing paper, gloves), and empty stock containers, in a dedicated, clearly labeled, and sealed hazardous waste container.[2][3]
-
For solutions containing this compound, collect them in a separate, sealed, and labeled hazardous waste container. Do not discharge any this compound-containing solutions into the sewer system.[1]
3. Disposal Request and Handover:
-
Once the waste container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS office.
-
Ensure the container is properly labeled with the contents, including the concentration of this compound and any solvents.
4. Approved Disposal Methods:
-
The recommended method for the final disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[1]
-
Your institution's EHS office will coordinate with an approved environmental management vendor for the incineration of the collected waste.[4]
5. Documentation:
-
Maintain a log of all this compound waste generated, including quantities and dates of disposal requests.
-
Retain any documentation provided by the EHS office or the disposal vendor, such as a certificate of destruction, for a minimum of three years.[4]
II. Quantitative Data on this compound Degradation
For laboratories exploring chemical degradation as a pre-treatment step (note: this should only be done with EHS approval and as part of a formal waste treatment protocol), the following data from studies on advanced oxidation processes (AOPs) for this compound can be informative.
| Treatment Method | Conditions | This compound Removal Efficiency | Half-life (t½) | Reference |
| UV/H₂O₂ | UVC irradiation, 30 mg/L H₂O₂ | Complete degradation | Not specified | [5] |
| Bio-electro-Fenton (Batch) | 0.2 V, pH 3, 0.2 mM Fe²⁺ (Synthetic Wastewater) | 66% in 12 hours | Not specified | [6] |
| Bio-electro-Fenton (Batch) | 0.2 V, pH 3, 0.2 mM Fe²⁺ (Real Effluent) | 55% in 12 hours | Not specified | [6] |
| Bio-electro-Fenton (Continuous) | HRT 2 hours | ~77% | Not specified | [6] |
| Bio-electro-Fenton (Continuous) | HRT 4 hours | ~92% | Not specified | [6] |
| Bio-electro-Fenton (Continuous) | HRT 6 hours | ~95% | Not specified | [6] |
HRT = Hydraulic Retention Time
III. Experimental Protocols for this compound Analysis in Waste Streams
To verify the effectiveness of disposal or treatment processes, the concentration of this compound in laboratory effluent or waste samples can be determined using the following analytical methods.
A. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the sensitive and specific quantification of this compound and its primary metabolites.
-
Sample Preparation:
-
For aqueous samples, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
For solid waste, an initial extraction with a suitable organic solvent may be necessary, followed by SPE.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
The linear range is typically 5-600 ng/mL.[7]
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.
-
Sample Preparation:
-
Employ liquid-liquid extraction (LLE) with a solvent such as methyl tertiary butyl ether or an SPE protocol.[8]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of parent and daughter ion transitions for this compound and an internal standard.[8]
-
-
Quantification:
-
Establish a linear calibration curve over the desired concentration range (e.g., 5 to 500 ng/mL).[8]
-
IV. Visualized Workflow and Logical Relationships
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound in a laboratory setting.
Signaling Pathway of this compound Degradation (Illustrative Example: Advanced Oxidation Process)
Caption: Simplified signaling pathway of this compound degradation via an advanced oxidation process.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. moehs.com [moehs.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of this compound from wastewater in a bio-electro-Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound and its two metabolites in human plasma and urine by high performance liquid chromatography with fluorescence detection and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Metoprolol
For Immediate Implementation: This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Metoprolol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and preventing contamination.
This compound, a widely used beta-blocker, requires careful handling to avoid potential occupational exposure.[1] This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Essential Safety and Handling Precautions
When working with this compound, it is imperative to avoid all unnecessary exposure.[2][3] This includes preventing the formation of dust and aerosols, as well as avoiding contact with skin and eyes.[4] Always handle this compound in a well-ventilated area, such as a laboratory fume hood.[5] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[2][3]
Hygiene Measures:
-
Wash hands, forearms, and face thoroughly after handling the substance.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][3]
-
Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[2][3]
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is dependent on the physical form of the this compound being handled (e.g., solid powder, solution) and the nature of the procedure being performed. The following table summarizes the recommended PPE for handling this compound.
| Exposure Control | Solid Form (e.g., Powder) | Liquid Form (e.g., Solution) | References |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Chemical splash goggles or a face shield. | [5][6][7][8] |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber). Double gloving may be necessary. | Impervious gloves (e.g., Nitrile rubber). Consult manufacturer data for permeability. | [5][6][8][9] |
| Skin and Body Protection | Protective laboratory coat, apron, or disposable garment. For larger quantities, a disposable coverall of low permeability is recommended. | Protective laboratory coat, apron, or disposable garment. | [6][7][8] |
| Respiratory Protection | A dustproof gas mask or a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) should be used if dust formation is likely. For cleaning large spills, a Powered Air-Purifying Respirator (PAPR) may be required. | Not normally required if handled in a fume hood. If aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge. | [3][6][10][11] |
Occupational Exposure Limit:
| Parameter | Value | Source |
| MOEHS Occupational Exposure Band | 0.1 - 1 mg/m³ | [2][3] |
Procedural Workflow for PPE Usage
The following diagram outlines the standard operating procedure for the selection, use, and disposal of PPE when handling this compound.
Disposal of Contaminated Materials
All disposable PPE and other materials contaminated with this compound should be considered hazardous waste.[11]
-
PPE Disposal: Place all used disposable gloves, gowns, and other contaminated items in a designated, sealed, and clearly labeled waste container.[4][11] Do not dispose of this waste in the regular trash.[11]
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, including respiratory protection.[5] For small spills, sweep up solid material, minimizing dust generation, and place it in a suitable container for disposal.[2][5] For larger spills, it may be necessary to isolate the area and have trained personnel perform the cleanup.[11] All materials used for cleanup should be disposed of as hazardous waste.[11]
-
Container Disposal: Empty containers may retain product residue and should be disposed of in a safe manner, following the same procedures as for other contaminated waste.[4][9]
Adherence to these guidelines is paramount for maintaining a safe laboratory environment for all personnel. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. moehs.com [moehs.com]
- 3. moehs.com [moehs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. medline.com [medline.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. medline.com [medline.com]
- 11. epcc.edu [epcc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
